molecular formula C22H44O7S B12415879 Thiol-C9-PEG5-acid

Thiol-C9-PEG5-acid

Cat. No.: B12415879
M. Wt: 452.6 g/mol
InChI Key: SCWOQJXEVJAGMQ-UHFFFAOYSA-N
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Description

Thiol-C9-PEG5-acid is a useful research compound. Its molecular formula is C22H44O7S and its molecular weight is 452.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H44O7S

Molecular Weight

452.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C22H44O7S/c23-22(24)10-12-26-14-16-28-18-20-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-21-30/h30H,1-21H2,(H,23,24)

InChI Key

SCWOQJXEVJAGMQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCOCCOCCOCCOCCOCCC(=O)O)CCCCCS

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Thiol-C9-PEG5-acid: Properties, Structure, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Thiol-C9-PEG5-acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details the molecule's physicochemical characteristics, provides illustrative experimental protocols, and visualizes key workflows to support its application in research and development.

Core Chemical Properties and Structure

This compound is a versatile chemical tool featuring a thiol group (-SH) at one end of a nine-carbon alkyl chain (C9) and a carboxylic acid (-COOH) at the terminus of a five-unit polyethylene glycol (PEG5) chain. This unique structure allows for orthogonal conjugation strategies, where the thiol and carboxylic acid moieties can react with different functional groups.

The C9 alkyl chain provides a hydrophobic spacer, which can be advantageous in specific applications, such as improving membrane permeability or modulating the distance and orientation between conjugated molecules. The PEG5 linker enhances hydrophilicity, which can improve the solubility and reduce the immunogenicity of the resulting conjugate.

Physicochemical Data

Quantitative data for this compound and a closely related variant are summarized in the table below. It is important to note that properties can vary slightly between suppliers and batches.

PropertyThis compoundThiol-C9-PEG5
Molecular Weight 452.65 g/mol 380.58 g/mol
Molecular Formula C22H44O7SC19H40O5S
CAS Number Not specified130727-42-3
Purity Typically >95%Typically >95%
Appearance Varies (liquid or solid)Not specified
Storage Conditions Store at -20°C, desiccated. For solutions, store in tightly sealed vials at -20°C for up to one month.Powder: 2 years at -20°C. In DMSO: 2 weeks at 4°C, 6 months at -80°C.
Structural Representation

The structure of this compound consists of three key components: a reactive thiol group, a C9 alkyl spacer, and a PEG5-acid chain.

G cluster_0 This compound Structure Thiol HS- C9 (CH₂)₉ Thiol->C9 Alkyl Spacer PEG5 -(OCH₂CH₂)₅ C9->PEG5 PEG Linker Acid -COOH PEG5->Acid Carboxylic Acid

Caption: Chemical structure of this compound.

Key Applications and Experimental Protocols

The bifunctional nature of this compound makes it a valuable tool in several advanced applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs), surface functionalization of nanoparticles, and bioconjugation.

PROTAC Linker

This compound is frequently utilized as a linker in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker's length, flexibility, and chemical composition are critical for the efficacy of the PROTAC.[1] The C9 alkyl chain and PEG5 unit of this compound provide a specific length and balance of hydrophobicity and hydrophilicity that can be optimized for a given target and E3 ligase pair.

The following diagram outlines a typical workflow for the design and evaluation of PROTACs utilizing linkers like this compound.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization cluster_invivo In Vivo Studies Target_Selection Target Protein & E3 Ligase Selection Ligand_Selection Ligand Identification (POI & E3) Target_Selection->Ligand_Selection Linker_Design Linker Design (e.g., this compound) Ligand_Selection->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Binding_Assay Ternary Complex Formation Assay PROTAC_Synthesis->Binding_Assay Degradation_Assay Target Degradation Assay (e.g., Western Blot) Binding_Assay->Degradation_Assay Cell_Viability Cell Viability/Toxicity Assay Degradation_Assay->Cell_Viability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Viability->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->PROTAC_Synthesis Iterative Redesign PK_PD Pharmacokinetics/Pharmacodynamics Lead_Optimization->PK_PD Efficacy_Studies In Vivo Efficacy Studies PK_PD->Efficacy_Studies

Caption: PROTAC development workflow.

Surface Functionalization

The thiol group of this compound exhibits a strong affinity for noble metal surfaces, such as gold and silver, making it an excellent choice for the functionalization of nanoparticles and biosensors. The PEG chain creates a hydrophilic and biocompatible layer that can reduce non-specific protein adsorption and improve colloidal stability. The terminal carboxylic acid can then be used to conjugate biomolecules, such as antibodies or enzymes, to the surface.

This protocol provides a general method for the surface functionalization of AuNPs using this compound followed by bioconjugation of a protein.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • This compound

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing protein (e.g., antibody)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Centrifuge

Procedure:

  • Thiolation of AuNPs:

    • Prepare a 1 mM solution of this compound in ethanol.

    • Add the this compound solution to the AuNP solution at a 10- to 20-fold molar excess.

    • Sonicate the mixture for 30 minutes.

    • Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.

    • Centrifuge the solution to pellet the functionalized AuNPs.

    • Remove the supernatant and wash the pellet with ethanol twice, followed by a final wash with PBS.

  • Activation of Carboxylic Acid Groups:

    • Resuspend the thiolated AuNPs in PBS.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in PBS.

    • Add EDC and NHS to the AuNP solution and incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Centrifuge the activated AuNPs and resuspend in fresh PBS.

    • Immediately add the amine-containing protein to the activated AuNPs.

    • Incubate for 2-4 hours at room temperature.

  • Quenching and Purification:

    • Add quenching buffer to the reaction mixture and incubate for 15 minutes.

    • Centrifuge the solution to pellet the conjugated AuNPs.

    • Wash the pellet with PBS to remove unbound protein and quenching reagents.

    • Resuspend the final conjugate in a suitable buffer for storage at 4°C.

Surface_Functionalization Start Citrate-Stabilized AuNPs Thiolation Add this compound (12-24h incubation) Start->Thiolation Wash1 Centrifuge & Wash (Ethanol, PBS) Thiolation->Wash1 Activation Activate -COOH with EDC/NHS (15-30 min incubation) Wash1->Activation Wash2 Centrifuge & Wash (PBS) Activation->Wash2 Conjugation Add Amine-Containing Protein (2-4h incubation) Wash2->Conjugation Quench Quench with Tris Buffer Conjugation->Quench Wash3 Centrifuge & Wash (PBS) Quench->Wash3 Final_Product Protein-Conjugated AuNPs Wash3->Final_Product

Caption: AuNP surface functionalization workflow.

Bioconjugation

The orthogonal reactivity of the thiol and carboxylic acid groups allows for specific and controlled bioconjugation reactions. The thiol group can react with maleimides to form stable thioether bonds, a common strategy for labeling proteins at cysteine residues. The carboxylic acid can be activated with EDC and NHS to react with primary amines, such as those found on lysine residues.

This protocol describes a two-step process for conjugating a thiol-containing small molecule to a protein using a heterobifunctional linker with an NHS ester and a maleimide group, illustrating the principle that can be adapted for this compound.

Materials:

  • Protein with accessible primary amines (e.g., antibody)

  • NHS-PEG-Maleimide linker

  • Thiol-containing small molecule

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Modification with Linker:

    • Prepare a 10 mM stock solution of the NHS-PEG-Maleimide linker in DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the linker to the protein solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess linker using a desalting column equilibrated with the reaction buffer.

  • Conjugation with Thiol-Containing Molecule:

    • Immediately add the thiol-containing small molecule to the maleimide-activated protein.

    • Incubate for 1-2 hours at room temperature.

    • Purify the final conjugate using a desalting column or size-exclusion chromatography.

Bioconjugation_Workflow Protein Protein-NH₂ Step1 Step 1: Linker Activation (React Protein with Linker) Protein->Step1 Linker NHS-PEG-Maleimide Linker->Step1 Small_Molecule Small Molecule-SH Step2 Step 2: Conjugation (React with Small Molecule) Small_Molecule->Step2 Purify1 Purification (Remove excess linker) Step1->Purify1 Intermediate Protein-PEG-Maleimide Purify1->Intermediate Intermediate->Step2 Purify2 Purification (Remove excess small molecule) Step2->Purify2 Final_Conjugate Protein-Linker-Small Molecule Purify2->Final_Conjugate

Caption: Two-step bioconjugation workflow.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the structure of the molecule. Expected characteristic peaks for a Thiol-PEG-acid linker would include:

  • A broad signal around 3.6 ppm corresponding to the repeating ethylene glycol protons of the PEG backbone.

  • Signals corresponding to the protons of the alkyl chain.

  • Distinct signals for the protons adjacent to the thiol and carboxylic acid groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the molecule. For this compound, a dominant peak corresponding to its molecular weight (452.65 Da) would be expected.

Conclusion

This compound is a highly versatile heterobifunctional linker with significant applications in drug development and biotechnology. Its unique combination of a thiol group, a C9 alkyl spacer, and a PEG5-acid moiety allows for precise and controlled conjugation strategies. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working with this and similar molecules, facilitating the development of novel therapeutics and advanced biomaterials.

References

The Multifaceted Role of Thiol-C9-PEG5-acid in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiol-C9-PEG5-acid is a heterobifunctional linker that has garnered significant attention in various research and development domains due to its unique chemical properties. This guide provides an in-depth overview of its core applications, supported by experimental protocols, quantitative data, and logical workflow diagrams to facilitate its effective implementation in the laboratory.

Core Principles and Applications

This compound is characterized by a thiol (-SH) group at one terminus and a carboxylic acid (-COOH) group at the other, separated by a nine-carbon alkyl chain (C9) and a five-unit polyethylene glycol (PEG5) spacer. This distinct architecture underpins its utility in three primary research areas:

  • Bioconjugation and Surface Modification: The thiol group exhibits a strong affinity for noble metal surfaces, such as gold, enabling the stable anchoring of the linker to nanoparticles and sensor chips. The carboxylic acid group then serves as a versatile handle for the covalent attachment of biomolecules, such as proteins, peptides, and antibodies, typically through amide bond formation.

  • Drug Delivery Systems: The PEG spacer enhances the solubility and biocompatibility of nanoparticles or drug conjugates, reducing non-specific protein adsorption and improving their pharmacokinetic profiles. The terminal carboxylic acid allows for the attachment of targeting ligands or therapeutic payloads.

  • PROTAC Development: In the field of targeted protein degradation, this compound can function as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.

Quantitative Data Presentation

Table 1: Physicochemical Properties of Thiol-PEG-Functionalized Gold Nanoparticles (Illustrative)

Linker UsedCore Diameter (nm)Hydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Thiol-PEG(800)-Acid5.2 ± 1.120.1 ± 2.3-0.1 ± 1.0[1]
Thiol-PEG(2000)-Acid6.7 ± 2.830.3 ± 3.1-0.2 ± 0.5[1]
Thiol-PEG(6000)-Acid8.1 ± 1.549.2 ± 5.4-1.8 ± 4.3[1]

Table 2: Influence of PEG Linker Length on PROTAC Efficacy (Illustrative)

Target ProteinLinker TypeLinker Length (atoms)Degradation Efficacy (DC50, nM)Reference
TBK1PEG/Alkyl< 12No Degradation[2]
TBK1PEG/Alkyl12-29< 1000[2]
CRBN (homo-PROTAC)PEG8Optimal Degradation

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol describes the surface modification of citrate-capped gold nanoparticles (AuNPs) with this compound via a ligand exchange reaction.

Materials:

  • Citrate-capped gold nanoparticle solution

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in DI water or an appropriate organic solvent like DMSO.

  • To the citrate-capped AuNP solution, add the this compound stock solution. The final concentration of the thiol linker should be in excess to facilitate efficient ligand exchange.

  • Incubate the mixture at room temperature with gentle stirring for at least 12 hours to allow for the formation of a self-assembled monolayer.

  • Purify the functionalized AuNPs by centrifugation. Resuspend the pellet in fresh PBS.

  • Repeat the centrifugation and resuspension steps at least three times to remove excess unbound thiol linker.

  • Characterize the functionalized AuNPs using techniques such as Dynamic Light Scattering (DLS) for size distribution and Zeta Potential for surface charge.

Protocol 2: Bioconjugation of a Protein to this compound Functionalized Gold Nanoparticles

This protocol outlines the covalent attachment of a protein to the carboxylic acid terminus of the linker on the AuNP surface using EDC/NHS chemistry.

Materials:

  • This compound functionalized AuNPs

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Protein to be conjugated (in PBS)

  • Quenching buffer (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Resuspend the this compound functionalized AuNPs in MES buffer.

  • Activate the carboxylic acid groups by adding EDC and NHS to the AuNP solution. A typical molar ratio is a 10-fold excess of EDC and NHS relative to the surface carboxyl groups.

  • Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.

  • Centrifuge the activated AuNPs and resuspend them in PBS (pH 7.4).

  • Immediately add the protein solution to the activated AuNPs. The molar ratio of protein to AuNPs should be optimized for the specific application.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching buffer to deactivate any unreacted NHS esters.

  • Purify the protein-conjugated AuNPs by centrifugation to remove excess protein and byproducts.

  • Resuspend the final conjugate in a suitable buffer for storage and downstream applications.

Mandatory Visualizations

experimental_workflow_nanoparticle_functionalization cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization AuNPs Citrate-Capped AuNPs Incubation Incubation (≥12h) Ligand Exchange AuNPs->Incubation Linker This compound Linker->Incubation Purification1 Centrifugation/ Washing Incubation->Purification1 Func_AuNPs Functionalized AuNPs Purification1->Func_AuNPs DLS DLS Func_AuNPs->DLS Zeta Zeta Potential Func_AuNPs->Zeta

Figure 1: Workflow for Gold Nanoparticle Functionalization.

experimental_workflow_bioconjugation cluster_activation Carboxyl Group Activation cluster_conjugation Protein Conjugation Func_AuNPs Functionalized AuNPs Activation Activation (15-30 min) Func_AuNPs->Activation EDC_NHS EDC / NHS in MES Buffer EDC_NHS->Activation Activated_AuNPs Activated AuNPs Activation->Activated_AuNPs Conjugation Conjugation (2h) in PBS Activated_AuNPs->Conjugation Protein Amine-Containing Protein Protein->Conjugation Quenching Quenching Conjugation->Quenching Purification2 Purification Quenching->Purification2 Final_Conjugate Protein-AuNP Conjugate Purification2->Final_Conjugate

Figure 2: Workflow for Protein Bioconjugation.

logical_relationship_protac cluster_components PROTAC Components cluster_assembly PROTAC Assembly cluster_cellular_action Mechanism of Action Target_Ligand Target Protein Ligand Synthesis Chemical Synthesis Target_Ligand->Synthesis Linker This compound (or derivative) Linker->Synthesis E3_Ligand E3 Ligase Ligand E3_Ligand->Synthesis PROTAC PROTAC Molecule Synthesis->PROTAC Ternary_Complex Ternary Complex Formation (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Figure 3: Logical Pathway for PROTAC Synthesis and Action.

References

A Comprehensive Technical Guide to Thiol-C9-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the chemical and physical properties of Thiol-C9-PEG5-acid, a bifunctional linker commonly utilized in biomedical research and drug development. Aimed at researchers, scientists, and professionals in the field, this document details the molecule's characteristics, potential applications, and illustrative experimental workflows.

Core Molecular Data

This compound is a heterobifunctional linker featuring a terminal thiol group and a carboxylic acid group, separated by a C9 alkyl chain and a polyethylene glycol (PEG) spacer of five units. This structure allows for the conjugation of various molecules.

A summary of its key quantitative data is presented below.

PropertyValueReference
Molecular Weight 452.65 g/mol [1]
Chemical Formula C22H44O7S[1]

Application in Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)

This compound is frequently employed as a PEG-based linker in the synthesis of PROTACs.[1] PROTACs are chimeric molecules that facilitate the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They typically consist of a ligand for the target protein and another for an E3 ubiquitin ligase, connected by a linker like this compound.

Illustrative Experimental Protocols

The following are generalized protocols outlining the use of this compound in bioconjugation applications. Specific reaction conditions may need to be optimized based on the properties of the molecules being conjugated.

Protocol 3.1: Activation of Carboxylic Acid Group

The carboxylic acid moiety of this compound can be activated to facilitate its reaction with primary amines. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

  • Materials: this compound, N-hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), anhydrous dimethylformamide (DMF) or dichloromethane (DCM), amine-containing molecule.

  • Procedure:

    • Dissolve this compound in anhydrous DMF.

    • Add NHS and EDC to the solution in equimolar amounts or slight excess relative to the acid.

    • Allow the reaction to proceed at room temperature for several hours to form the NHS ester.

    • The activated linker can then be reacted with an amine-containing molecule to form a stable amide bond.

Protocol 3.2: Thiol-Maleimide Conjugation

The thiol group of the linker can react with a maleimide-functionalized molecule to form a stable thioether bond.

  • Materials: this compound, maleimide-functionalized molecule, phosphate-buffered saline (PBS) at pH 7.2-7.4.

  • Procedure:

    • Dissolve the maleimide-functionalized molecule in PBS.

    • Add a solution of this compound to the maleimide solution. A slight molar excess of the thiol may be used.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • The resulting conjugate can be purified using techniques such as size exclusion chromatography or dialysis.

Conceptual Workflow and Pathway Diagrams

To visualize the utility of this compound, the following diagrams illustrate a typical experimental workflow for creating a PROTAC and the subsequent signaling pathway it initiates.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Target_Ligand Target Protein Ligand Intermediate_Conjugate Intermediate Conjugate Target_Ligand->Intermediate_Conjugate E3_Ligase_Ligand E3 Ligase Ligand Final_PROTAC Final PROTAC Molecule E3_Ligase_Ligand->Final_PROTAC Thiol-Maleimide Ligation Thiol_Linker This compound Activated_Linker Activated Linker (e.g., NHS ester) Thiol_Linker->Activated_Linker Activation (EDC/NHS) Activated_Linker->Intermediate_Conjugate Amide Bond Formation Intermediate_Conjugate->Final_PROTAC

PROTAC Synthesis Workflow

PROTAC_Degradation_Pathway cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (PROTAC-Target-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Catalysis

PROTAC Degradation Pathway

References

Thiol-C9-PEG5-acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Thiol-C9-PEG5-acid, a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates data from the SDS of the structurally analogous compound, Thiol-C9-PEG4-acid, alongside general knowledge of thiol-PEG compounds.

Chemical and Physical Properties

This compound is a heterobifunctional molecule featuring a thiol group (-SH) at one end of a C9 alkyl chain and a carboxylic acid (-COOH) at the terminus of a five-unit polyethylene glycol (PEG) chain. This structure allows for its use as a linker in the synthesis of PROTACs, which are designed to recruit specific E3 ubiquitin ligases to a target protein, leading to the protein's degradation.

A direct comparison of the key physical and chemical properties of this compound and its close analog, Thiol-C9-PEG4-acid, is presented below.

PropertyThis compoundThiol-C9-PEG4-acid
Molecular Formula C19H40O5S[1]C19H38O6S[2][3][4]
Molecular Weight 380.58 g/mol [1]394.57 g/mol
Appearance Not specified (likely a solid or viscous liquid)Not specified (likely a solid or viscous liquid)
Solubility Soluble in DMSOSoluble in DMSO and other organic solvents

Hazard Identification and Safety Precautions

Based on the Safety Data Sheet for Thiol-C9-PEG4-acid, this compound is not classified as a hazardous substance or mixture. However, as with any chemical, appropriate safety precautions should be observed.

Potential Hazards:

  • May cause eye, skin, or respiratory tract irritation upon direct contact.

  • The toxicological properties have not been fully investigated.

Recommended Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

  • Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

AspectGuideline
Handling Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use in a well-ventilated area.
Storage Store in a tightly sealed container in a cool, dry place. Recommended storage as a powder is at -20°C for up to 2 years. In DMSO, it can be stored at 4°C for 2 weeks or at -80°C for 6 months.
Incompatibilities Avoid strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these procedures:

EmergencyProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Spills Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Experimental Protocols and Logical Relationships

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation Target_Protein Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC Molecule (contains this compound linker) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recycles PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation utilizing a linker like this compound.

Safety_Workflow cluster_1 Laboratory Safety Workflow for Handling this compound Risk_Assessment 1. Conduct Risk Assessment PPE_Selection 2. Select Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE_Selection Emergency_Response 7. Know Emergency Procedures Risk_Assessment->Emergency_Response Engineering_Controls 3. Use Engineering Controls (Fume Hood) PPE_Selection->Engineering_Controls Handling_Procedure 4. Follow Safe Handling Procedures (Avoid inhalation/contact) Engineering_Controls->Handling_Procedure Storage 5. Proper Storage (-20°C, tightly sealed) Handling_Procedure->Storage Waste_Disposal 6. Dispose of Waste Properly Handling_Procedure->Waste_Disposal

Caption: A standard workflow for the safe handling of chemical reagents in a laboratory setting.

Disposal Considerations

Dispose of waste product and contaminated packaging in accordance with local, state, and federal regulations. It is recommended to consult with a licensed professional waste disposal service.

Transport Information

Based on the information for Thiol-C9-PEG4-acid, this substance is not considered hazardous for transport by DOT (US), IMDG, or IATA.

Disclaimer: This document is intended for informational purposes only and is based on the best available information at the time of writing. It is not a substitute for a formal Safety Data Sheet. Users should always conduct their own risk assessments and consult with their institution's safety office before handling any chemical.

References

A Technical Guide to Commercial Sourcing and Purity of Thiol-C9-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and purity of chemical reagents are paramount. This guide provides an in-depth overview of the commercial sources for Thiol-C9-PEG5-acid, a heterobifunctional PROTAC linker, and details the analytical methodologies crucial for its purity assessment.

Commercial Availability and Specifications

This compound is available from a range of specialized chemical suppliers. While specific formulations and grades may vary, the compound is generally offered at a purity of 95% or higher. The following table summarizes the offerings from several key commercial vendors. It is important to note that while Certificates of Analysis (CoA) with detailed batch-specific purity data are typically available upon request from the suppliers, this information is not always publicly accessible on their websites.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightStated Purity
DC Chemicals This compound130727-42-3C22H44O7S452.65>95%
MedchemExpress This compound130727-42-3C22H44O7S452.65>95%
Chemsrc Thiol-C9-PEG5130727-42-3C19H40O5S380.58>95.0%
BroadPharm Thiol-PEG3-acid1347750-82-6C9H18O5S238.3>95%

Analytical Characterization and Purity Assessment

The purity of this compound is typically established using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of PEGylated compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

  • Data Analysis: Purity is determined by the peak area percentage of the main component relative to the total peak area.

2. Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of this compound. Key signals to observe include those for the thiol proton, the methylene protons of the PEG chain, and the protons of the C9 alkyl chain and the terminal carboxylic acid.

3. Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.

  • Analysis Mode: Positive or negative ion mode, depending on the adducts formed.

  • Data Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound plus or minus the mass of an adduct ion (e.g., [M+H]⁺, [M+Na]⁺).

Visualizing Workflows and Pathways

Logical Workflow for Supplier Selection

The following diagram illustrates a logical workflow for selecting a suitable commercial source for this compound, emphasizing the importance of purity verification.

A Identify Potential Suppliers B Request Technical Data Sheets & CoA A->B C Compare Purity Specifications B->C D Evaluate Analytical Methods Used B->D E Request Quotations (Price & Lead Time) C->E D->E F Select Supplier E->F G Perform In-house Quality Control F->G H Approve for Use G->H

Caption: Workflow for selecting a this compound supplier.

Conceptual Signaling Pathway Application

This compound is a linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). The following diagram illustrates the general mechanism of action of a PROTAC.

cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (containing this compound linker) PROTAC->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC action.

The Strategic Role of the PEG5 Spacer in Thiol-C9-PEG5-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. The efficacy of these heterobifunctional molecules is critically dependent on the nuanced interplay of their three core components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that tethers them. This technical guide delves into the specific role of the Thiol-C9-PEG5-acid linker, with a particular focus on the contribution of its pentaethylene glycol (PEG5) spacer to the overall function and therapeutic potential of the resulting PROTAC.

Core Chemical Structure and Functional Moieties

This compound is a heterobifunctional linker designed for the modular synthesis of PROTACs. Its structure comprises three key functional regions:

  • Thiol Group (-SH): This nucleophilic group serves as a reactive handle for covalent conjugation, most commonly with electrophilic partners such as maleimides present on a ligand for the POI or the E3 ligase. This reaction forms a stable thioether bond.

  • C9 Alkyl Chain (-(CH2)9-): This saturated hydrocarbon chain provides spatial separation between the two ends of the linker. Its lipophilic nature can influence the overall physicochemical properties of the PROTAC, including its cell permeability.[1][]

  • Pentaethylene Glycol Spacer (-(OCH2CH2)5-): This hydrophilic chain of five repeating ethylene glycol units is a critical modulator of the PROTAC's properties.

  • Carboxylic Acid (-COOH): This terminal functional group enables conjugation to an amine group on the second ligand through the formation of a stable amide bond, typically facilitated by peptide coupling reagents.

The Multifaceted Role of the PEG5 Spacer

The PEG5 spacer is not merely a passive connector; it plays a crucial role in dictating the biological activity and drug-like properties of a PROTAC. Its influence can be categorized into several key areas:

Modulation of Physicochemical Properties

The inclusion of a PEG spacer significantly impacts the solubility and permeability of a PROTAC molecule. Due to their bivalent nature, PROTACs are often large molecules that fall outside the typical parameters of Lipinski's "rule of five," making properties like aqueous solubility and cell permeability challenging to optimize.[3]

  • Enhanced Solubility: The ethylene glycol units of the PEG5 spacer are hydrophilic, which can improve the overall water solubility of the PROTAC.[1][4] This is particularly advantageous when dealing with hydrophobic ligands for the POI or E3 ligase. Improved solubility can facilitate formulation and administration.

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can enhance cell permeability. This is sometimes attributed to a "chameleon effect," where the flexible linker can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, shielding its polar atoms. However, the relationship between PEG length and permeability is complex; in some cases, increasing the number of PEG units can reduce permeability.

Impact on Ternary Complex Formation and Stability

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and the E3 ligase. The length and flexibility of the linker are paramount in this process.

  • Optimal Spacing: The linker must be long enough to span the distance between the binding pockets of the two proteins without inducing steric clash. If the linker is too short, the two ligands may be unable to bind their respective proteins simultaneously.

  • Flexibility and Pre-organization: Flexible linkers like PEG chains allow the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry. However, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the complex. The PEG5 length often represents a balance between providing sufficient reach and avoiding excessive conformational freedom.

Influence on Degradation Efficacy (DC50 and Dmax)

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein, typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The length of the PEG spacer has been shown to be a critical determinant of these parameters.

The optimal linker length is highly target-dependent, and there is no universal rule. Empirical testing of a range of linker lengths is crucial for each new PROTAC system.

Quantitative Data on the Impact of PEG Linker Length

Target ProteinE3 LigaseLinker CompositionKey FindingsReference
Estrogen Receptor α (ERα)VHLPEG (varied lengths)A 16-atom linker was significantly more potent in degrading ERα than a 12-atom linker, despite similar binding affinities.
BTKCRBNPEG (varied lengths)PROTACs with fewer than 4 PEG units showed impaired binding affinity, suggesting a minimum linker length is required to avoid steric hindrance.
TBK1VHLAlkyl/ether (varied lengths)No degradation was observed with linkers shorter than 12 atoms. Potency was observed with linkers between 12 and 29 atoms, with peak potency at a 21-atom linker.
BRD4CRBNPEG (0-4 units)Intermediate length linkers (1-2 PEG units) showed reduced degradation potency compared to both shorter (0 PEG units) and longer (4-5 PEG units) linkers.

This table summarizes findings from various studies and is intended to be illustrative of the general principles of PEG linker length optimization.

Experimental Protocols

The following are generalized experimental protocols relevant to the use of this compound in the synthesis and evaluation of PROTACs.

Protocol for PROTAC Synthesis via Amide Bond Formation and Thiol-Maleimide Conjugation

This protocol outlines a common strategy for synthesizing a PROTAC using a heterobifunctional linker like this compound.

Step 1: Amide Coupling of E3 Ligase Ligand to the Carboxylic Acid Terminus of the Linker

  • Dissolution: Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Activation: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, perform an aqueous work-up and purify the resulting thiol-functionalized intermediate by flash column chromatography or preparative HPLC.

Step 2: Thiol-Maleimide Conjugation to the POI Ligand

  • Preparation of POI Ligand: Dissolve the maleimide-functionalized POI ligand in a suitable buffer (e.g., PBS, pH 7.0-7.5). If the protein of interest itself is being targeted, ensure any disulfide bonds that are not intended for conjugation are either protected or that the reaction conditions are optimized for selectivity.

  • Conjugation Reaction: Add the purified thiol-functionalized intermediate from Step 1 (typically in a 1.1- to 1.5-fold molar excess) to the solution of the maleimide-functionalized POI ligand.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if either component is light-sensitive.

  • Purification: Purify the final PROTAC conjugate using size-exclusion chromatography, dialysis, or preparative HPLC to remove unreacted starting materials.

Western Blot Protocol for Assessing Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the synthesized PROTAC at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.

Visualization of Key Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Target for Degradation PROTAC PROTAC Warhead Linker E3 Ligase Ligand POI:s->PROTAC:n Binding Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->PROTAC Recycled E3_Ligase E3 Ubiquitin Ligase Cullin RBX Substrate Receptor E3_Ligase:s->PROTAC:n Binding Ub Ubiquitin E3_Ligase->Ub Ubiquitination Ub->POI Polyubiquitination Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Start Start: - POI Ligand (Maleimide) - E3 Ligase Ligand (Amine) - this compound Step1 Step 1: Amide Coupling (E3 Ligand + Linker) Start->Step1 Purify1 Purification 1 (HPLC/Chromatography) Step1->Purify1 Step2 Step 2: Thiol-Maleimide Conjugation (Intermediate + POI Ligand) Purify1->Step2 Purify2 Purification 2 (HPLC/SEC) Step2->Purify2 Final_PROTAC Final PROTAC Purify2->Final_PROTAC Treatment PROTAC Treatment Final_PROTAC->Treatment Characterized PROTAC Cell_Culture Cell Culture Cell_Culture->Treatment Western_Blot Western Blot Analysis (Protein Degradation) Treatment->Western_Blot Viability_Assay Cell Viability Assay (Cytotoxicity) Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: General workflow for PROTAC synthesis and in vitro evaluation.

Conclusion

The this compound linker is a versatile tool in the design and synthesis of PROTACs. The PEG5 spacer plays a critical, multifaceted role that extends far beyond simple conjugation. It is a key determinant of the resulting PROTAC's physicochemical properties, its ability to foster a productive ternary complex, and ultimately, its efficacy in inducing the degradation of the target protein. While the optimal linker length is target-specific and must be determined empirically, the principles outlined in this guide, supported by data from analogous systems, provide a robust framework for the rational design of novel and effective PROTAC-based therapeutics. The careful consideration and optimization of the PEG spacer are essential steps in unlocking the full potential of targeted protein degradation.

References

An In-depth Technical Guide to Thiol-PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiol-reactive polyethylene glycol (PEG) linkers, essential tools in modern bioconjugation for the development of advanced therapeutics and diagnostics. We will delve into the core chemistries, provide detailed experimental protocols, and present quantitative data to inform the rational design of bioconjugates.

Introduction to Thiol-PEG Bioconjugation

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that, when covalently attached to a biomolecule (a process known as PEGylation), can significantly enhance its therapeutic properties.[1][2] PEGylation can improve a molecule's solubility and stability, extend its circulatory half-life, and reduce its immunogenicity.[1][2]

Thiol-reactive PEG linkers are a class of reagents designed to specifically target sulfhydryl groups (-SH) on biomolecules. These groups are most commonly found in the amino acid cysteine. The selective nature of thiol-based conjugation allows for site-specific modification of proteins, peptides, and oligonucleotides, which is crucial for preserving their biological activity.[] This guide will focus on the two most prevalent thiol-reactive chemistries: maleimide and pyridyl disulfide.

Core Chemistries of Thiol-PEG Linkers

The choice of conjugation chemistry is critical as it dictates the stability and properties of the final bioconjugate.

Maleimide Chemistry

Maleimide-functionalized PEG linkers react with thiol groups via a Michael addition reaction to form a stable thioether bond. This reaction is highly efficient and specific for thiols within a pH range of 6.5-7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions.

Despite the stability of the thioether bond, the succinimide ring can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo. This can lead to deconjugation and potential off-target effects. However, hydrolysis of the succinimide ring can occur, leading to a ring-opened structure that is more stable and resistant to this reversal.

Pyridyl Disulfide Chemistry

Pyridyl disulfide-PEG linkers react with thiols through a disulfide exchange reaction, forming a new disulfide bond and releasing pyridine-2-thione. This reaction is also highly specific for thiols and can be monitored spectrophotometrically by measuring the release of pyridine-2-thione at 343 nm. The resulting disulfide bond is cleavable under reducing conditions, which can be advantageous for drug delivery applications where the release of the payload is desired in the reducing environment of the cell.

Quantitative Data on Thiol-PEG Linkers

The selection of a thiol-PEG linker should be guided by quantitative data on conjugation efficiency, stability, and the pharmacokinetic profile of the resulting bioconjugate.

Conjugation Efficiency

The efficiency of the conjugation reaction is influenced by factors such as pH, temperature, reaction time, and the molar ratio of the reactants.

Linker ChemistryBiomoleculeMolar Ratio (Linker:Thiol)pHTimeConjugation Efficiency (%)Reference
MaleimidecRGDfK Peptide2:17.030 min84 ± 4
Maleimide11A4 Nanobody5:17.42 h58 ± 12
Pyridyl DisulfideThiol-modified siRNA--24 h97
In Vivo Stability and Pharmacokinetics

The stability of the linker is a critical determinant of the in vivo performance of a bioconjugate.

Linker TypeModel SystemKey FindingReference
Maleimide-ThioetherADC in human plasma~50% intact conjugate after 7 days
"Bridging" DisulfideADC in human plasma>95% intact conjugate after 7 days
Mono-sulfone-PEGHemoglobin conjugate in 1 mM GSH>95% conjugation retained after 7 days
Maleimide-PEGHemoglobin conjugate in 1 mM GSH~70% conjugation retained after 7 days
N-Ethylmaleimide-Thiol AdductIn presence of glutathioneHalf-life of 20 - 80 hours
Disulfide Bond-Half-life of 8 - 45 minutes in the presence of glutathione

The length of the PEG chain also significantly impacts the pharmacokinetic properties of the bioconjugate.

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG
rhTIMP-120 kDa25-fold increase in elimination half-life (from 1.1 h to 28 h)
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life

Detailed Experimental Protocols

Quantification of Free Thiols using Ellman's Assay

This protocol describes the determination of free sulfhydryl groups in a protein sample using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

  • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Cysteine hydrochloride monohydrate for standards.

  • Spectrophotometer.

Procedure:

  • Prepare a series of cysteine standards by serially diluting a 1.5 mM stock solution in Reaction Buffer.

  • For each standard and protein sample, add 50 µL of Ellman's Reagent Solution.

  • Incubate the reactions for 15 minutes at room temperature.

  • Measure the absorbance of each sample at 412 nm.

  • Create a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of free thiols in the protein sample by interpolating its absorbance value on the standard curve.

Protein Conjugation with Maleimide-PEG

This protocol outlines the general procedure for conjugating a maleimide-activated PEG to a thiol-containing protein.

Materials:

  • Thiol-containing protein.

  • Maleimide-PEG reagent.

  • Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES).

  • Anhydrous DMSO or DMF to dissolve the Maleimide-PEG.

  • Reducing agent (optional, e.g., TCEP) to reduce disulfide bonds.

  • Purification system (e.g., size exclusion chromatography).

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in the degassed conjugation buffer.

  • If necessary, reduce disulfide bonds in the protein by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature. The reducing agent must be removed before adding the maleimide-PEG.

  • Prepare a stock solution of the maleimide-PEG reagent in anhydrous DMSO or DMF.

  • Add the maleimide-PEG solution to the protein solution with gentle stirring. A 10-20 fold molar excess of maleimide-PEG over the protein is a common starting point.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the PEGylated protein from excess reagents and unconjugated protein using size exclusion chromatography or dialysis.

Characterization of PEGylated Proteins

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for the separation of the PEGylated conjugate from the un-PEGylated protein and smaller reagents.

Mass Spectrometry (MS): ESI-MS and MALDI-MS are powerful techniques for characterizing PEGylated proteins. They can be used to determine the accurate mass of the conjugate, the degree of PEGylation (number of PEG chains attached), and to identify the site of PEGylation.

Conclusion

Thiol-PEG linkers are indispensable tools in bioconjugation, enabling the development of next-generation therapeutics with improved pharmacological properties. The choice between maleimide and pyridyl disulfide chemistries depends on the specific application, with maleimides forming stable thioether bonds and pyridyl disulfides creating cleavable disulfide linkages. A thorough understanding of the reaction kinetics, stability, and the impact of PEG chain length is crucial for the successful design and development of effective bioconjugates. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in this dynamic field.

References

Methodological & Application

Application Notes and Protocols for Thiol-C9-PEG5-acid Functionalization of Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the functionalization of gold nanoparticles (AuNPs) with Thiol-C9-PEG5-acid. This process, often referred to as PEGylation, is a critical step in preparing AuNPs for various biomedical applications, including drug delivery, bioimaging, and diagnostics. The addition of a polyethylene glycol (PEG) layer enhances the stability of the nanoparticles in biological media, reduces non-specific protein adsorption, and prolongs circulation time. The terminal carboxylic acid group provides a versatile handle for the subsequent conjugation of targeting ligands, therapeutic agents, or imaging probes.

Principle of Functionalization

The functionalization process is based on the strong affinity of the thiol group (-SH) for the gold surface, leading to the formation of a stable gold-thiol bond. This results in a self-assembled monolayer of the this compound ligand on the surface of the AuNPs. This is typically achieved through a ligand exchange reaction, where the existing stabilizing agents on the AuNP surface (e.g., citrate ions) are displaced by the thiol-PEG molecules. The terminal carboxylic acid group can then be activated using carbodiimide chemistry (EDC/NHS) to facilitate covalent bonding with amine-containing molecules.

Experimental Protocols

This section details the protocols for the synthesis of citrate-capped gold nanoparticles, their functionalization with this compound, and the subsequent activation of the terminal carboxyl group for further conjugation.

Materials and Equipment
  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Deionized (DI) water (18.2 MΩ·cm)

  • Glassware for synthesis

  • Magnetic stirrer and hotplate

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (20 nm)
  • Add 100 mL of 0.01% (w/v) HAuCl₄ solution to a 250 mL round-bottom flask with a stir bar.

  • Bring the solution to a rolling boil while stirring vigorously.

  • Rapidly inject 2.5 mL of 1% (w/v) trisodium citrate solution into the boiling gold solution.

  • Observe the color change from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Characterize the synthesized AuNPs for their size and concentration using UV-Vis spectroscopy and TEM.

Protocol 2: Functionalization with this compound
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in DI water.

  • To 10 mL of the citrate-capped AuNP solution, add the this compound solution. The optimal molar ratio of PEG to AuNP should be determined empirically, but a starting point is a high molar excess of PEG (e.g., 10,000:1).

  • Incubate the mixture at room temperature for at least 12 hours with gentle stirring to allow for complete ligand exchange.

  • Purify the PEGylated AuNPs by centrifugation. The speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

  • Remove the supernatant containing excess PEG and unbound ligands.

  • Resuspend the nanoparticle pellet in a suitable buffer, such as PBS.

  • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of impurities.

  • Characterize the functionalized AuNPs using UV-Vis, DLS, and zeta potential measurements.

Protocol 3: Activation of Terminal Carboxylic Acid with EDC/NHS
  • Resuspend the purified this compound functionalized AuNPs in MES buffer (e.g., 0.1 M, pH 6.0).

  • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in cold MES buffer.

  • Add EDC and NHS to the AuNP solution. A typical molar ratio of EDC:NHS:carboxyl groups on the AuNP surface is 10:20:1.

  • Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.

  • The NHS-activated AuNPs are now ready for conjugation with amine-containing molecules. This reaction should be performed immediately.

  • To conjugate, add the amine-containing molecule (e.g., protein, antibody, or drug) to the activated AuNP solution. The reaction is typically carried out in a buffer with a pH of 7.2-8.0 (e.g., PBS) for 2 hours at room temperature.

  • Quench the reaction by adding an amine-containing buffer such as Tris or by adding hydroxylamine.

  • Purify the final conjugated nanoparticles by centrifugation to remove unreacted molecules.

Data Presentation: Characterization of Functionalized Nanoparticles

Successful functionalization is confirmed by a suite of characterization techniques. The following tables summarize typical quantitative data obtained before and after functionalization of 20 nm gold nanoparticles.

Parameter Citrate-Capped AuNPs This compound AuNPs Technique
Hydrodynamic Diameter ~22 nm~35 nmDynamic Light Scattering (DLS)
Zeta Potential -30 mV to -50 mV-10 mV to -25 mVZeta Potential Measurement
Surface Plasmon Resonance (SPR) Peak ~520 nm~522-524 nmUV-Vis Spectroscopy

Table 1: Physicochemical properties of gold nanoparticles before and after functionalization with this compound.

Characteristic Peak Description Expected Result after Functionalization Technique
~1700 cm⁻¹ C=O stretching of the carboxylic acidA distinct peak appears, confirming the presence of the acid group.Fourier-Transform Infrared (FTIR) Spectroscopy
~1100 cm⁻¹ C-O-C stretching of the PEG backboneA strong peak is observed, indicating the presence of the PEG linker.Fourier-Transform Infrared (FTIR) Spectroscopy
~2550-2600 cm⁻¹ S-H stretching of the thiol groupThis peak should disappear upon binding to the gold surface.Fourier-Transform Infrared (FTIR) Spectroscopy

Table 2: Expected changes in FTIR spectra upon successful functionalization.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Protocol 1: AuNP Synthesis cluster_functionalization Protocol 2: Functionalization cluster_activation Protocol 3: Activation & Conjugation s1 HAuCl4 Solution s2 Boil and Stir s1->s2 s3 Add Trisodium Citrate s2->s3 s4 Color Change to Red s3->s4 s5 Cool to Room Temp s4->s5 f1 Citrate-AuNPs s5->f1 f2 Add this compound f1->f2 f3 Incubate 12h f2->f3 f4 Centrifuge & Purify f3->f4 f5 Resuspend in Buffer f4->f5 a1 PEG-AuNPs in MES Buffer f5->a1 a2 Add EDC/NHS a1->a2 a3 Incubate 30 min a2->a3 a4 Add Amine-Molecule a3->a4 a5 Incubate 2h a4->a5 a6 Quench & Purify a5->a6

Caption: Workflow for AuNP synthesis, functionalization, and activation.

Receptor-Mediated Endocytosis Pathway

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space np Functionalized AuNP (with targeting ligand) receptor Cell Surface Receptor np->receptor 1. Binding clathrin Clathrin-Coated Pit receptor->clathrin 2. Internalization endosome Early Endosome clathrin->endosome 3. Vesicle Formation lysosome Lysosome (Drug Release) endosome->lysosome 4. Trafficking nucleus Nucleus lysosome->nucleus 5. Action on Target

Caption: Receptor-mediated endocytosis of a functionalized gold nanoparticle.

Application Notes and Protocols: Forming Self-Assembled Monolayers with Thiol-C9-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface.[1] The use of alkanethiols on gold substrates is a well-established method for creating robust and well-defined surfaces.[2][3] This process is driven by the strong, specific interaction between sulfur and gold, forming a stable gold-thiolate (Au-S) bond.[2]

This document provides a detailed guide for forming a SAM using Thiol-C9-PEG5-acid. This molecule features three key components: a thiol (-SH) group for anchoring to the gold surface, a C9 alkyl chain that contributes to a densely packed and ordered monolayer through van der Waals interactions, and a terminal polyethylene glycol (PEG) chain ending in a carboxylic acid (-COOH).[2] The PEG linker enhances the hydrophilicity of the surface and provides resistance to non-specific protein adsorption, a critical feature for biosensors, drug delivery systems, and biocompatible materials. The terminal carboxylic acid group offers a versatile chemical handle for the covalent immobilization of biomolecules.

Following these protocols will enable the user to create consistent, high-quality, functionalized surfaces for a wide range of applications.

Properties of this compound

The specific properties of the thiol molecule are essential for preparing solutions and understanding monolayer formation.

PropertyValueSource
Molecular Formula C22H44O7S
Molecular Weight 452.65 g/mol
Structure HS-(CH2)9-(OCH2CH2)5-O-(CH2)n-COOHGeneral Structure
Purity >95% (typical)
Storage Store as powder at -20°C for up to 24 months. In solution, store in aliquots at -20°C for up to one month.

Experimental Protocols

A pristine environment and clean equipment are critical for forming high-quality SAMs. All procedures involving thiols should be performed in a fume hood.

Protocol 1: Gold Substrate Preparation

A thoroughly cleaned gold surface is essential for the formation of a well-ordered monolayer. Choose one of the following cleaning methods.

Method A: Piranha Solution Cleaning (Extreme Caution Required)

  • Safety Note: Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive and reacts violently with organic materials. It must be handled with extreme caution in a fume hood using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. Always add the peroxide to the acid slowly.

  • Prepare the piranha solution by slowly adding one part 30% hydrogen peroxide (H₂O₂) to three parts concentrated sulfuric acid (H₂SO₄) in a glass container.

  • Using clean tweezers, immerse the gold substrate in the piranha solution for 5-10 minutes.

  • Carefully remove the substrate and rinse it extensively with deionized (DI) water, followed by absolute ethanol.

  • Dry the substrate under a stream of high-purity nitrogen gas. Use immediately.

Method B: UV/Ozone Cleaning

  • Place the gold substrate in a UV/Ozone cleaner.

  • Expose the substrate to UV radiation for 15-20 minutes to remove organic contaminants through photo-oxidation.

  • Use the cleaned substrate immediately for SAM formation.

Protocol 2: Thiol Solution Preparation
  • Calculate Required Amounts: Determine the volume and concentration of the thiol solution needed. A typical concentration for SAM formation is between 1 mM and 5 mM.

    • Mass Calculation: Mass (g) = Concentration (mol/L) * Volume (L) * Molecular Weight (g/mol)

  • Solvent Selection: 200-proof ethanol is the recommended solvent for most thiol-based SAMs.

  • Dissolution and pH Adjustment:

    • Measure the appropriate volume of ethanol into a clean glass or polypropylene container.

    • Add the calculated mass of this compound to the solvent.

    • For carboxyl-terminated thiols, the pH of the solution should be adjusted to approximately 2 to ensure the carboxylic acid group is protonated. Add a few drops of concentrated HCl and check the pH.

    • Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.

Protocol 3: Self-Assembled Monolayer Formation

The formation of the monolayer occurs via chemisorption of the thiol onto the gold surface, followed by a slower reorganization phase where molecules arrange into a densely packed structure.

  • Place the freshly cleaned gold substrate(s) into individual, clean containers.

  • Dispense the prepared thiol solution into each container, ensuring the substrate is fully immersed.

  • To minimize oxidation, reduce the headspace above the solution and backfill the container with an inert gas like dry nitrogen or argon.

  • Seal the container tightly (e.g., with Parafilm) to prevent solvent evaporation and contamination.

  • Allow the self-assembly process to proceed for 18-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

Protocol 4: Rinsing and Drying

This step removes non-chemisorbed molecules from the surface.

  • Remove the substrate from the thiol solution using clean tweezers.

  • Rinse the substrate thoroughly with fresh ethanol for 10-15 seconds to remove physisorbed thiols.

  • Place the sample in a container with fresh ethanol and sonicate for 1-3 minutes to remove any remaining weakly bound molecules.

  • Perform a final rinse with ethanol for 10-15 seconds.

  • Dry the functionalized substrate under a gentle stream of high-purity nitrogen gas.

Protocol 5: Storage and Characterization
  • Storage: Store the prepared SAMs in a clean, dry environment, such as a desiccator or a Petri dish backfilled with nitrogen. It is best to use the monolayers for subsequent experiments as soon as possible to minimize potential oxidation of the surface.

  • Characterization: The quality of the SAM can be assessed using various surface-sensitive techniques.

TechniquePurposeExpected Result for a High-Quality SAM
Contact Angle Goniometry Measures surface wettability.A significant decrease in the water contact angle compared to a bare gold surface, indicating a more hydrophilic surface due to the PEG-acid terminal group.
Ellipsometry Measures the thickness of the monolayer.A uniform thickness consistent with the length of a single, vertically oriented this compound molecule.
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical states of the surface.Presence of S 2p, C 1s, and O 1s peaks confirming the presence of the molecule. The S 2p peak will confirm the formation of a gold-thiolate bond.
Cyclic Voltammetry (CV) / Electrochemical Impedance Spectroscopy (EIS) Probes the electron transfer properties at the electrode surface.The SAM should act as a barrier, blocking the access of redox probes (like Fe(CN)₆³⁻/⁴⁻) to the gold surface, resulting in changes to the CV and an increase in charge transfer resistance in EIS.

Visualizations

SAM Formation on Gold Surface

The diagram below illustrates the self-assembly of this compound molecules on a gold substrate, highlighting the key functional components.

SAM_Formation cluster_molecule This compound Molecule cluster_surface Self-Assembled Monolayer Thiol Thiol Group (-SH) Alkyl C9 Alkyl Chain PEG PEG5 Linker Acid Carboxylic Acid (-COOH) Gold Gold (Au) Substrate SAM S C9 PEG5 COOH SAM:f0->Gold:f0 SAM2 S C9 PEG5 COOH SAM2:f0->Gold:f0 SAM3 S C9 PEG5 COOH SAM3:f0->Gold:f0

Caption: Molecular structure and assembly on a gold surface.

Experimental Workflow

This workflow provides a step-by-step visual guide to the entire process, from substrate preparation to final characterization.

SAM_Workflow Start Start: Bare Gold Substrate Clean 1. Substrate Cleaning (Piranha or UV/Ozone) Start->Clean Cleanliness is critical Immerse 3. SAM Formation (18-48h Immersion) Clean->Immerse Prep 2. Thiol Solution Prep (1-5 mM in EtOH, pH ~2) Prep->Immerse Freshly prepared solution Rinse 4. Rinse & Sonicate (Ethanol) Immerse->Rinse Remove physisorbed molecules Dry 5. Dry (Nitrogen Stream) Rinse->Dry Characterize 6. Characterization (Contact Angle, XPS, etc.) Dry->Characterize End End: Functionalized Surface Characterize->End

Caption: Step-by-step experimental workflow for SAM formation.

References

Application Notes and Protocols for Thiol-C9-PEG5-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Thiol-C9-PEG5-acid as a heterobifunctional linker in the development of targeted drug delivery systems. This linker, featuring a terminal thiol group and a carboxylic acid, connected by a C9 alkyl chain and a five-unit polyethylene glycol (PEG) spacer, offers a versatile platform for conjugating drugs and targeting moieties to nanoparticle surfaces.

Core Applications in Targeted Drug Delivery

This compound is instrumental in the surface functionalization of nanoparticles, particularly gold nanoparticles (AuNPs) and quantum dots, due to the strong affinity of the thiol group for noble metal surfaces.[1] The PEG spacer enhances the biocompatibility and stability of the nanoparticle construct in physiological environments, reducing non-specific protein adsorption and prolonging circulation time. The terminal carboxylic acid provides a reactive handle for the covalent attachment of targeting ligands (e.g., antibodies, peptides, small molecules) or therapeutic agents via amide bond formation.

Key applications include:

  • Active Targeting: The carboxylic acid can be activated to react with primary amines on targeting ligands, enabling the drug delivery system to specifically bind to receptors overexpressed on diseased cells, thereby increasing therapeutic efficacy and reducing off-target effects.

  • Drug Carrier Conjugation: Therapeutic agents with available amine groups can be directly conjugated to the linker, tethering the drug to the nanoparticle carrier.

  • Controlled Release Systems: The linker can be incorporated into more complex systems where drug release is triggered by specific physiological conditions, such as changes in pH or redox potential.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the reviewed literature, the following tables summarize representative data for similar thiol-PEG-acid linkers used in nanoparticle-based drug delivery systems. This data provides an expected range of performance when using this compound.

Table 1: Representative Ligand Density on Gold Nanoparticles

Linker MoleculeNanoparticle Diameter (nm)Ligand Density (molecules/nm²)Quantification Method
Mercapto-(PEG)4-carboxylic acid~154.3Inductively Coupled Plasma–Mass Spectrometry (ICP-MS)
HS-PEG5000-NH2~20Not specified, but efficient until saturationFluorescamine-based assay
Mercaptopropionic acid (MPA)~156.3Inductively Coupled Plasma–Mass Spectrometry (ICP-MS)

Data is illustrative and derived from studies on similar thiol-PEG linkers.[2][3]

Table 2: Representative Drug Loading and Release

Nanoparticle SystemDrugLoading CapacityRelease Conditions% Release
Mesoporous Silica Nanoparticles (MSNPs) with Thiol-PEG linkerDoxorubicin (DOX)High (not quantified)10 mM GlutathioneRedox-responsive
Thiol-ene hydrogelDoxorubicin (DOX)Not specifiedTumor-mimicking conditions100% in 46 h
Thiol-ene hydrogelCarvacrol (CRV)Not specifiedPBSInitial burst followed by sustained release

Data is illustrative and derived from studies on similar thiol-functionalized systems.[4]

Experimental Protocols

The following protocols are generalized methodologies for the use of this compound in the development of targeted drug delivery systems. Optimization will be required for specific nanoparticles, drugs, and targeting ligands.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the self-assembly of this compound onto the surface of gold nanoparticles.

Materials:

  • Gold nanoparticles (AuNPs) of desired size in solution

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugation equipment

Procedure:

  • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or DMF).

  • Add the this compound solution to the AuNP solution. The optimal molar ratio of linker to AuNPs should be determined experimentally to achieve the desired surface coverage.[3]

  • Incubate the mixture overnight at room temperature with gentle stirring to allow for the formation of a self-assembled monolayer (SAM) via the gold-thiol bond.

  • To remove excess, unbound linker, centrifuge the solution. The speed and duration of centrifugation will depend on the size of the AuNPs.

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh PBS.

  • Repeat the washing step (centrifugation and resuspension) at least three times to ensure complete removal of unbound linker.

  • The functionalized AuNPs are now ready for characterization or further conjugation.

Protocol 2: Conjugation of a Targeting Ligand to this compound Functionalized AuNPs via EDC/NHS Chemistry

This protocol details the covalent attachment of an amine-containing targeting ligand to the carboxylic acid terminus of the linker.

Materials:

  • This compound functionalized AuNPs

  • Targeting ligand with a primary amine group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: PBS, pH 7.2-8.5

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Centrifugation or dialysis equipment for purification

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Resuspend the this compound functionalized AuNPs in Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add EDC and NHS to the nanoparticle suspension. A typical starting molar excess is 10-50 fold over the estimated number of carboxylic acid groups on the nanoparticle surface.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.

  • Conjugation to Targeting Ligand:

    • Immediately after activation, add the targeting ligand dissolved in Coupling Buffer to the activated nanoparticle solution. The optimal molar ratio of ligand to nanoparticles should be determined experimentally.

    • Adjust the pH of the reaction mixture to 7.2-8.5 if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 30 minutes.

    • Purify the targeted nanoparticles from excess ligand and reaction byproducts using centrifugation and washing cycles or dialysis.

Visualization of Workflows and Pathways

The following diagrams illustrate the key processes involved in the application of this compound.

G cluster_0 Nanoparticle Functionalization Workflow NP Gold Nanoparticle FuncNP Functionalized Nanoparticle NP->FuncNP Self-Assembly (Au-S bond) Linker This compound Linker->FuncNP

Nanoparticle functionalization workflow.

G cluster_1 Targeting Ligand Conjugation Workflow FuncNP Functionalized Nanoparticle (-COOH) ActivatedNP Activated Nanoparticle (-NHS ester) FuncNP->ActivatedNP EDC/NHS Activation TargetedNP Targeted Nanoparticle ActivatedNP->TargetedNP Amide Bond Formation Ligand Targeting Ligand (-NH2) Ligand->TargetedNP

Targeting ligand conjugation workflow.

G cluster_2 Targeted Drug Delivery Signaling Pathway TargetedNP Targeted Nanoparticle Receptor Receptor TargetedNP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Cell Target Cell Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Targeted drug delivery signaling pathway.

References

Application Note: Bioconjugation of Thiol-C9-PEG5-acid to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The covalent modification of monoclonal antibodies (mAbs) is a cornerstone of modern biotherapeutics and diagnostics. Heterobifunctional linkers, such as Thiol-C9-PEG5-acid, provide a versatile platform for this purpose. This linker features a terminal carboxylic acid for covalent attachment to the antibody and a terminal thiol group, which can be used for subsequent conjugation of payloads like cytotoxic drugs, fluorescent dyes, or biotin.[1][2] The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties by minimizing immunogenicity.[3][4]

This document provides a detailed protocol for the bioconjugation of this compound to antibodies via the primary amine groups of lysine residues. The process involves a two-stage chemical strategy: first, the activation of the linker's carboxylic acid using carbodiimide chemistry (EDC/NHS), followed by its reaction with the antibody.[5] The resulting thiol-functionalized antibody is then purified and characterized, ready for subsequent conjugation to a thiol-reactive payload.

Principle of Conjugation The conjugation strategy relies on two well-established chemical reactions:

  • Amide Bond Formation : The carboxylic acid group of the this compound linker is first activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted into a more stable, amine-reactive NHS ester. This activated linker subsequently reacts with the primary amine groups on the side chains of lysine residues on the antibody surface, forming a stable amide bond.

  • Thiol-Maleimide Coupling (Application Example) : Once the antibody is functionalized with the linker, its free thiol group is available for reaction. A common application is the coupling to a maleimide-functionalized payload. The thiol group undergoes a Michael addition reaction with the maleimide, forming a stable thioether bond. This reaction is highly chemoselective for thiols when performed at a pH between 6.5 and 7.5.

Visualizing the Process

G Thiol_Ab Thiol_Ab Thiol_Ab2 Thiol_Ab2

Caption: Chemical reaction pathway for antibody modification.

G A 1. Prepare Antibody Solution (e.g., 2-10 mg/mL in PBS) D 4. Conjugation Reaction (Add activated linker to antibody, Incubate 2 hours) A->D B 2. Prepare Linker & Activation Reagents (Thiol-PEG-Acid, EDC, NHS in DMSO/Buffer) C 3. Activate Linker (Mix Linker with EDC/NHS, Incubate 15 min) B->C C->D E 5. Purify Thiolated Antibody (Size Exclusion / Desalting Column) D->E F 6. Characterize Intermediate (Determine Linker-to-Antibody Ratio via Ellman's Assay, MS) E->F G 7. Conjugate to Payload (Optional) (React with Maleimide-Payload, Incubate 1-2 hours) F->G H 8. Purify Final Conjugate (Size Exclusion / Dialysis) G->H I 9. Final Characterization (Determine DAR, Purity, and Stability) H->I

Caption: Experimental workflow for antibody bioconjugation.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the covalent attachment of the linker to antibody lysine residues.

1.1 Materials and Reagents

  • Antibody (e.g., IgG) at a concentration of 2-10 mg/mL.

  • This compound linker.

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0.

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, free of primary amines (e.g., Tris).

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).

  • N-hydroxysulfosuccinimide (Sulfo-NHS).

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

1.2 Antibody Preparation

  • If the antibody is in a buffer containing primary amines (like Tris), it must be exchanged into Coupling Buffer (PBS, pH 7.2-7.5).

  • Use a desalting column or dialysis to perform the buffer exchange.

  • Adjust the final antibody concentration to 2-10 mg/mL. A higher concentration is generally preferred to maximize reaction efficiency.

1.3 Reagent Preparation

  • Allow all reagents to warm to room temperature before opening vials.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer. These reagents hydrolyze quickly in aqueous solutions and should not be stored.

1.4 Activation and Conjugation Reaction

  • Combine the this compound stock solution with an appropriate volume of Activation Buffer.

  • Add the EDC and Sulfo-NHS stock solutions to the linker solution. A common molar ratio is Linker:EDC:Sulfo-NHS of 1:2:2.

  • Incubate the activation mixture for 15 minutes at room temperature.

  • Add the activated linker solution to the prepared antibody solution. The molar excess of linker to antibody will determine the final degree of labeling and must be optimized. A starting point is a 20 to 50-fold molar excess.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • (Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 15 minutes. This step hydrolyzes any unreacted NHS esters.

1.5 Purification of the Thiolated Antibody

  • Remove excess, unreacted linker and byproducts using a desalting column or size-exclusion chromatography (SEC).

  • Equilibrate the column with degassed Coupling Buffer (PBS, pH 7.2-7.5).

  • Apply the reaction mixture to the column and collect the purified, thiolated antibody according to the manufacturer's instructions. The purified conjugate should be used immediately for payload conjugation or characterization.

Protocol 2: Characterization of the Thiolated Antibody

2.1 Determination of Linker-to-Antibody Ratio (LAR) The average number of linker molecules conjugated per antibody (LAR) can be quantified by measuring the number of free thiol groups using Ellman's Reagent (DTNB).

  • Measure the protein concentration of the purified thiolated antibody using a BCA assay or by measuring absorbance at 280 nm.

  • Perform Ellman's assay according to the manufacturer's protocol to determine the concentration of free sulfhydryl groups.

  • Calculate the LAR using the following formula: LAR = (Molar concentration of -SH groups) / (Molar concentration of antibody)

2.2 Mass Spectrometry (MS) Analysis Electrospray ionization mass spectrometry (ESI-MS) can confirm the conjugation and determine the distribution of species.

  • Analyze both the unconjugated and thiolated antibody samples.

  • The mass spectrum of the conjugated antibody will show a distribution of peaks, with each peak corresponding to the mass of the antibody plus the mass of one or more attached linkers.

  • This provides a precise measurement of the LAR distribution.

Protocol 3: Example Conjugation to a Maleimide-Payload

3.1 Conjugation Reaction

  • Prepare a stock solution of the maleimide-activated payload (e.g., dye, drug) in DMSO.

  • Add a 5 to 10-fold molar excess of the maleimide-payload to the purified thiolated antibody.

  • Ensure the reaction buffer is at pH 6.5-7.5 and is free of other thiol-containing compounds. If necessary, add a chelating agent like EDTA (1-2 mM) to prevent disulfide bond formation catalyzed by metal ions.

  • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.

3.2 Purification and Storage

  • Purify the final antibody conjugate away from excess payload using a desalting column, SEC, or dialysis.

  • The final storage buffer should be optimized for antibody stability. For long-term storage, add cryoprotectants like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, and store at 4°C or, with 50% glycerol, at -20°C.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterRecommended RangeRationale & Notes
Antibody Concentration 2 - 10 mg/mLHigher concentrations improve reaction kinetics.
Linker:Antibody Molar Ratio 10:1 to 100:1Must be optimized. Higher ratios increase LAR but also risk of aggregation.
EDC:Sulfo-NHS Molar Ratio 1:1 to 1:5A slight excess of Sulfo-NHS relative to EDC can improve efficiency.
Activation pH 5.0 - 6.0Optimal pH for EDC/NHS activation of carboxylic acids.
Conjugation pH 7.2 - 7.5Optimal for the reaction of NHS esters with primary amines.
Reaction Time 2 hours at RT or overnight at 4°CLonger incubation at lower temperatures can improve yield and reduce protein degradation.
Expected LAR 1 - 8Highly dependent on molar ratios and antibody accessibility. An LAR of 2-4 is common for ADCs.

Table 2: Example Characterization Data for an IgG Conjugate

Analysis MethodUnconjugated AntibodyThiolated Antibody (LAR = 3.5)Final Conjugate (DAR = 3.2)
A280 Concentration 5.0 mg/mL4.9 mg/mL4.8 mg/mL
Ellman's Assay (-SH/Ab) ~0.13.5~0.3 (after payload reaction)
SDS-PAGE (Reduced) Heavy Chain: ~50 kDaLight Chain: ~25 kDaHeavy Chain: >50 kDa (smeared)Light Chain: >25 kDa (smeared)Heavy Chain: >50 kDa (smeared)Light Chain: >25 kDa (smeared)
Intact Mass (LC-MS) ~148,000 DaDistribution of peaks centered around ~150,000 DaDistribution of peaks centered around ~153,000 Da (assuming ~1 kDa payload)
Purity (SEC-HPLC) >98% (monomer)>95% (monomer)>95% (monomer)

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency (Low LAR/DAR) - Inactive EDC/NHS reagents.- Presence of amine-containing buffers (Tris).- Incorrect pH for activation or conjugation.- Insufficient molar excess of linker/payload.- Use fresh, anhydrous EDC/NHS stocks.- Perform buffer exchange into an amine-free buffer like PBS or MES.- Verify pH of all buffers.- Increase the molar ratio of linker or payload in optimization experiments.
Antibody Aggregation - High degree of modification.- Use of organic co-solvents (e.g., high % DMSO).- Sub-optimal buffer conditions (pH, ionic strength).- Reduce the linker:antibody molar ratio.- Keep the final concentration of DMSO below 10% (v/v).- Screen different buffer conditions; add stabilizing excipients.
Loss of Antibody Activity - Conjugation at or near the antigen-binding site (paratopes).- Denaturation during the reaction.- Lysine conjugation is random; activity loss is a risk. Consider site-specific conjugation methods if activity is compromised.- Avoid harsh conditions (extreme pH, high temperature).
Instability of Thiol-Maleimide Linkage - Retro-Michael reaction in the presence of endogenous thiols (e.g., albumin).- Ensure complete reaction. Consider using next-generation maleimides or other thiol-reactive chemistries (e.g., sulfones) that form more stable linkages.

References

Application Notes and Protocols: Surface Modification of Biosensors using Thiol-C9-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of biosensor surfaces is a critical step that directly influences sensitivity, specificity, and stability. Thiol-C9-PEG5-acid is a heterobifunctional linker designed for the robust modification of noble metal surfaces, particularly gold. This molecule incorporates three key functional domains:

  • Thiol Group (-SH): Provides a strong, covalent anchoring point to gold and other noble metal surfaces, forming a stable self-assembled monolayer (SAM).

  • Polyethylene Glycol (PEG) Spacer (-(CH₂CH₂O)₅-): The hydrophilic PEG chain serves to reduce non-specific binding of interfering proteins and other molecules from complex biological samples, thereby minimizing background noise and improving the signal-to-noise ratio.[1][2] It also enhances the solubility of the linker in aqueous media.[3]

  • Carboxylic Acid Group (-COOH): Offers a terminal reactive site for the covalent immobilization of a wide range of biorecognition molecules (e.g., antibodies, enzymes, nucleic acids) through standard amine coupling chemistry.[3]

This combination makes this compound an ideal surface modifying agent for developing high-performance biosensors for applications in diagnostics, drug discovery, and life science research.

Key Applications

The use of this compound for surface modification is applicable to a broad spectrum of biosensing platforms that utilize gold or other noble metal transducers.

  • Surface Plasmon Resonance (SPR) Biosensors: Creates a stable and anti-fouling surface for real-time, label-free monitoring of biomolecular interactions.[1]

  • Electrochemical Biosensors: Forms an organized insulating layer that minimizes non-specific adsorption and facilitates sensitive detection through methods like Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV).

  • Quartz Crystal Microbalance (QCM) Biosensors: Provides a well-defined surface for mass-sensitive measurements of biomolecule binding events.

  • Drug Discovery and High-Throughput Screening: Enables the creation of functional surfaces for cell-based assays and screening platforms where controlled protein immobilization is essential.

Experimental Workflow and Signaling Pathway

The overall process involves cleaning the sensor surface, forming a self-assembled monolayer of the linker, and finally, covalently attaching the desired bioreceptor.

G cluster_0 Surface Preparation cluster_1 Linker Immobilization cluster_2 Bioreceptor Coupling start Bare Gold Biosensor Surface clean Piranha / Plasma Cleaning start->clean activated Hydroxylated Gold Surface clean->activated sam SAM Formation with This compound activated->sam sam_surface Carboxyl-Terminated Surface sam->sam_surface edc_nhs Activation with EDC / NHS sam_surface->edc_nhs nhs_ester NHS-Ester Terminated Surface edc_nhs->nhs_ester biomolecule Addition of Amine- Containing Bioreceptor (e.g., Antibody) nhs_ester->biomolecule final Functional Biosensor Surface biomolecule->final

General workflow for biosensor surface modification.

The chemical pathway for immobilizing a bioreceptor involves the activation of the terminal carboxylic acid group to form a reactive ester, which then couples with a primary amine on the biomolecule.

G gold Gold Surface linker_bound S (CH₂)₉-(PEG)₅ COOH gold->linker_bound:f0 Thiol Adsorption final_complex S (CH₂)₉-(PEG)₅ CO-NH-Bioreceptor gold->final_complex:f0 linker SH (CH₂)₉-(PEG)₅ COOH edc_nhs EDC + NHS linker_bound:f2->edc_nhs Carboxyl Activation nhs_ester S (CH₂)₉-(PEG)₅ COO-NHS edc_nhs->nhs_ester:f2 bioreceptor Bioreceptor-NH₂ nhs_ester:f2->bioreceptor Amine Coupling bioreceptor->final_complex:f2

Chemical pathway for bioreceptor immobilization.

Experimental Protocols

Protocol 1: Cleaning of Gold Biosensor Substrates

This protocol describes the preparation of gold surfaces to ensure a clean, contaminant-free substrate for reproducible SAM formation.

Materials:

  • Gold-coated biosensor chips/substrates

  • Piranha solution (3:1 mixture of concentrated Sulfuric Acid (H₂SO₄) and 30% Hydrogen Peroxide (H₂O₂)) (EXTREME CAUTION)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Absolute Ethanol

  • High-purity nitrogen or argon gas

Procedure:

  • Piranha Solution Preparation: In a designated glass container inside a fume hood, slowly and carefully add the H₂O₂ to the H₂SO₄. Warning: Piranha solution is extremely corrosive, reactive, and exothermic. Always add peroxide to acid. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and lab coat.

  • Substrate Cleaning: Immerse the gold substrates in the freshly prepared Piranha solution for 5-10 minutes.

  • Rinsing: Carefully decant the Piranha solution into a designated waste container. Rinse the substrates thoroughly with copious amounts of DI water to remove all traces of acid.

  • Final Rinse: Rinse the substrates with absolute ethanol.

  • Drying: Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.

  • Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent recontamination.

Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)

This protocol details the formation of the linker monolayer on the clean gold surface.

Materials:

  • Cleaned gold substrates

  • This compound

  • Absolute Ethanol

  • Airtight container (e.g., glass vial with a PTFE-lined cap)

Procedure:

  • Thiol Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol.

  • Immersion: Place the cleaned gold substrates into the airtight container. Pour the thiol solution into the container, ensuring the substrates are fully submerged.

  • Incubation: Seal the container to minimize oxidation and exposure to contaminants. Incubate at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.

  • Rinsing: After incubation, remove the substrates from the thiol solution. Rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the substrates under a gentle stream of high-purity nitrogen or argon gas. The carboxyl-terminated surfaces are now ready for bioreceptor immobilization.

Protocol 3: Covalent Immobilization of Biomolecules via Amine Coupling

This protocol describes the activation of the terminal carboxylic acid groups and subsequent coupling of an amine-containing bioreceptor.

Materials:

  • SAM-modified substrates (from Protocol 2)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Bioreceptor solution (e.g., 10-100 µg/mL antibody in a suitable buffer like 10 mM Sodium Acetate, pH 5.0)

  • Blocking solution (e.g., 1 M Ethanolamine hydrochloride, pH 8.5)

  • Wash Buffer (e.g., Phosphate-buffered saline (PBS) with 0.05% Tween-20)

Procedure:

  • Prepare Activation Solution: Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

  • Surface Activation: Immerse the SAM-modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, converting them to reactive NHS-esters.

  • Rinsing: Rinse the substrate with Activation Buffer to remove excess EDC and NHS.

  • Bioreceptor Immobilization: Immediately immerse the activated substrate in the bioreceptor solution. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to allow covalent bond formation between the NHS-ester and primary amines on the bioreceptor.

  • Blocking: To deactivate any unreacted NHS-esters, immerse the substrate in the blocking solution for 10-15 minutes.

  • Final Wash: Wash the substrate thoroughly with Wash Buffer to remove any non-covalently bound bioreceptors and blocking agent.

  • Storage: The functionalized biosensor is now ready for use. Store in an appropriate buffer at 4°C until needed.

Surface Characterization and Data

The success of each modification step should be verified using surface characterization techniques. The following table summarizes typical quantitative data that can be expected from these analyses, based on studies of similar surface chemistries.

Characterization TechniqueParameter MeasuredBare GoldAfter SAM FormationAfter Bioreceptor ImmobilizationReference
Contact Angle Goniometry Water Contact Angle (θ)< 20°40° - 60°> 65°
Ellipsometry Layer Thickness0 nm (Reference)2 - 5 nmAdditional 5 - 10 nm
Electrochemical Impedance Spectroscopy (EIS) Charge Transfer Resistance (Rct)LowSignificantly IncreasedFurther Increased
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionAu, CAu, C, O, SAu, C, O, S, N
Quartz Crystal Microbalance (QCM) Frequency Change (Δf)0 Hz (Reference)Negative ShiftFurther Negative Shift

Note: The values presented are representative and can vary based on the specific biomolecule, surface density, and experimental conditions.

References

Application Notes and Protocols for Thiol-C9-PEG5-acid in Diagnostic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of Thiol-C9-PEG5-acid as a versatile linker for the development of robust and sensitive diagnostic assays. The unique properties of this molecule, combining a thiol group for surface anchoring, a polyethylene glycol (PEG) spacer for reducing non-specific binding, and a terminal carboxylic acid for bioconjugation, make it an ideal component for various diagnostic platforms.

Introduction to this compound in Diagnostics

This compound is a heterobifunctional linker designed for the stable immobilization of biomolecules onto gold surfaces. The thiol group forms a strong and stable bond with gold, making it suitable for functionalizing gold nanoparticles, sensor chips for Surface Plasmon Resonance (SPR), and gold electrodes for electrochemical biosensors. The PEG5 spacer provides a hydrophilic barrier that effectively minimizes the non-specific adsorption of proteins and other biomolecules from complex samples like serum or plasma, thereby enhancing the signal-to-noise ratio of the assay. The terminal carboxylic acid allows for the covalent conjugation of a wide range of biomolecules, including antibodies, antigens, and nucleic acids, through standard amine coupling chemistry.

Applications in Diagnostic Assay Development

Thiol-PEG-acid linkers are instrumental in the fabrication of various diagnostic assays.

  • Surface Plasmon Resonance (SPR) Biosensors: In SPR, these linkers are used to create a self-assembled monolayer (SAM) on the gold sensor chip. This SAM provides a stable and biocompatible surface for the immobilization of ligands to study biomolecular interactions in real-time. The PEG spacer extends the captured biomolecule away from the sensor surface, improving its accessibility for binding partners.

  • Electrochemical Biosensors: For electrochemical biosensors, Thiol-PEG-acid linkers are used to modify gold electrodes. The well-ordered monolayer formed on the electrode surface facilitates efficient electron transfer and provides a platform for the high-density immobilization of capture probes, leading to highly sensitive detection of target analytes.

  • Lateral Flow Assays (LFA): Gold nanoparticles functionalized with Thiol-PEG-acid are commonly used as detection reagents in LFAs. The PEGylation of gold nanoparticles enhances their stability and prevents aggregation, ensuring the smooth flow of the reagents through the nitrocellulose membrane. The carboxylic acid group is used to conjugate antibodies or antigens for specific target detection.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA): While less common than direct adsorption, gold surfaces or nanoparticles coated with a SAM of Thiol-PEG-acid can be used to create highly stable and sensitive ELISA platforms. This approach can lead to a more controlled and reproducible immobilization of capture antibodies compared to passive adsorption on polystyrene plates.

Quantitative Data Summary

The following table summarizes representative performance data from diagnostic assays utilizing Thiol-PEG-acid linkers for surface functionalization. While specific data for this compound is limited, the presented data for similar linkers provide a benchmark for expected performance.

Assay TypeAnalyteCapture ProbeSurfaceLimit of Detection (LOD)Reference
Lateral Flow AssayBisphenol A (BPA)Anti-BPA AntibodyGold Nanoparticles0.8 ng/mL (visual), 0.472 ng/mL (quantitative)[1]
Electrochemical AptasensorThrombinThrombin AptamerGold ElectrodePicomolar to Femtomolar range[2]
SPR BiosensorAnti-GAD AntibodyGlutamic Acid Decarboxylase (GAD)Gold Sensor ChipNot specified[3]

Experimental Protocols

Protocol for Functionalization of Gold Nanoparticles with this compound

This protocol describes the surface modification of citrate-capped gold nanoparticles (AuNPs) with this compound.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) in aqueous suspension

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge and appropriate tubes

Procedure:

  • Prepare this compound stock solution: Dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.

  • Incubation: Add the this compound stock solution to the AuNP suspension. A significant molar excess of the thiol linker to the AuNPs is recommended (e.g., >3 x 10^4 linkers per nanoparticle).

  • Stir the mixture overnight at room temperature to allow for the formation of a self-assembled monolayer on the AuNP surface.

  • Washing: Centrifuge the suspension to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 17,000 g for 18 minutes for ~20 nm AuNPs).

  • Carefully remove the supernatant containing excess thiol linker.

  • Resuspend the AuNP pellet in PBS buffer.

  • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linker.

  • After the final wash, resuspend the this compound functionalized AuNPs in PBS to the desired concentration. The nanoparticles are now ready for bioconjugation.

Protocol for Antibody Conjugation to this compound Functionalized Gold Nanoparticles

This protocol details the covalent coupling of an antibody to the carboxyl-terminated PEG linker on the surface of AuNPs using EDC/NHS chemistry.

Materials:

  • This compound functionalized AuNPs

  • Antibody (or other amine-containing biomolecule) for conjugation

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Bovine Serum Albumin (BSA) for blocking

Procedure:

  • Activation of Carboxyl Groups:

    • Pellet the functionalized AuNPs by centrifugation and resuspend them in MES buffer.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in cold MES buffer.

    • Add EDC and NHS to the AuNP suspension. The final concentrations should be optimized, but a starting point is typically in the millimolar range.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Washing: Centrifuge the activated AuNPs to remove excess EDC and NHS. Resuspend the pellet in PBS buffer.

  • Antibody Conjugation:

    • Immediately add the antibody solution (in PBS) to the activated AuNP suspension. The optimal antibody-to-AuNP ratio should be determined empirically.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Blocking:

    • Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any remaining active NHS esters.

    • Incubate for 10 minutes.

    • Add BSA solution to a final concentration of 1% (w/v) to block any remaining non-specific binding sites on the nanoparticle surface. Incubate for 30 minutes.

  • Final Washing: Centrifuge the antibody-conjugated AuNPs and wash three times with PBS containing 0.1% BSA to remove any unbound antibody and blocking agent.

  • Resuspend the final conjugate in a suitable storage buffer (e.g., PBS with 1% BSA and a preservative) and store at 4°C.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

G cluster_0 Surface Functionalization Workflow start Gold Surface (Nanoparticle or Sensor Chip) linker This compound Solution incubation Incubation (Self-Assembled Monolayer Formation) linker->incubation washing Washing Steps (Removal of excess linker) incubation->washing functionalized_surface Functionalized Gold Surface with -COOH groups washing->functionalized_surface

Caption: Workflow for gold surface functionalization.

G cluster_1 Bioconjugation Workflow (EDC/NHS Chemistry) start Functionalized Surface (-COOH) activation Activation with EDC and NHS start->activation activated_surface NHS-ester Activated Surface activation->activated_surface biomolecule Amine-containing Biomolecule (e.g., Antibody) conjugation Covalent Bond Formation (Amide Bond) biomolecule->conjugation conjugated_surface Bioconjugated Surface conjugation->conjugated_surface

Caption: Amine coupling bioconjugation workflow.

G cluster_2 Structure of this compound Thiol SH C9 -(CH2)9- Thiol->C9 PEG5 -(OCH2CH2)5- C9->PEG5 Acid -COOH PEG5->Acid

Caption: Key functional groups of the linker.

References

Creating Stable Bioconjugates with Thiol-C9-PEG5-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Thiol-C9-PEG5-acid, a heterobifunctional linker designed for the stable conjugation of biomolecules. This linker features a terminal thiol group and a carboxylic acid, separated by a C9 alkyl chain and a five-unit polyethylene glycol (PEG) spacer. This unique structure offers a combination of hydrophilicity, extended reach, and versatile reactivity for a broad range of bioconjugation applications, including antibody-drug conjugates (ADCs), protein modification, and surface immobilization.

The thiol group provides a reactive handle for covalent attachment to thiol-reactive moieties such as maleimides and vinyl sulfones, or for immobilization on gold surfaces.[1][2][3][4] The carboxylic acid can be activated to form stable amide bonds with primary amines, commonly found in proteins and peptides.[1] The PEG spacer enhances the solubility and stability of the resulting bioconjugate and can reduce the immunogenicity of proteins and peptides.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted drug delivery.

  • Protein and Peptide Modification: Introduction of new functionalities to proteins or peptides, such as fluorescent labels or imaging agents.

  • Surface Immobilization: Covalent attachment of biomolecules to gold surfaces for biosensor development and other nanotechnology applications.

  • PROTACs: this compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties

PropertyValue
Molecular Formula C22H44O7S
Molecular Weight 452.65 g/mol
Appearance Please refer to the supplier's data
Solubility Soluble in aqueous solutions and most organic solvents

Experimental Protocols

Protocol 1: Two-Step Conjugation to a Protein via Amine and Thiol Reactive Chemistries

This protocol describes the conjugation of a payload (e.g., a small molecule drug or a fluorescent dye) containing a thiol-reactive group (e.g., maleimide) to a protein using the this compound linker.

Workflow Overview

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Conjugation to Protein cluster_2 Step 3: Conjugation to Payload A This compound B EDC/Sulfo-NHS A->B Activation C Activated Linker B->C Formation of NHS ester D Protein with primary amines C->D Amide bond formation E Protein-Linker Conjugate D->E F Thiol-reactive Payload (e.g., Maleimide) E->F Thioether bond formation G Final Bioconjugate F->G

Caption: Two-step protein bioconjugation workflow.

Materials:

  • This compound

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Thiol-reactive payload (e.g., maleimide-functionalized drug)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

  • Activation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Conjugation Buffer: PBS, pH 7.0-7.5

  • Quenching solution: e.g., Tris or glycine solution

  • Desalting columns or dialysis cassettes

Procedure:

  • Activation of this compound:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

    • In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer.

    • Add a molar excess of the EDC/Sulfo-NHS solution to the this compound solution. A typical molar ratio is 1:2:2 (linker:EDC:Sulfo-NHS).

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Protein:

    • Add the activated linker solution to the protein solution in Conjugation Buffer. The molar ratio of linker to protein should be optimized for the specific application but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.

  • Purification of the Protein-Linker Conjugate:

    • Remove the excess linker and reaction byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against the Conjugation Buffer.

  • Conjugation to the Thiol-Reactive Payload:

    • Dissolve the thiol-reactive payload in a suitable solvent.

    • Add the payload solution to the purified protein-linker conjugate. A molar excess of the payload (e.g., 5 to 10-fold) is recommended.

    • Incubate the reaction for 1-2 hours at room temperature. The reaction is most efficient at a pH between 6.5 and 7.5.

  • Final Purification:

    • Purify the final bioconjugate using size exclusion chromatography or dialysis to remove unreacted payload.

  • Characterization:

    • Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling and confirm the identity of the product.

Protocol 2: Immobilization on a Gold Surface

This protocol outlines the procedure for immobilizing a biomolecule containing a primary amine onto a gold surface using this compound.

Workflow Overview

G cluster_0 Step 1: Linker Immobilization cluster_1 Step 2: Biomolecule Conjugation A This compound B Gold Surface A->B Self-assembly C Linker-Coated Surface B->C Thiol-gold interaction D Biomolecule with primary amine C->D Amide bond formation E EDC/Sulfo-NHS D->E Activation F Immobilized Biomolecule E->F

Caption: Biomolecule immobilization workflow on a gold surface.

Materials:

  • This compound

  • Gold-coated substrate (e.g., gold-coated glass slide or sensor chip)

  • Biomolecule of interest with primary amines

  • Ethanol

  • EDC and Sulfo-NHS

  • Activation Buffer: MES buffer, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Blocking solution: e.g., ethanolamine or BSA solution

Procedure:

  • Preparation of the Gold Surface:

    • Clean the gold substrate by rinsing with ethanol and then deionized water. Dry the surface with a stream of nitrogen.

  • Immobilization of the Linker:

    • Prepare a solution of this compound in ethanol (e.g., 1-10 mM).

    • Immerse the gold substrate in the linker solution and incubate for at least 1-2 hours at room temperature to allow for the formation of a self-assembled monolayer.

    • Rinse the surface thoroughly with ethanol and then deionized water to remove any unbound linker.

  • Activation of the Carboxylic Acid:

    • Immerse the linker-coated surface in a freshly prepared solution of EDC and Sulfo-NHS in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature.

    • Rinse the surface with Activation Buffer.

  • Conjugation of the Biomolecule:

    • Immediately immerse the activated surface in a solution of the biomolecule in Coupling Buffer.

    • Incubate for 1-2 hours at room temperature.

    • Rinse the surface with Coupling Buffer.

  • Blocking of Unreacted Sites:

    • Immerse the surface in a blocking solution to deactivate any remaining active ester groups and prevent non-specific binding.

    • Incubate for 30 minutes at room temperature.

    • Rinse the surface with deionized water and dry.

Stability of Bioconjugates

The stability of the resulting thioether and amide bonds is crucial for many applications.

Bond TypeStability under Physiological Conditions (pH 7.4, 37°C)Notes
Thioether Generally stableThe thioether bond formed from a maleimide-thiol reaction is generally stable, although it can undergo retro-Michael addition, especially at higher pH. Vinyl sulfones form more stable thioether bonds.
Amide Highly stableAmide bonds are very stable under physiological conditions and require enzymatic or harsh chemical conditions for cleavage.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inefficient activation of the carboxylic acid- Inactive protein or payload- Suboptimal reaction conditions (pH, temperature)- Use fresh EDC/Sulfo-NHS solutions.- Confirm the activity of the biomolecule and payload.- Optimize the pH of the reaction buffers. Amine-NHS ester reactions are favored at pH 7-9, while thiol-maleimide reactions are best at pH 6.5-7.5.
Precipitation of Conjugate - Hydrophobic nature of the payload- High degree of labeling- The PEG spacer of the linker is designed to improve solubility, but for very hydrophobic molecules, further optimization of the buffer (e.g., addition of a co-solvent) may be necessary.- Reduce the molar ratio of linker to protein.
Non-specific Binding - Incomplete quenching or blocking- Ensure thorough quenching of the NHS esters and blocking of the surface after immobilization.

Conclusion

This compound is a versatile and effective heterobifunctional linker for the creation of stable bioconjugates. Its well-defined structure, combining a reactive thiol and carboxylic acid with a hydrophilic spacer, provides researchers with a powerful tool for a wide range of applications in drug development, diagnostics, and biotechnology. The protocols provided here serve as a starting point, and optimization of reaction conditions may be necessary for specific applications to achieve the desired results.

References

Application Notes and Protocols for Functionalizing Quantum Dots with Thiol-C9-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including high quantum yield, broad absorption spectra, and narrow, size-tunable emission spectra. These characteristics make them highly attractive for a range of applications in biomedical research and drug development, including cellular imaging, in vivo tracking, and targeted drug delivery.[1][2] However, pristine QDs are typically hydrophobic and require surface modification to ensure biocompatibility and stability in aqueous biological environments.[3][4]

This document provides detailed application notes and protocols for the functionalization of quantum dots using a specific heterobifunctional ligand, Thiol-C9-PEG5-acid . This ligand features a thiol group for robust anchoring to the QD surface, a polyethylene glycol (PEG) spacer to enhance hydrophilicity and reduce non-specific protein adsorption, and a terminal carboxylic acid group for subsequent bioconjugation.[5]

Principle of Functionalization: Ligand Exchange

The most common method for modifying the surface of hydrophobic QDs is through a process called ligand exchange. In this process, the native hydrophobic ligands on the QD surface are replaced by the desired hydrophilic ligands, in this case, this compound. The thiol group of the ligand has a strong affinity for the zinc sulfide (ZnS) shell of many common QDs, forming a stable dative bond. The PEG spacer extends into the aqueous environment, providing a steric barrier that prevents aggregation and reduces opsonization, while the terminal carboxylic acid remains available for covalent coupling to biomolecules such as antibodies, peptides, or small molecule drugs.

Materials and Equipment

Materials:

  • Hydrophobic quantum dots (e.g., CdSe/ZnS) in an organic solvent (e.g., toluene)

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, anhydrous

  • Acetone, anhydrous

  • Potassium carbonate (K2CO3) or another suitable base

  • Chloroform

  • Deionized (DI) water (18.2 MΩ·cm)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.22 µm syringe filters

Equipment:

  • Fume hood

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator (optional)

  • Nitrogen or argon gas line

  • Sonicator (bath or probe)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Fluorometer

  • UV-Vis spectrophotometer

Experimental Protocols

Protocol 1: Ligand Exchange for Functionalization of Quantum Dots

This protocol describes a generalized ligand exchange procedure adaptable for this compound. Optimization of ligand-to-QD ratios and reaction times may be necessary depending on the specific QDs used.

  • Preparation of Quantum Dots:

    • In a fume hood, precipitate the hydrophobic QDs from their organic solvent (e.g., toluene) by adding a 1:1 mixture of methanol and acetone.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the QDs.

    • Carefully decant the supernatant and re-dissolve the QD pellet in a minimal amount of anhydrous tetrahydrofuran (THF).

  • Ligand Solution Preparation:

    • Dissolve this compound in anhydrous THF to a final concentration of 10 mg/mL.

    • Add a molar excess of a mild base, such as potassium carbonate, to the ligand solution to deprotonate the thiol group, which enhances its reactivity with the QD surface. A 5-fold molar excess of base to ligand is a good starting point.

    • Sonicate the mixture for 10-15 minutes to ensure complete dissolution and deprotonation.

  • Ligand Exchange Reaction:

    • Add the activated ligand solution to the dissolved QDs. The optimal molar ratio of ligand to QD will need to be determined empirically, but a starting point of 500:1 to 2000:1 (ligand:QD) is recommended.

    • Allow the reaction to proceed at room temperature with gentle stirring for 2-4 hours, or overnight for a more complete exchange. The reaction vessel should be purged with nitrogen or argon to prevent oxidation of the thiol groups.

  • Purification of Functionalized Quantum Dots:

    • After the reaction, precipitate the functionalized QDs by adding a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate.

    • Centrifuge the mixture to pellet the functionalized QDs.

    • Discard the supernatant, which contains the displaced hydrophobic ligands and excess this compound.

    • Wash the pellet by re-dispersing it in a small amount of chloroform and precipitating again with hexane. Repeat this washing step 2-3 times.

    • After the final wash, dry the QD pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dispersion in Aqueous Buffer:

    • Re-disperse the dried, functionalized QD pellet in an aqueous buffer of choice, such as 1x PBS at pH 7.4.

    • Sonicate the solution for 5-10 minutes to ensure complete dispersion.

    • To remove any remaining aggregates, filter the solution through a 0.22 µm syringe filter.

Protocol 2: Characterization of Functionalized Quantum Dots

It is crucial to characterize the QDs before and after functionalization to confirm the success of the ligand exchange and to assess the properties of the final product.

  • Hydrodynamic Diameter and Polydispersity Index (PDI):

    • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the QDs in both their hydrophobic and aqueous forms. An increase in hydrodynamic diameter is expected after functionalization due to the PEG chains. A low PDI indicates a monodisperse sample.

  • Zeta Potential:

    • Measure the zeta potential to determine the surface charge of the QDs. Hydrophobic QDs will have a near-neutral zeta potential, while QDs functionalized with this compound are expected to have a negative zeta potential due to the terminal carboxylic acid groups.

  • Quantum Yield (QY):

    • Measure the quantum yield of the QDs before and after functionalization using a fluorometer and a reference dye (e.g., Rhodamine 6G). A slight decrease in QY after ligand exchange is common but should be minimized through optimization of the protocol.

  • Colloidal Stability:

    • Assess the long-term stability of the functionalized QDs by monitoring their hydrodynamic diameter and for any signs of precipitation over time when stored in a biological buffer (e.g., PBS) at 4°C.

Data Presentation

The following tables present representative data for the characterization of QDs before and after functionalization with a thiol-PEG-acid ligand. Note that these are example values, and actual results may vary depending on the specific QDs and ligand used.

Table 1: Physicochemical Properties of Quantum Dots Before and After Functionalization

PropertyBefore Functionalization (Hydrophobic QDs)After Functionalization (this compound QDs)
Hydrodynamic Diameter (nm) 5 - 1015 - 25
Polydispersity Index (PDI) < 0.2< 0.3
Zeta Potential (mV) -5 to +5-20 to -40
Quantum Yield (%) 50 - 7040 - 60
Solubility Organic Solvents (e.g., Toluene)Aqueous Buffers (e.g., PBS)

Table 2: Colloidal Stability of Functionalized Quantum Dots in PBS (pH 7.4) at 4°C

Time PointHydrodynamic Diameter (nm)PDI
Day 0 20.50.25
Day 7 21.00.26
Day 30 22.10.28

Applications

Quantum dots functionalized with this compound are well-suited for a variety of applications in research and drug development:

  • Cellular Imaging: The high photostability of QDs allows for long-term tracking of cells and intracellular components. The terminal carboxylic acid can be conjugated to antibodies or peptides to target specific cellular receptors.

  • In Vivo Imaging: The PEG coating prolongs the circulation time of the QDs in the body by reducing uptake by the reticuloendothelial system, enabling their use for in vivo imaging of tumors or other tissues.

  • Targeted Drug Delivery: The carboxylic acid group serves as a handle for the covalent attachment of therapeutic agents. The QDs can then be targeted to specific tissues or cells, allowing for localized drug delivery and simultaneous imaging of the drug's biodistribution.

  • Biosensing: The fluorescence of QDs can be quenched or enhanced upon binding to a target analyte. By conjugating a recognition element to the QD surface, highly sensitive biosensors can be developed.

Mandatory Visualizations

experimental_workflow cluster_preparation 1. Preparation of Materials cluster_reaction 2. Ligand Exchange Reaction cluster_purification 3. Purification cluster_final_product 4. Final Product hydrophobic_qds Hydrophobic QDs in Organic Solvent mixing Mix QDs and Ligand Solution hydrophobic_qds->mixing ligand This compound + Base in THF ligand->mixing reaction Incubate (Room Temp, 2-4h) mixing->reaction precipitation Precipitate with Non-polar Solvent reaction->precipitation washing Wash Pellet (x3) precipitation->washing drying Dry Pellet washing->drying dispersion Disperse in Aqueous Buffer (PBS) drying->dispersion filtration Filter (0.22 µm) dispersion->filtration functionalized_qds Functionalized QDs filtration->functionalized_qds

Caption: Experimental workflow for the functionalization of quantum dots.

logical_relationship qd Quantum Dot Core/Shell (e.g., CdSe/ZnS) thiol Thiol Group (-SH) qd->thiol Anchoring peg PEG Spacer (-O(CH2CH2O)5-) thiol->peg Linker acid Carboxylic Acid (-COOH) peg->acid Terminal Group biomolecule Biomolecule (e.g., Antibody, Drug) acid->biomolecule Bioconjugation (e.g., EDC/NHS coupling)

Caption: Logical relationship of the functional components.

References

Application Notes and Protocols for Thiol-C9-PEG5-acid in Surface Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Thiol-C9-PEG5-acid for the stable and efficient linkage of molecules to metal surfaces. This heterobifunctional linker is an invaluable tool in biosensor development, targeted drug delivery, and various nanotechnology applications. The protocols detailed below cover the formation of self-assembled monolayers (SAMs) on gold surfaces and the subsequent covalent immobilization of amine-containing molecules.

Introduction to this compound

This compound is a versatile linker molecule designed for the functionalization of metal surfaces, particularly gold, silver, and other noble metals. Its unique structure comprises three key functional domains:

  • Thiol Group (-SH): This sulfur-containing group forms a strong, stable covalent bond with metal surfaces, serving as a robust anchor for the self-assembled monolayer.

  • C9 Alkyl Spacer: A nine-carbon chain provides a hydrophobic segment that contributes to the stability and ordering of the self-assembled monolayer through van der Waals interactions.

  • Pentaethylene Glycol (PEG5) Unit: The hydrophilic PEG chain enhances the solubility of the linker and, more importantly, imparts anti-fouling properties to the functionalized surface, minimizing non-specific protein adsorption.

  • Carboxylic Acid (-COOH): This terminal functional group provides a reactive site for the covalent attachment of a wide range of molecules, such as proteins, peptides, antibodies, and small molecule drugs, through standard carbodiimide chemistry.

Data Presentation: Properties of Thiol-PEG-Acid Self-Assembled Monolayers

Linker MoleculeSpacer Length (nm)Surface Coverage (molecules/nm²)Reference
Mercapto-propionic acid (MPA)0.686.3[1][2]
Mercapto-(PEG)4-carboxylic acid-4.3[1][2]
Mercapto-(PEG)7-carboxylic acid3.524.3[1]

Note: The surface coverage of this compound is expected to be within a similar range, influenced by the interplay between the alkyl chain and the PEG unit.

Experimental Protocols

This section provides detailed, step-by-step protocols for the functionalization of gold surfaces with this compound and the subsequent immobilization of a target molecule.

Protocol for Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol outlines the procedure for creating a stable and well-ordered monolayer of this compound on a gold substrate.

Materials:

  • Gold-coated substrate (e.g., gold-coated glass slide or silicon wafer)

  • This compound

  • Absolute Ethanol (200 proof)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • High-purity nitrogen or argon gas

  • Clean glass vials with caps

  • Tweezers

  • Sonicator

Procedure:

  • Gold Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes to remove any organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Carefully remove the substrate from the piranha solution and rinse it thoroughly with copious amounts of DI water.

    • Rinse the substrate with absolute ethanol.

    • Dry the cleaned substrate under a gentle stream of high-purity nitrogen or argon gas. The substrate should be used immediately for SAM formation.

  • Preparation of Thiol Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate mass of the linker in 10 mL of ethanol in a clean glass vial.

    • Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.

  • Self-Assembled Monolayer Formation:

    • Place the cleaned, dry gold substrate in a clean glass vial.

    • Completely immerse the substrate in the 1 mM this compound solution.

    • Seal the vial to prevent solvent evaporation and contamination.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • After the incubation period, remove the substrate from the thiol solution using clean tweezers.

    • Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound thiol molecules.

    • Dry the functionalized substrate under a gentle stream of high-purity nitrogen or argon gas.

    • The this compound functionalized surface is now ready for the next conjugation step.

Protocol for Covalent Immobilization of an Amine-Containing Molecule

This protocol describes the activation of the terminal carboxylic acid group of the SAM and the subsequent coupling of a molecule containing a primary amine (e.g., a protein, peptide, or antibody).

Materials:

  • This compound functionalized gold substrate

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule to be immobilized

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Prepare a fresh solution of 100 mM EDC and 25 mM NHS in Activation Buffer.

    • Immerse the this compound functionalized substrate in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction activates the carboxylic acid groups by forming a more reactive NHS ester.

  • Rinsing:

    • Remove the substrate from the activation solution and rinse it briefly with Activation Buffer to remove excess EDC and NHS.

  • Covalent Coupling of Amine-Containing Molecule:

    • Immediately immerse the activated substrate in a solution of the amine-containing molecule (e.g., 0.1-1 mg/mL protein in Coupling Buffer).

    • Incubate for 1-2 hours at room temperature, or overnight at 4°C, with gentle agitation.

  • Quenching of Unreacted NHS Esters:

    • Remove the substrate from the coupling solution.

    • Immerse the substrate in Quenching Buffer for 10-15 minutes at room temperature to block any unreacted NHS esters.

  • Final Washing:

    • Wash the substrate extensively with Wash Buffer to remove any non-covalently bound molecules.

    • Rinse the substrate with DI water.

    • Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.

The surface is now functionalized with the target molecule and is ready for use in downstream applications.

Mandatory Visualizations

Molecular Structure and Binding Mechanism

G cluster_linker This compound cluster_surface Gold Surface thiol SH c9 C9 Alkyl Chain thiol->c9 gold Au thiol->gold Covalent Au-S Bond Formation peg5 PEG5 c9->peg5 acid COOH peg5->acid

Caption: Binding of this compound to a gold surface.

Experimental Workflow for Surface Functionalization

G cluster_sam SAM Formation cluster_conjugation Molecule Immobilization a Clean Gold Substrate b Prepare 1 mM This compound in Ethanol c Immerse Substrate (18-24h, RT) b->c d Rinse with Ethanol & Dry with N2 c->d e Activate with EDC/NHS d->e f Incubate with Amine-Molecule e->f g Quench with Ethanolamine f->g h Wash and Dry g->h i Functionalized Surface h->i

Caption: Workflow for surface functionalization.

EDC-NHS Coupling Chemistry

G cluster_activation Activation Step cluster_stabilization Stabilization cluster_coupling Coupling Step R_COOH R-COOH (from SAM) EDC + EDC Intermediate O-acylisourea intermediate (unstable) EDC->Intermediate Reacts with NHS + NHS NHS_Ester NHS Ester (semi-stable) NHS->NHS_Ester Forms Amine + R'-NH2 (Target Molecule) Amide_Bond Stable Amide Bond (R-CO-NH-R') Amine->Amide_Bond Reacts to form

Caption: EDC-NHS coupling mechanism.

References

Troubleshooting & Optimization

preventing aggregation of nanoparticles during Thiol-C9-PEG5-acid functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiol-C9-PEG5-acid for nanoparticle functionalization. Our goal is to help you prevent nanoparticle aggregation and ensure successful surface modification.

Troubleshooting Guide: Nanoparticle Aggregation

Issue 1: Immediate Aggregation Upon Ligand Addition

If you observe immediate aggregation (indicated by a color change, precipitation, or a significant increase in hydrodynamic diameter via DLS) upon adding the this compound solution to your nanoparticles, consider the following causes and solutions.

Potential Cause Explanation Recommended Solution
Incorrect pH The pH of the nanoparticle solution can neutralize the surface charge, leading to instability and aggregation when the ligand is introduced.[1][2] The thiol-gold bond formation is also pH-dependent, with optimal binding often occurring at a slightly alkaline pH.[3][4]Before adding the ligand, adjust the pH of your nanoparticle suspension to a range that ensures colloidal stability and is optimal for the thiol-gold reaction. For gold nanoparticles, a pH of ~8 is often recommended.[3]
High Salt Concentration High ionic strength buffers can screen the electrostatic repulsion between nanoparticles, causing them to aggregate.Use a buffer with low ionic strength for the functionalization reaction. If possible, perform the reaction in ultrapure water with pH adjustment.
Rapid Ligand Addition Adding the ligand solution too quickly can create localized high concentrations, leading to rapid and uncontrolled surface reactions that can destabilize the nanoparticles.Add the this compound solution dropwise while gently stirring the nanoparticle suspension.
Inappropriate Solvent If the ligand is dissolved in a solvent that is a poor solvent for the nanoparticles, it can induce aggregation.Ensure the solvent used to dissolve the this compound is compatible with your nanoparticle suspension.
Issue 2: Aggregation During or After the Reaction Incubation

Aggregation that occurs over the course of the reaction or after the initial addition of the ligand may be due to incomplete surface coverage or suboptimal reaction conditions.

Potential Cause Explanation Recommended Solution
Insufficient Ligand Concentration An inadequate amount of this compound will result in incomplete surface coverage, leaving exposed nanoparticle surfaces that can interact and aggregate.Increase the molar ratio of this compound to nanoparticles. A 10 to 50-fold molar excess is a common starting point.
Suboptimal Incubation Time/Temperature The ligand exchange reaction may not have reached completion, resulting in a partially functionalized and unstable surface.Optimize the reaction time and temperature. Many thiol-gold functionalizations proceed well at room temperature for 2-4 hours or can be left overnight at 4°C.
Low PEG Molecular Weight Shorter PEG chains may not provide sufficient steric hindrance to prevent aggregation, especially in solutions with higher ionic strength.While you are using a PEG5 linker, for applications requiring very high stability, consider a longer PEG chain if your experimental design allows.
Issue 3: Aggregation After Purification

Aggregation observed after purification steps like centrifugation or dialysis often points to issues with the purification method itself or the final storage buffer.

Potential Cause Explanation Recommended Solution
Harsh Purification Method High-speed centrifugation can overcome the repulsive forces between functionalized nanoparticles, forcing them to aggregate.Optimize your purification protocol. For centrifugation, use the minimum speed and time required to pellet your nanoparticles. Consider alternative methods like dialysis or tangential flow filtration.
Inappropriate Storage Buffer The pH and ionic strength of the final resuspension buffer are critical for long-term stability.Resuspend your purified, functionalized nanoparticles in a buffer that is optimized for their stability. This is often a buffer with low ionic strength and a pH that maintains a slight surface charge.
Incomplete Removal of Unbound Ligand Excess, unreacted ligand in the solution can sometimes contribute to instability.Ensure your purification method is efficient at removing all unbound this compound. This may require multiple washing steps.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for functionalizing gold nanoparticles with this compound?

For the covalent attachment of thiols to a gold surface, a slightly alkaline pH of around 8 has been shown to be optimal. At this pH, the thiol group is sufficiently deprotonated to facilitate a strong bond with the gold surface, while the terminal carboxylic acid group of the PEG linker will be deprotonated, contributing to a negative surface charge that enhances colloidal stability.

Q2: How does the concentration of this compound affect the stability of the nanoparticles?

The concentration of the thiol-PEG ligand is a critical factor. There is often a "sweet spot" for stability. A concentration that is too low will result in incomplete surface coverage and can lead to aggregation. Conversely, while a sufficient concentration is necessary for stabilization, an excessive amount is wasteful and may not provide additional benefit. It is important to find the critical stabilization concentration (CSC) for your specific nanoparticle system.

Q3: Can the ionic strength of the buffer really cause my nanoparticles to aggregate even after PEGylation?

Yes. While the PEG layer provides steric stabilization, high concentrations of salt in the buffer can still lead to aggregation. This is because high ionic strength can screen the surface charges that contribute to electrostatic repulsion between the nanoparticles, allowing them to come into close enough contact to aggregate. Therefore, it is always recommended to use buffers with low ionic strength.

Q4: What characterization techniques can I use to confirm that my nanoparticles are not aggregating?

Several techniques are useful for monitoring nanoparticle aggregation:

  • UV-Vis Spectroscopy: For plasmonic nanoparticles like gold, aggregation causes a red-shift and broadening of the surface plasmon resonance (SPR) peak.

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in solution. An increase in the average particle size is a direct indication of aggregation.

  • Zeta Potential: This measurement indicates the surface charge of the nanoparticles. A significant change in zeta potential after functionalization can provide insight into the surface modification and stability. A zeta potential with a magnitude greater than 25 mV (either positive or negative) generally indicates good colloidal stability.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing you to see if they are well-dispersed or have formed aggregates.

Q5: Why is a dropwise addition of the this compound recommended?

A slow, dropwise addition of the ligand solution ensures a more controlled and uniform functionalization process. It prevents localized high concentrations of the ligand, which can disrupt the stabilizing layer of the nanoparticles and lead to immediate aggregation.

Quantitative Data Summary

The following table summarizes the general effects of key experimental parameters on nanoparticle aggregation during thiol-PEG functionalization. The optimal values are often system-dependent and require empirical determination.

Parameter Effect on Aggregation General Recommendation Reference
pH Suboptimal pH can lead to charge neutralization and aggregation.Adjust to a pH that ensures nanoparticle stability and is optimal for the thiol-gold reaction (e.g., ~8 for AuNPs).
Salt Concentration High salt concentrations increase aggregation by screening surface charge.Use low ionic strength buffers or ultrapure water.
Ligand Concentration Insufficient concentration leads to incomplete coverage and aggregation.Use a sufficient molar excess to achieve a dense PEG layer.
PEG Molecular Weight Higher molecular weight PEG generally provides better steric protection.Use a PEG length that provides adequate stability for your application.
Rate of Ligand Addition Rapid addition can cause localized instability and aggregation.Add the ligand solution dropwise with gentle stirring.

Experimental Protocols

General Protocol for this compound Functionalization of Gold Nanoparticles
  • Characterize Initial Nanoparticles: Before functionalization, characterize your as-synthesized nanoparticles using UV-Vis spectroscopy, DLS, and TEM to establish a baseline for size, dispersity, and stability.

  • Prepare Ligand Solution: Prepare a fresh solution of this compound in ultrapure water or a suitable low-ionic-strength buffer.

  • pH Adjustment: While gently stirring, slowly adjust the pH of your gold nanoparticle solution to approximately 8.0 using a dilute NaOH solution. Monitor the pH carefully with a calibrated pH meter.

  • Ligand Addition: Add the this compound solution to the pH-adjusted nanoparticle suspension dropwise under continuous gentle stirring.

  • Incubation: Allow the reaction to proceed for at least 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the functionalized nanoparticles to remove excess ligand.

    • Centrifugation: Centrifuge the solution at a speed and time appropriate for your nanoparticle size. Carefully remove the supernatant and resuspend the pellet in a suitable storage buffer (e.g., 10 mM phosphate buffer, pH 7.4). Repeat this washing step 2-3 times.

    • Dialysis: Alternatively, dialyze the reaction mixture against the desired storage buffer using an appropriate molecular weight cutoff membrane.

  • Characterization of Functionalized Nanoparticles: After purification, characterize the functionalized nanoparticles using UV-Vis, DLS, zeta potential, and TEM to confirm successful functionalization and the absence of aggregation.

Visualizations

TroubleshootingWorkflow start Start: Nanoparticle Aggregation Observed check_timing When did aggregation occur? start->check_timing immediate Immediately upon ligand addition check_timing->immediate Immediate during During or after incubation check_timing->during During/After Reaction after After purification check_timing->after After Purification check_pH Check pH of NP solution immediate->check_pH check_salt Check salt concentration check_addition Check ligand addition rate check_pH->check_salt check_salt->check_addition check_ligand_conc Check ligand concentration during->check_ligand_conc check_incubation Check incubation time/temp check_ligand_conc->check_incubation check_purification Review purification method (e.g., centrifugation speed) after->check_purification check_buffer Check final storage buffer check_purification->check_buffer

Caption: Troubleshooting workflow for nanoparticle aggregation.

PEGylationMechanism cluster_0 Before PEGylation cluster_1 After PEGylation NP1 Nanoparticle NP2 Nanoparticle NP1->NP2 Aggregation (Van der Waals, etc.) PEG_NP1 PEGylated Nanoparticle PEG_NP2 PEGylated Nanoparticle

Caption: Mechanism of PEGylation in preventing aggregation.

References

how to avoid disulfide bond formation with Thiol-C9-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiol-C9-PEG5-acid. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals successfully utilize this reagent while preventing unwanted disulfide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is disulfide bond formation a concern?

This compound is a heterobifunctional linker molecule. It features a reactive thiol (-SH) group at one end of a polyethylene glycol (PEG) chain and a carboxylic acid (-COOH) group at the other. The thiol group is highly valuable for its ability to react with specific functional groups, such as maleimides, to form stable thioether bonds in bioconjugation applications.[1][2]

However, the thiol group is susceptible to oxidation, where two thiol groups react to form a disulfide bond (R-S-S-R').[3] This dimerization renders the thiol group unreactive towards its intended target (e.g., a maleimide), reducing the efficiency of your conjugation reaction and leading to inconsistent results.[4][5] Preventing this side reaction is critical for successful experiments.

Q2: How does pH affect the stability of the thiol group?

The stability of the thiol group is highly pH-dependent. Disulfide bond formation occurs more readily at neutral to basic pH (pH > 7). This is because the deprotonated form of the thiol, the thiolate anion (R-S⁻), is the primary species that initiates disulfide formation and is more prevalent at higher pH levels.

For reactions involving thiol-reactive partners like maleimides, a pH range of 6.5-7.5 is optimal. This range provides a good balance between favoring the maleimide-thiol reaction and minimizing the rate of oxidative disulfide formation.

Q3: What are the ideal storage conditions for this compound?

Proper storage is the first line of defense against oxidation. Both the solid reagent and its solutions require specific conditions to maintain the integrity of the thiol group.

Form Temperature Conditions Rationale
Solid Powder -20°CStore in a tightly sealed container, desiccated (dry), and under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen and moisture, which promote oxidation. Low temperature slows down degradation pathways.
Stock Solution (in organic solvent) -20°CPrepare in an anhydrous, amine-free solvent like DMSO or DMF. Flush the vial headspace with inert gas before sealing.Organic solvents have lower dissolved oxygen content than aqueous buffers. Inert gas displaces oxygen.
Aqueous Solution Not Recommended for Long-Term StorageIf necessary, store for short periods at 2-8°C at a slightly acidic pH of 6.0-6.5.Acidic pH stabilizes the protonated thiol form, which is less prone to oxidation. However, aqueous solutions are generally not recommended for storage.

Note: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture from condensing inside.

Troubleshooting Guide: Preventing and Reversing Disulfide Formation

This section addresses common issues encountered during experiments and provides actionable solutions.

Issue 1: Low Conjugation Efficiency

Possible Cause: The thiol group on your this compound has oxidized to form a disulfide bond, making it unavailable for reaction.

Solutions:

  • Verify Free Thiols: Before starting your conjugation, quantify the concentration of free thiol groups in your solution using Ellman's Reagent (DTNB). This will confirm if the starting material is active.

  • Reduce Existing Disulfides: If disulfide formation is suspected, treat your this compound solution with a reducing agent prior to the main reaction.

  • Optimize Reaction Buffer: Ensure your reaction buffer is properly prepared to prevent oxidation during the experiment.

Workflow for Preventing Thiol Oxidation

The following diagram illustrates a standard workflow designed to minimize disulfide bond formation during experimental use.

G cluster_prep Preparation Steps cluster_reaction Reaction Steps cluster_outcome Outcome prep_reagent 1. Prepare Thiol-PEG Solution (Use fresh, anhydrous solvent if possible) prep_buffer 2. Prepare & Degas Buffer (Bubble with N2/Ar for 15-20 min) failure Disulfide Formation (Reduced yield) prep_reagent->failure Improper Storage/ Handling add_edta 3. Add Chelating Agent (e.g., 1-5 mM EDTA) prep_buffer->failure Oxygen Present check_disulfide 4. Optional: Reduce Disulfides (Add TCEP if starting material is old or oxidized) add_edta->check_disulfide Proceed to Reaction add_edta->failure Metal Ions Present initiate_reaction 5. Initiate Conjugation (Add to reaction mixture, pH 6.5-7.5) check_disulfide->initiate_reaction incubate 6. Incubate Reaction (Under N2/Ar if highly sensitive) initiate_reaction->incubate initiate_reaction->failure pH too high success Successful Conjugation (Free thiol reacts with target) incubate->success

Caption: Workflow for handling this compound to prevent oxidation.

Issue 2: How to Choose a Reducing Agent

Possible Cause: You have confirmed or suspect disulfide formation and need to reverse it. Choosing the right reducing agent is critical, especially if the Thiol-PEG will subsequently react with a maleimide.

Reducing Agent Mechanism Pros Cons When to Use
TCEP (Tris(2-carboxyethyl)phosphine)Phosphine-based reductionOdor-free, stable, and effective over a wide pH range (1.5-8.5). Thiol-free , so it does not need to be removed before maleimide reactions.More expensive than DTT.Recommended choice for most applications, especially before thiol-maleimide conjugation.
DTT (Dithiothreitol)Thiol-disulfide exchangeInexpensive and potent reducing agent.Contains thiol groups that will compete with your Thiol-PEG for reaction with maleimides. Must be removed after reduction and before conjugation. Optimal activity is at pH > 7.When TCEP is not available and a purification step (e.g., desalting column) can be performed after reduction.
Troubleshooting Logic

Use this decision tree to diagnose and solve issues related to disulfide bond formation.

G start Low experimental yield? check_thiol Quantify free thiols with Ellman's Reagent start->check_thiol is_low Is thiol concentration low? check_thiol->is_low reduce Add TCEP (e.g., 10-fold molar excess). Incubate for 30-60 min. is_low->reduce Yes other_issue Problem is likely unrelated to disulfide formation. Check other reaction parameters. is_low->other_issue No re_run Re-run experiment with optimized buffer conditions reduce->re_run

Caption: Troubleshooting decision tree for suspected disulfide formation.

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds with TCEP

This protocol is used to reduce any existing disulfide bonds in your this compound sample before use in a conjugation reaction.

  • Prepare TCEP Stock Solution: Dissolve solid TCEP-HCl in a degassed, amine-free buffer (e.g., PBS, pH 7.2) to a final concentration of 0.5 M.

  • Dissolve Thiol-PEG: Dissolve your this compound in the chosen reaction buffer to your desired working concentration.

  • Add TCEP: Add the TCEP stock solution to the Thiol-PEG solution to a final concentration of 1-5 mM (a 10-100 fold molar excess over the thiol is common).

  • Incubate: Mix gently and incubate the solution at room temperature for 30-60 minutes.

  • Proceed to Conjugation: The reduced Thiol-PEG solution can now be used directly in your conjugation reaction (e.g., with a maleimide-functionalized molecule) without removing the TCEP.

Protocol 2: General Protocol for Thiol-Maleimide Conjugation

This protocol outlines the key steps for conjugating your reduced this compound with a maleimide-containing molecule, while minimizing oxidation.

  • Prepare Buffers: Prepare a conjugation buffer (e.g., PBS, HEPES) at pH 6.5-7.5. Degas the buffer thoroughly by bubbling with an inert gas (nitrogen or argon) for at least 15 minutes. Add EDTA to a final concentration of 1-5 mM to chelate any metal ions.

  • Prepare Reactants:

    • Dissolve your maleimide-containing molecule in the degassed conjugation buffer.

    • Prepare your this compound. If necessary, perform the reduction step with TCEP as described in Protocol 1.

  • Initiate Reaction: Add the Thiol-PEG solution to the maleimide solution. A common starting point is a 1.2 to 5-fold molar excess of the Thiol-PEG, but this should be optimized for your specific application.

  • Incubate: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Gentle mixing during this time can be beneficial. For highly sensitive molecules, the reaction can be carried out in a vial with the headspace flushed with inert gas.

  • Quench Reaction (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess, unreacted maleimide.

  • Purification: Purify the final conjugate using an appropriate method, such as Size Exclusion Chromatography (SEC) or dialysis, to remove unreacted starting materials and byproducts.

References

Technical Support Center: Optimizing Thiol-C9-PEG5-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiol-C9-PEG5-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a heterobifunctional crosslinker. It possesses two primary reactive groups: a thiol (-SH) group and a carboxylic acid (-COOH) group. The thiol group allows for specific conjugation to molecules with thiol-reactive functionalities, such as maleimides. The carboxylic acid can be activated to react with primary amines, like those found on lysine residues of proteins. The molecule features a 9-carbon (C9) spacer and a polyethylene glycol (PEG) chain of 5 units, which enhances solubility and provides a flexible spacer arm.

Q2: What is the optimal pH for conjugating the thiol group of this compound to a maleimide-functionalized molecule?

A2: The ideal pH range for the reaction between a thiol group and a maleimide group is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly selective for thiols.[2][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

Q3: How do I activate the carboxylic acid group of the linker for conjugation to a primary amine?

A3: The carboxylic acid group is typically activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The activation reaction is most efficient at a pH between 4.5 and 7.2. The subsequent reaction of the NHS-activated acid with a primary amine is most efficient at a pH of 7 to 8.

Q4: My protein of interest does not have a free thiol. How can I use this linker?

A4: If your protein contains disulfide bonds, you can use a reducing agent to generate free thiols. Common reducing agents include TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol). TCEP is often preferred as it does not need to be removed before the conjugation step. If DTT is used, it must be removed prior to adding a maleimide-containing reagent as DTT itself contains a thiol group that will compete in the reaction.

Q5: What are common causes of low conjugation efficiency?

A5: Low conjugation efficiency can stem from several factors:

  • Inactive Thiols: The thiol on your molecule may have oxidized to form a disulfide bond.

  • Hydrolyzed Maleimide: If you are conjugating to a maleimide, it may have hydrolyzed, especially at a pH above 8.0.

  • Incorrect pH: The reaction pH may be outside the optimal range for the specific chemistry you are using.

  • Insufficient Molar Excess of Linker: A molar excess of the linker is often required to drive the reaction to completion.

Q6: How can I purify the final conjugate?

A6: The choice of purification method depends on the properties of your conjugate. Common methods include:

  • Size Exclusion Chromatography (SEC): This technique is effective for removing unreacted, low molecular weight by-products and excess linker from the larger conjugate.

  • Ion Exchange Chromatography (IEX): This method separates molecules based on charge and can be used to separate the conjugate from the unconjugated starting materials, especially if there is a change in the overall charge after conjugation.

  • Dialysis or Tangential Flow Filtration (TFF): These methods are useful for removing small molecule impurities from larger protein conjugates.

  • Reverse Phase Chromatography (RPC): RPC can be used for the purification of peptides and small proteins, and for analyzing the purity of the conjugate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conjugation Thiol group on the protein is oxidized.Reduce disulfide bonds with TCEP before conjugation. Perform the reaction in a deoxygenated buffer.
Maleimide group (if used) is hydrolyzed.Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF. Ensure the reaction pH does not exceed 7.5.
Incorrect reaction buffer pH.For thiol-maleimide reactions, maintain a pH of 6.5-7.5. For EDC/NHS chemistry, activate the carboxylic acid at pH 4.5-7.2 and react with the amine at pH 7-8.
Insufficient molar ratio of reagents.Use a 10-20 fold molar excess of the maleimide-containing molecule to the thiol-containing molecule. For EDC/NHS reactions, optimize the molar ratios of EDC and NHS to the carboxylic acid.
Precipitation during reaction Low solubility of the linker or protein.Prepare stock solutions of the linker in an organic solvent like DMSO or DMF before adding to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is compatible with your protein's stability.
Non-specific conjugation Reaction with other nucleophiles (e.g., amines).For thiol-maleimide reactions, maintain the pH below 7.5 to ensure selectivity for thiols.
Difficulty in purifying the conjugate Similar physicochemical properties of the conjugate and starting materials.Consider using a different chromatography method. A combination of SEC and IEX can be effective.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein
  • Protein Preparation: Dissolve the maleimide-activated protein in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.

  • Linker Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or DMF) at a concentration of 10-50 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess linker and by-products using a desalting column (e.g., Sephadex G-25) or dialysis.

Protocol 2: Activation of this compound and Conjugation to a Primary Amine
  • Linker Activation:

    • Dissolve this compound in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add a 5-10 fold molar excess of EDC and NHS to the linker solution.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction:

    • Dissolve the amine-containing molecule in a reaction buffer (e.g., PBS, pH 7.4).

    • Add the activated linker solution to the amine-containing molecule. The pH of the final reaction mixture should be between 7 and 8.

  • Incubation: React for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

  • Purification: Purify the conjugate using an appropriate method such as size exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_thiol_maleimide Thiol-Maleimide Conjugation cluster_amine_coupling Amine Coupling (via Carboxylic Acid) prep_protein Prepare Maleimide-Protein in pH 6.5-7.5 Buffer conjugate_thiol Mix and Incubate (2h @ RT or O/N @ 4°C) prep_protein->conjugate_thiol prep_linker_thiol Dissolve this compound in DMSO/DMF prep_linker_thiol->conjugate_thiol purify_thiol Purify Conjugate (SEC, Dialysis) conjugate_thiol->purify_thiol activate_acid Activate this compound with EDC/NHS (pH 4.5-7.2) conjugate_amine Mix and Incubate (2h @ RT) activate_acid->conjugate_amine prep_amine Prepare Amine-Molecule in pH 7-8 Buffer prep_amine->conjugate_amine quench Quench Reaction (Hydroxylamine) conjugate_amine->quench purify_amine Purify Conjugate (SEC, IEX, Dialysis) quench->purify_amine

Caption: Experimental workflows for this compound conjugation.

reaction_pathways cluster_thiol_maleimide_pathway Thiol-Maleimide Reaction Pathway cluster_amine_coupling_pathway Amine Coupling Reaction Pathway thiol This compound (-SH end) thioether Stable Thioether Bond thiol->thioether pH 6.5-7.5 maleimide Maleimide-Molecule maleimide->thioether acid This compound (-COOH end) nhs_ester NHS-activated Ester acid->nhs_ester EDC/NHS pH 4.5-7.2 amide Stable Amide Bond nhs_ester->amide pH 7-8 amine Amine-Molecule (-NH2) amine->amide

Caption: Chemical reaction pathways for this compound conjugation.

References

common mistakes in using Thiol-C9-PEG5-acid for surface coating

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiol-C9-PEG5-acid utilization in surface coating applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It comprises a thiol group (-SH) at one end, a nine-carbon aliphatic chain (C9), a polyethylene glycol (PEG) spacer with five repeating units (PEG5), and a carboxylic acid group (-COOH) at the other end. The thiol group facilitates strong attachment to noble metal surfaces like gold and silver.[1] The PEG spacer enhances biocompatibility and reduces non-specific protein binding.[2] The terminal carboxylic acid allows for covalent conjugation to amine-containing molecules, such as proteins or peptides, often via EDC/NHS chemistry.[1] This makes it highly useful for creating biofunctional surfaces on biosensors, nanoparticles for drug delivery, and other biomedical devices.[1][3]

Q2: What are the critical storage and handling conditions for this compound?

A2: this compound is sensitive to moisture and oxidation. It should be stored at -20°C in a desiccated environment. Before use, it is crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. For easier handling, it is recommended to dissolve the reagent in an anhydrous solvent like DMSO or DMF and store the stock solution at -20°C under an inert gas (e.g., argon or nitrogen).

Q3: Why is my surface not being coated effectively, or why am I observing particle aggregation?

A3: Ineffective coating or aggregation can stem from several factors. The thiol group is prone to oxidation, forming disulfides which will not bind to the gold surface. Ensure your reagents and solvents are fresh and deoxygenated. The concentration of the thiol-PEG linker is also critical; too low a concentration may not provide sufficient surface coverage, while concentrations above the critical stabilization concentration (CSC) are necessary to prevent aggregation. Conversely, very high concentrations can sometimes lead to the formation of multilayers or particle bridging.

Q4: I am having issues with the EDC/NHS coupling step to conjugate my protein to the acid-terminated surface. What could be going wrong?

A4: EDC/NHS chemistry is highly sensitive to reaction conditions. Common failure points include:

  • Suboptimal pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling to an amine is favored at a physiological to slightly basic pH (7.0-8.5).

  • Hydrolysis: Both EDC and the activated NHS-ester are susceptible to hydrolysis. Perform reactions in a timely manner and avoid prolonged exposure to aqueous environments before the amine-containing molecule is introduced.

  • Competing Nucleophiles: The presence of primary amine-containing buffers (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS-ester. Use non-amine containing buffers like MES for the activation step and PBS for the coupling step.

  • Reagent Quality: EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and handle them in a dry environment.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Surface Coating Density Thiol oxidation (disulfide formation).Use fresh reagent. Prepare solutions in deoxygenated buffers/solvents.
Insufficient incubation time or concentration.Optimize incubation time and this compound concentration.
Contaminated surface.Ensure the substrate surface is thoroughly cleaned and pre-treated before coating.
Nanoparticle Aggregation Thiol-PEG concentration is below the Critical Stabilization Concentration (CSC).Increase the concentration of this compound.
Incorrect buffer conditions (pH, ionic strength).Optimize buffer conditions. For gold nanoparticles, citrate buffer is a common starting point.
Photochemical degradation of the PEG coating.Protect samples from prolonged exposure to UV light.
Low EDC/NHS Coupling Efficiency Suboptimal pH for activation or coupling.Use a two-step pH process: activation at pH 4.5-6.0 (e.g., in MES buffer) followed by coupling at pH 7.0-8.5 (e.g., in PBS).
Hydrolysis of EDC or NHS-ester.Prepare EDC/NHS solutions immediately before use. Minimize the time the activated surface is in an aqueous buffer before adding the amine-containing molecule.
Presence of competing primary amines in buffers (e.g., Tris, Glycine).Use non-amine containing buffers such as MES, PBS, or borate buffer.
Inactive EDC or NHS reagents due to moisture exposure.Store reagents desiccated at -20°C. Allow to warm to room temperature before opening.
Non-specific Binding Still Observed Incomplete surface coverage by the PEG linker.Increase the concentration of this compound and/or the incubation time.
Low PEG density on the surface.Optimize the coating protocol to achieve a higher PEG surface density.

Experimental Protocols

Protocol 1: Surface Coating of Gold Nanoparticles

This protocol describes the functionalization of pre-synthesized gold nanoparticles with this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare a working solution by diluting the stock solution in a suitable deoxygenated buffer (e.g., phosphate buffer, pH 7.4).

  • Surface Functionalization:

    • To a solution of gold nanoparticles, add the this compound working solution to achieve the desired final concentration.

    • Incubate the mixture at room temperature for at least 2 hours with gentle stirring. For more robust coating, incubation can be extended overnight.

  • Purification:

    • Centrifuge the nanoparticle solution to pellet the functionalized nanoparticles.

    • Remove the supernatant containing excess unbound linker.

    • Resuspend the nanoparticle pellet in fresh buffer.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of excess reagents.

Protocol 2: Two-Step EDC/NHS Coupling of a Protein to a this compound Coated Surface

This protocol outlines the covalent attachment of a protein to a surface previously functionalized with this compound.

  • Activation of Carboxylic Acid Groups:

    • Prepare fresh solutions of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M) in an activation buffer (e.g., 0.1 M MES, pH 5.5).

    • Immerse the this compound coated surface in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Washing:

    • Rinse the surface with the activation buffer to remove excess EDC and NHS.

    • Immediately proceed to the coupling step to minimize hydrolysis of the activated NHS-ester.

  • Protein Coupling:

    • Prepare a solution of the amine-containing protein in a coupling buffer (e.g., PBS, pH 7.4).

    • Immerse the activated surface in the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Final Washing:

    • Quench any unreacted NHS-esters by incubating the surface with a quenching solution (e.g., 1 M ethanolamine, pH 8.5) for 10-15 minutes.

    • Wash the surface thoroughly with the coupling buffer to remove non-covalently bound protein.

Visual Guides

experimental_workflow_coating cluster_prep Reagent Preparation cluster_func Surface Functionalization cluster_purify Purification prep_peg Prepare this compound solution in deoxygenated buffer mix Mix PEG solution with nanoparticles prep_peg->mix prep_np Prepare gold nanoparticle solution prep_np->mix incubate Incubate at RT (2h to overnight) mix->incubate centrifuge Centrifuge to pellet nanoparticles incubate->centrifuge wash Wash pellet with fresh buffer (3x) centrifuge->wash final_product Resuspend final coated nanoparticles wash->final_product logical_relationship_edc_nhs start This compound Coated Surface activation Activation Step (EDC/NHS, pH 4.5-6.0) start->activation activated_surface NHS-Ester Activated Surface activation->activated_surface coupling Coupling Step (Amine-Molecule, pH 7.0-8.5) activated_surface->coupling hydrolysis Hydrolysis (Side Reaction) activated_surface->hydrolysis competing_amines Reaction with Buffer Amines (e.g., Tris) activated_surface->competing_amines final_product Covalently Conjugated Surface coupling->final_product

References

Technical Support Center: Optimizing Thiol-C9-PEG5-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiol-C9-PEG5-acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve reaction yields and ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional crosslinker. It contains a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, separated by a C9 alkyl chain and a polyethylene glycol (PEG) spacer with five repeating units. The thiol group allows for specific reaction with functional groups like maleimides, while the carboxylic acid can be activated to react with primary amines.[1] The PEG spacer increases the hydrophilicity and solubility of the molecule and the resulting conjugate in aqueous solutions.[1]

Q2: What is the optimal pH for the different reaction steps involving this linker?

A2: The optimal pH depends on which end of the linker is being reacted.

  • Thiol-Maleimide Conjugation: The ideal pH range for the reaction between the thiol group of the linker and a maleimide group on a target molecule is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly selective for thiols.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

  • Carboxylic Acid Activation (EDC/NHS): The activation of the carboxylic acid group using EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.

  • Amine Coupling: Following activation, the coupling to a primary amine is most efficient at a pH of 7.2 to 8.5.

Q3: How can I prevent the thiol group from forming disulfide bonds?

A3: Free thiol groups can readily oxidize to form disulfide bonds, which are unreactive with maleimides. To prevent this:

  • Use Reducing Agents: If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it does not need to be removed before the conjugation step. DTT (dithiothreitol) is also effective but must be removed before adding a maleimide linker as it also contains a thiol group.

  • Degas Buffers: Degas your buffers to remove dissolved oxygen which can promote oxidation.

  • Use Chelating Agents: Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.

  • Work Anaerobically: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.

Q4: What are common side reactions and how can I minimize them?

A4: Besides disulfide formation, other side reactions include:

  • Maleimide Hydrolysis: At pH values above 7.5, the maleimide group can undergo hydrolysis, rendering it unreactive towards thiols. Storing maleimide-functionalized molecules in aqueous solutions for extended periods is not recommended.

  • Reaction of Maleimide with Amines: Above pH 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine, leading to non-specific conjugation.

  • Hydrolysis of Activated Carboxylic Acid: The NHS ester formed during EDC/NHS activation can hydrolyze. To minimize this, use the activated linker immediately for the coupling reaction.

Q5: How can I purify the final conjugate?

A5: Several chromatographic techniques can be used for purification, depending on the properties of the conjugate.

  • Size Exclusion Chromatography (SEC): This is an effective method for separating the PEGylated product from unreacted, lower molecular weight molecules.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be very effective in separating PEGylated from un-PEGylated proteins, especially at low PEGylation extents.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used as a supplementary purification step, particularly for proteins that are difficult to purify by IEX.

  • Reversed-Phase HPLC (RP-HPLC): This can be used for both analytical characterization and preparative purification.

Troubleshooting Guide

This guide addresses common problems encountered during reactions with this compound, providing potential causes and solutions to improve your reaction yield.

Problem Potential Cause Recommended Solution
Low or No Conjugation Incorrect Stoichiometry: Molar ratio of linker to target molecule is not optimal.Perform a titration experiment to determine the optimal molar excess of the linker. A 5- to 20-fold molar excess of the linker is a common starting point.
Suboptimal pH: The reaction buffer pH is outside the optimal range for the specific reaction step (thiol-maleimide or amine coupling).Verify the pH of your reaction buffers. Use a pH of 6.5-7.5 for thiol-maleimide reactions and a two-step pH of 4.5-6.0 for activation and 7.2-8.5 for amine coupling.
Oxidation of Thiol Groups: The thiol group on the linker or the target molecule has formed disulfide bonds.Add a reducing agent like TCEP to the reaction mixture. Degas buffers and consider using a chelating agent like EDTA.
Hydrolysis of Maleimide or NHS-ester: The reactive groups have been hydrolyzed due to improper storage or reaction conditions.Prepare solutions of maleimide-containing molecules and activated linkers immediately before use. Avoid storing them in aqueous solutions.
Inactive Reagents: EDC or NHS reagents have degraded due to moisture.Equilibrate EDC and NHS to room temperature before opening to prevent condensation. Store desiccated at the recommended temperature.
Non-Specific Conjugation Reaction with Amines: If performing a thiol-maleimide reaction, the pH is too high (>7.5), causing the maleimide to react with amines.Maintain the reaction pH between 6.5 and 7.5 for thiol-specific conjugation.
Cross-reactivity of EDC: In a one-step EDC coupling, the carbodiimide can cross-react with other nucleophiles.Use a two-step coupling procedure with NHS to form a more stable amine-reactive intermediate.
Precipitation During Reaction Poor Solubility: The conjugate or one of the reactants has low solubility in the reaction buffer.The PEG spacer should improve solubility, but if issues persist, consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF.
Incorrect Buffer: The buffer components are interfering with the reaction.Use non-amine and non-carboxylate buffers for EDC/NHS activation, such as MES buffer. For coupling, PBS or HEPES are suitable choices. Avoid buffers like Tris or glycine which contain primary amines.
Unstable Final Product Reversibility of Thiol-Maleimide Linkage: The thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation.Consider using alternative thiol-reactive chemistries that form more stable linkages, such as those based on carbonylacrylic or vinyl pyridinium reagents. Hydrolysis of the thiosuccinimide ring can also occur, leading to a more stable derivative.
Thiazine Rearrangement: If conjugating to an N-terminal cysteine, a rearrangement can occur, leading to an unstable product.Protonating the N-terminal amino group under acidic conditions can help prevent this side reaction.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid group of this compound and subsequent coupling to a protein's primary amines.

Materials:

  • This compound

  • Protein with primary amines

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS) to the linker solution.

    • Incubate for 15-30 minutes at room temperature.

  • Coupling to Protein:

    • Immediately add the activated linker solution to the protein solution in Coupling Buffer. A 10- to 20-fold molar excess of the activated linker over the protein is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

    • Further purify the conjugate using SEC or IEX chromatography if necessary.

Protocol 2: Conjugation of a Thiol-Reactive Molecule to this compound

This protocol is for reacting a molecule containing a maleimide group with the thiol group of the linker.

Materials:

  • This compound

  • Maleimide-functionalized molecule

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Reducing agent (optional): TCEP

  • Quenching solution: 1 M 2-mercaptoethanol or cysteine

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound and the maleimide-functionalized molecule in the Conjugation Buffer.

    • If the thiol on the linker has potentially oxidized, add TCEP to a final concentration of 1-10 mM and incubate for 30 minutes at room temperature.

  • Conjugation:

    • Mix the this compound and the maleimide-functionalized molecule. A slight molar excess (1.1 to 1.5-fold) of the maleimide compound is often used.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a quenching solution to react with any unreacted maleimide groups.

  • Purification:

    • Purify the conjugate using appropriate chromatographic techniques such as SEC or RP-HPLC.

Visualizations

experimental_workflow cluster_step1 Step 1: Thiol Reaction cluster_step2 Step 2: Carboxylic Acid Activation & Coupling cluster_step3 Step 3: Purification Thiol_Linker This compound Thiol_Reaction Thiol-Maleimide Conjugation (pH 6.5-7.5) Thiol_Linker->Thiol_Reaction Maleimide_Molecule Maleimide-functionalized Molecule Maleimide_Molecule->Thiol_Reaction Intermediate PEGylated Intermediate with -COOH Thiol_Reaction->Intermediate Forms Intermediate Activation EDC/NHS Activation (pH 4.5-6.0) Intermediate->Activation Amine_Coupling Amine Coupling (pH 7.2-8.5) Activation->Amine_Coupling Amine_Molecule Amine-containing Molecule Amine_Molecule->Amine_Coupling Final_Conjugate Final Conjugate Amine_Coupling->Final_Conjugate Forms Final Conjugate Purification Purification (SEC, IEX, etc.) Final_Conjugate->Purification Purified_Product Purified Product Purification->Purified_Product

Caption: General experimental workflow for a two-stage reaction using this compound.

troubleshooting_workflow Start Low Reaction Yield Check_pH Is pH optimal? Start->Check_pH Check_Stoichiometry Is stoichiometry correct? Check_pH->Check_Stoichiometry Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Thiol_Oxidation Are thiols oxidized? Check_Stoichiometry->Check_Thiol_Oxidation Yes Optimize_Ratio Optimize molar ratios Check_Stoichiometry->Optimize_Ratio No Check_Hydrolysis Are reactive groups hydrolyzed? Check_Thiol_Oxidation->Check_Hydrolysis No Add_Reducing_Agent Add TCEP / Degas buffer Check_Thiol_Oxidation->Add_Reducing_Agent Yes Use_Fresh_Reagents Use fresh reagents Check_Hydrolysis->Use_Fresh_Reagents Yes Success Improved Yield Check_Hydrolysis->Success No Adjust_pH->Check_Stoichiometry Optimize_Ratio->Check_Thiol_Oxidation Add_Reducing_Agent->Check_Hydrolysis Use_Fresh_Reagents->Success

Caption: Troubleshooting workflow for low reaction yield in this compound conjugations.

References

dealing with non-specific binding in Thiol-C9-PEG5-acid applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiol-C9-PEG5-acid applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to non-specific binding (NSB) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It comprises a thiol (-SH) group at one end, a nine-carbon aliphatic chain (C9), a five-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid (-COOH) group. The thiol group allows for strong covalent attachment to gold surfaces or reaction with maleimide groups on other molecules.[1][2][3] The PEG chain provides a hydrophilic spacer that reduces non-specific binding of proteins and other biomolecules.[4][5] The carboxylic acid group can be activated to form amide bonds with primary amines on proteins, peptides, or other ligands.

Common applications include:

  • Biosensor development: Immobilizing capture molecules (e.g., antibodies, aptamers) onto gold sensor chips while minimizing background noise.

  • Drug delivery: Functionalizing nanoparticles for targeted drug delivery, where the PEG linker improves circulation time and reduces immunogenicity.

  • Bioconjugation: Linking different types of molecules together for various research and diagnostic purposes.

Q2: Why am I observing high background or non-specific binding in my assay?

Non-specific binding (NSB) can arise from several factors when using this compound functionalized surfaces:

  • Incomplete Surface Coverage: If the this compound linker does not form a dense, uniform monolayer on the surface, exposed areas can non-specifically adsorb proteins.

  • Electrostatic Interactions: The terminal carboxylic acid groups can be negatively charged, leading to electrostatic attraction of positively charged proteins.

  • Hydrophobic Interactions: The C9 alkyl chain, although somewhat shielded by the PEG, can contribute to hydrophobic interactions with proteins.

  • Contaminants: Impurities in your sample or on the surface can lead to unwanted binding events.

  • Inadequate Blocking: The blocking step may not be sufficient to cover all non-reactive sites.

Q3: How does the PEG component of the linker help reduce non-specific binding?

The polyethylene glycol (PEG) chain reduces non-specific binding through two primary mechanisms:

  • Steric Hindrance: The flexible PEG chains form a hydrated layer on the surface, creating a physical barrier that sterically hinders the approach of proteins and other biomolecules to the underlying surface.

  • Hydrophilicity: The hydrophilic nature of the PEG chain creates a "hydration shell" of water molecules, which repels the adsorption of proteins that would require displacement of this energetically favorable water layer.

The density of the PEG chains on the surface is crucial; a denser "brush" conformation is generally more effective at preventing NSB than a less dense "mushroom" conformation.

Q4: Can the thiol group contribute to non-specific binding?

While the thiol group is intended for specific covalent attachment to surfaces like gold, free thiol groups on proteins in your sample can potentially interact with the surface non-specifically, especially if the surface is not perfectly passivated. However, the primary role of the linker's thiol group is in the initial, stable surface functionalization.

Troubleshooting Guides

Issue 1: High Background Signal in Immunoassays (e.g., ELISA, SPR)

Possible Causes & Solutions

Cause Troubleshooting Step Detailed Explanation
Suboptimal Blocking Optimize blocking agent and concentration.Different blocking agents have varying efficiencies. Bovine Serum Albumin (BSA) is a common choice, but others like casein or non-fat dry milk can be more effective for certain applications. Experiment with concentrations from 1-5% (w/v).
Increase blocking incubation time.Ensure the blocking agent has sufficient time to adsorb and cover all non-specific sites. An incubation of 1-2 hours at room temperature is a good starting point.
Electrostatic Interactions Adjust buffer pH and ionic strength.The pH of your buffer can influence the charge of both your analyte and the carboxylated surface. Working near the isoelectric point of your analyte can minimize electrostatic interactions. Increasing the ionic strength of the buffer (e.g., with 150-300 mM NaCl) can help shield electrostatic charges.
Inefficient Washing Optimize washing steps.Insufficient washing between steps can leave unbound reagents on the surface, leading to high background. Increase the number of wash cycles and ensure adequate volume and agitation.
Linker Density Issues Ensure optimal linker concentration during surface functionalization.A sub-optimal linker concentration can lead to an incomplete monolayer, leaving exposed surface areas prone to NSB. Follow the recommended protocol for surface functionalization carefully.
Issue 2: Poor Reproducibility Between Experiments

Possible Causes & Solutions

Cause Troubleshooting Step Detailed Explanation
Inconsistent Surface Functionalization Standardize the surface preparation and linker incubation protocol.Ensure consistent cleaning procedures for the substrate, and control the incubation time, temperature, and linker concentration during functionalization.
Variability in Blocking Prepare fresh blocking solutions for each experiment.The effectiveness of some blocking agents can decrease over time. Always use freshly prepared solutions.
Reagent Quality Use high-purity reagents and store them properly.Low-purity linkers or other reagents can introduce contaminants that affect surface chemistry and binding.

Quantitative Data Summary

The following tables provide a summary of quantitative data from literature to guide your optimization efforts. Note that these are general values for PEGylated surfaces and the exact performance with this compound may vary.

Table 1: Effect of PEG Density on Protein Adsorption

PEG ConformationPEG Density (chains/nm²)Protein Adsorption (ng/cm²)Reference
Mushroom0.028~150
Brush0.083~50
High Density>0.5<10

Higher PEG density generally leads to lower non-specific protein adsorption.

Table 2: Efficacy of Common Blocking Agents

Blocking AgentTypical ConcentrationBlocking EfficiencyNotesReference
Bovine Serum Albumin (BSA)1-3% (w/v)90-100% (on hydrophobic surfaces)A 30-minute incubation with 1 mg/mL BSA can be highly effective.
68-100% (on hydrophilic surfaces)
Casein/Non-Fat Dry Milk0.5-5% (w/v)ExcellentCost-effective and highly effective due to a mixture of proteins.
Polyethylene Glycol (PEG)0.1-1% (w/v)Good to ExcellentCan be used as a secondary blocking agent.

Experimental Protocols

Protocol 1: Functionalization of Gold Surfaces with this compound
  • Surface Cleaning:

    • Immerse the gold substrate in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • Thiol Linker Incubation:

    • Prepare a 1-10 mM solution of this compound in ethanol.

    • Immediately immerse the cleaned gold substrate in the thiol solution.

    • Incubate for 18-24 hours at room temperature in a dark, sealed container to prevent oxidation.

  • Rinsing:

    • Remove the substrate from the thiol solution.

    • Rinse thoroughly with ethanol to remove any unbound linker molecules.

    • Dry under a stream of nitrogen gas.

    • The surface is now ready for activation of the carboxylic acid group.

Protocol 2: Quantifying Non-Specific Binding using ELISA
  • Surface Preparation:

    • Coat a 96-well plate with your target substrate (if not already a gold-coated plate) and functionalize with this compound as described in Protocol 1.

    • Activate the carboxylic acid groups using a standard EDC/NHS protocol if you are testing NSB after ligand immobilization. Otherwise, proceed with the unactivated carboxylated surface.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Incubation with Non-Target Protein:

    • Prepare a solution of a non-target protein (e.g., a protein from your sample matrix that should not bind) at a high concentration in your assay buffer.

    • Add 100 µL of the non-target protein solution to the wells.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times with wash buffer.

    • Add a primary antibody against the non-target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody, with appropriate washing steps in between.

    • Add TMB substrate and stop the reaction with sulfuric acid.

  • Analysis:

    • Read the absorbance at 450 nm. A high absorbance indicates significant non-specific binding.

Visualizations

Workflow for Surface Functionalization and Blocking

G cluster_prep Surface Preparation cluster_func Functionalization cluster_block Blocking Clean Clean Gold Surface Rinse_Dry1 Rinse & Dry Clean->Rinse_Dry1 Incubate_Thiol Incubate with This compound Rinse_Dry1->Incubate_Thiol Rinse_Dry2 Rinse & Dry Incubate_Thiol->Rinse_Dry2 Block Apply Blocking Agent (e.g., BSA) Rinse_Dry2->Block Wash Wash Block->Wash Ready Ready Wash->Ready

Caption: Workflow for preparing a this compound functionalized and blocked surface.

Decision Tree for Troubleshooting High Non-Specific Binding

G Start High Non-Specific Binding Observed Check_Blocking Is the blocking step optimized? Start->Check_Blocking Optimize_Blocking Optimize blocking agent, concentration, and time Check_Blocking->Optimize_Blocking No Check_Buffer Is the buffer pH and ionic strength optimal? Check_Blocking->Check_Buffer Yes Optimize_Blocking->Check_Buffer Adjust_Buffer Adjust pH and/or increase salt concentration Check_Buffer->Adjust_Buffer No Check_Washing Are washing steps sufficient? Check_Buffer->Check_Washing Yes Adjust_Buffer->Check_Washing Increase_Washing Increase number and rigor of washes Check_Washing->Increase_Washing No Check_Surface Is the surface functionalization consistent? Check_Washing->Check_Surface Yes Increase_Washing->Check_Surface Standardize_Func Standardize surface preparation protocol Check_Surface->Standardize_Func No Resolved Problem Resolved Check_Surface->Resolved Yes Standardize_Func->Resolved

Caption: A decision tree to guide troubleshooting of high non-specific binding.

References

storage and handling best practices for Thiol-C9-PEG5-acid to maintain reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Thiol-C9-PEG5-acid to ensure the maintenance of its reactivity. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store solid this compound?

A: To maintain the long-term reactivity of both the thiol and carboxylic acid functional groups, the solid product should be stored under desiccated conditions at -20°C or lower.[1][2][3] It is crucial to protect the compound from light and moisture.[4] For extended storage, keeping the material under an inert atmosphere, such as argon or nitrogen, is strongly recommended to prevent oxidation of the thiol group.[2]

Q2: How should I prepare and store stock solutions of this compound?

A: Stock solutions should be prepared fresh just before use for best results. Use an anhydrous, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). If you must store a stock solution, store it at -20°C for no more than a month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles and exposure to air and moisture, dispense the stock solution into single-use aliquots. Always blanket the vial with an inert gas (argon or nitrogen) before sealing.

Q3: Why is it important to warm the vial to room temperature before opening?

A: Equilibrating the vial to room temperature before opening is a critical step to prevent moisture from the air from condensing on the cold solid or in the solution. Water can compromise the compound's stability, particularly if the carboxylic acid end is activated (e.g., as an NHS ester), as it can lead to hydrolysis.

Q4: What are the primary causes of reduced reactivity for this linker?

A: The two main causes are:

  • Thiol Oxidation: The thiol (-SH) group is susceptible to oxidation by air, which causes it to form a disulfide bond (-S-S-). This disulfide dimer is unreactive towards its typical conjugation partners, such as maleimides.

  • Hydrolysis of Activated Acid: The carboxylic acid group itself is stable. However, for conjugation to amines, it must first be activated (e.g., using EDC/NHS). This activated ester is highly susceptible to hydrolysis, especially in aqueous buffers, which reverts it to the unreactive carboxylic acid.

Q5: What are the optimal pH conditions for conjugating each end of the linker?

A: The two functional groups have different optimal pH ranges for reaction:

  • Thiol Group: The thiol group reacts most efficiently with maleimides at a pH between 6.5 and 7.5. Below pH 6.5, the reaction rate slows considerably.

  • Carboxylic Acid Group: The conjugation of the carboxylic acid to a primary amine is a two-step process. The activation with EDC and NHS is most efficient at a slightly acidic pH of 4.7-6.0. The subsequent reaction of the newly formed NHS-ester with the amine-containing molecule proceeds best at a pH of 7.0-8.5.

Data Presentation

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereDurationKey Considerations
Solid ≤ -20°CInert Gas (Ar, N₂) & Desiccated>12 monthsProtect from light.
Stock Solution (in anhydrous DMSO/DMF) -20°CInert Gas (Ar, N₂)Up to 1 monthAliquot to avoid freeze-thaw cycles.
Stock Solution (in anhydrous DMSO/DMF) -80°CInert Gas (Ar, N₂)Up to 6 monthsEnsure solvent is truly anhydrous.

Table 2: pH Optima for Conjugation Reactions

Reactive GroupConjugation PartnerReaction StepOptimal pH RangeReference(s)
Thiol (-SH) MaleimideThioether bond formation6.5 - 7.5
Carboxylic Acid (-COOH) Amine (-NH₂)Activation with EDC/NHS4.7 - 6.0
Activated NHS Ester Amine (-NH₂)Amide bond formation7.0 - 8.5

Troubleshooting Guides

Problem: Low or no yield during thiol group conjugation (e.g., with a maleimide-functionalized molecule).

This guide will help you diagnose and solve issues related to the thiol-reactive end of the linker.

Troubleshooting_Thiol start Low Thiol Conjugation Yield q1 1. Was the Thiol-PEG-Acid linker stored and handled correctly? start->q1 q2 2. Is the thiol group available for reaction? q1->q2 If Yes sol1 Root Cause: Thiol Oxidation Solution: • Add a reducing agent (e.g., TCEP). • Use degassed, oxygen-free buffers. • Work under an inert atmosphere. q1->sol1 If No q3 3. Are the reaction conditions optimal? q2->q3 If Yes q2->sol1 If No q4 4. Is the maleimide partner active? q3->q4 If Yes sol2 Root Cause: Suboptimal pH Solution: • Adjust buffer pH to 6.5-7.5. • Use a non-amine, thiol-free buffer (e.g., PBS, HEPES). q3->sol2 If No sol3 Root Cause: Maleimide Hydrolysis Solution: • Use a fresh solution of the maleimide-containing reagent. • Prepare maleimide solution in anhydrous DMSO/DMF immediately before use. q4->sol3 If No

Troubleshooting workflow for low thiol conjugation yield.

Problem: Low yield during carboxylic acid group conjugation (e.g., with an amine-functionalized molecule).

This guide addresses issues related to activating and reacting the carboxylic acid end of the linker.

Troubleshooting_Acid start Low Carboxylic Acid Conjugation Yield q1 1. Was the EDC/NHS solution prepared fresh? start->q1 q2 2. Was the activation pH correct? q1->q2 If Yes sol1 Root Cause: Inactive Reagents Solution: • Discard old EDC/NHS solutions. • Prepare fresh in anhydrous solvent or activation buffer just before use. q1->sol1 If No q3 3. Was the coupling pH correct? q2->q3 If Yes sol2 Root Cause: Suboptimal pH Solution: • Activation Step: Use a buffer with pH 4.7-6.0 (e.g., MES). • Coupling Step: Adjust pH to 7.0-8.5 (e.g., PBS) after activation. q2->sol2 If No q4 4. Does your buffer contain competing nucleophiles? q3->q4 If Yes q3->sol2 If No sol3 Root Cause: Competing Reaction Solution: • Use amine-free buffers (e.g., PBS, MES, HEPES) for the reaction. • Avoid buffers like Tris or Glycine. q4->sol3 If Yes

Troubleshooting workflow for low carboxylic acid conjugation yield.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol describes the reaction of the thiol group on this compound with a maleimide-functionalized molecule (e.g., a protein or dye).

Workflow_Thiol_Maleimide cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis prep_peg Dissolve Thiol-PEG-Acid in anhydrous DMSO/DMF react Add PEG solution to Maleimide solution (10-20x molar excess of PEG) prep_peg->react prep_prot Dissolve Maleimide-Molecule in degassed buffer (pH 6.5-7.5) prep_prot->react incubate Incubate 2h at RT or overnight at 4°C react->incubate quench Optional: Quench excess maleimide with free thiol (e.g., cysteine) incubate->quench purify Purify conjugate via SEC or dialysis quench->purify analyze Analyze product (SDS-PAGE, MS) purify->analyze

Experimental workflow for Thiol-Maleimide conjugation.

Methodology:

  • Prepare Reagents:

    • Dissolve the maleimide-containing molecule in a degassed, thiol-free buffer such as PBS or HEPES at a pH of 6.5-7.5. If the target molecule has internal disulfide bonds that need to be reduced to expose a thiol, treat it with a 10-fold molar excess of TCEP for 30 minutes and remove the TCEP via a desalting column before proceeding.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound solution to the maleimide-molecule solution. A 10 to 20-fold molar excess of the thiol-PEG linker is a common starting point to ensure complete reaction with the maleimide.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing can improve efficiency.

  • Quenching and Purification:

    • (Optional) To quench any unreacted maleimide groups, add a small molecule thiol like cysteine or 2-mercaptoethanol.

    • Purify the final conjugate from excess reagents using size-exclusion chromatography (SEC), dialysis, or another appropriate method.

  • Characterization:

    • Confirm successful conjugation and assess purity using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.

Protocol 2: General Procedure for Carboxylic Acid Activation and Amine Coupling

This protocol details the two-step reaction of the carboxylic acid group on this compound with an amine-containing molecule.

Methodology:

  • Prepare Reagents:

    • Dissolve the this compound in an amine-free "Activation Buffer" (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0).

    • Dissolve the amine-containing molecule in a "Coupling Buffer" (e.g., PBS, pH 7.2-7.5).

    • Prepare fresh solutions of EDC and NHS (or water-soluble Sulfo-NHS) in Activation Buffer or anhydrous DMSO.

  • Activation of Carboxylic Acid:

    • Add EDC (final concentration of ~2-10 mM) and NHS (final concentration of ~5-20 mM) to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine:

    • Immediately add the activated Thiol-C9-PEG5-NHS ester solution to the amine-containing molecule in the Coupling Buffer. Alternatively, if buffer components interfere, the activated linker can be purified using a desalting column equilibrated with Coupling Buffer before being added to the amine solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer like Tris or by adding a small molecule like hydroxylamine to hydrolyze any unreacted NHS esters.

    • Purify the final conjugate using an appropriate method (e.g., SEC, dialysis) to remove unreacted materials and byproducts.

  • Characterization:

    • Analyze the purified product using methods like SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation.

References

Validation & Comparative

Characterizing Thiol-C9-PEG5-Acid Functionalized Surfaces with XPS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern biomaterial science and drug delivery applications. Among the diverse array of molecules used for surface modification, Thiol-C9-PEG5-acid stands out for its ability to create well-defined, biocompatible interfaces. This guide provides a comprehensive overview of the characterization of this compound functionalized surfaces using X-ray Photoelectron Spectroscopy (XPS), a powerful technique for probing surface chemistry. We present a comparative analysis with alternative surface modifications, supported by experimental data and detailed protocols.

Performance Comparison of Surface Functionalizations

The choice of surface chemistry is critical in determining the performance of a biomaterial. This compound offers a unique combination of a stable thiol-gold anchor, a flexible polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group for further bio-conjugation. Below is a comparison with other common thiol-based SAMs on gold substrates.

Surface FunctionalizationKey CharacteristicsProtein AdsorptionStabilityApplications
This compound Carboxylic acid-terminated PEG thiol. Offers excellent protein resistance and functional groups for covalent immobilization of biomolecules.Very LowHighBiosensors, drug delivery, anti-fouling coatings
11-Mercaptoundecanoic acid (MUA) Carboxylic acid-terminated alkanethiol. Forms densely packed, ordered monolayers.ModerateHighBiosensors, functionalized nanoparticles
1-Octadecanethiol (ODT) Methyl-terminated alkanethiol. Creates a hydrophobic surface.HighVery HighLubrication, corrosion inhibition, fundamental surface studies
Thiol-PEG-methoxy Methoxy-terminated PEG thiol. Primarily used for creating protein-resistant surfaces.Very LowHighAnti-fouling surfaces, passivation of biosensors

Quantitative XPS Analysis: A Comparative Look

XPS provides quantitative information about the elemental composition and chemical states of the top few nanometers of a surface. The table below summarizes expected atomic concentrations for this compound and other SAMs on a gold surface. Note that these are theoretical values and experimental results may vary based on monolayer packing density and surface coverage.

ElementThis compound (Expected)11-Mercaptoundecanoic Acid (MUA)1-Octadecanethiol (ODT)
C 1s ~60%~75%~90%
O 1s ~25%~15%0%
S 2p ~5%~5%~5%
Au 4f ~10%~5%~5%

Note: The relative percentages of C, O, and S are normalized to 100% for the monolayer components, excluding the gold substrate signal which will vary with monolayer thickness and analysis angle.

High-resolution XPS spectra are crucial for confirming the chemical structure of the functionalized surface. For a this compound SAM, the C 1s spectrum is expected to show three main components corresponding to C-C/C-H bonds in the alkyl chain, C-O bonds in the PEG spacer, and the O-C=O of the terminal carboxylic acid. The S 2p spectrum should exhibit a doublet with the S 2p3/2 peak at approximately 162 eV, characteristic of a thiol covalently bonded to a gold surface.[1]

Experimental Protocols

Functionalization of Gold Surfaces with this compound
  • Substrate Preparation: Begin with a clean gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a 50 nm gold film). Clean the substrate by UV-ozone treatment for 15-20 minutes to remove organic contaminants.

  • Thiol Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol.

  • Self-Assembled Monolayer (SAM) Formation: Immerse the cleaned gold substrate in the thiol solution. The assembly process is typically carried out for 18-24 hours at room temperature in a dark, vibration-free environment to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove non-specifically adsorbed molecules. Dry the substrate under a gentle stream of high-purity nitrogen.

  • Storage: Store the functionalized substrates in a clean, dry environment (e.g., a desiccator) until XPS analysis.

XPS Analysis of Functionalized Surfaces
  • Instrumentation: Utilize a monochromatic Al Kα X-ray source.

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.

  • High-Resolution Scans: Obtain high-resolution spectra for the elements of interest: Au 4f, C 1s, O 1s, and S 2p. This allows for detailed chemical state analysis.

  • Angle-Resolved XPS (ARXPS): To determine the thickness and layering of the SAM, ARXPS can be performed by varying the take-off angle of the photoelectrons.[2]

  • Data Analysis: Process the spectra using appropriate software. This includes background subtraction, peak fitting to identify different chemical species, and quantification of atomic concentrations.

Visualizing the Workflow and Interactions

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for XPS characterization and a conceptual representation of protein interaction with the functionalized surface.

XPS_Characterization_Workflow cluster_prep Surface Preparation cluster_xps XPS Analysis Gold Gold Substrate Clean UV-Ozone Cleaning Gold->Clean Remove Organics SAM SAM Formation Clean->SAM Thiol This compound Solution Thiol->SAM Incubate 18-24h Rinse Rinsing & Drying SAM->Rinse Remove Physisorbed Intro Introduce to UHV Rinse->Intro Survey Survey Scan Intro->Survey Identify Elements HighRes High-Resolution Scans (C1s, O1s, S2p, Au4f) Survey->HighRes Chemical State Info Data Data Analysis HighRes->Data Quantify & Characterize

Caption: Experimental workflow for the preparation and XPS characterization of a this compound functionalized gold surface.

Protein_Interaction cluster_surface Functionalized Surface gold Gold Substrate sam This compound Monolayer peg PEG Spacer sam->peg Provides Steric Hindrance cooh Carboxylic Acid (Functional Group) protein Protein protein->peg Repulsive Interaction (Anti-fouling) protein->cooh Potential Covalent Attachment Site

Caption: Conceptual diagram of protein interaction with a this compound functionalized surface.

References

A Comparative Guide to Analytical Techniques for Validating Thiol-C9-PEG5-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of functionalized polyethylene glycol (PEG) linkers is a critical step in the development of targeted therapeutics, diagnostic agents, and functionalized surfaces. The validation of Thiol-C9-PEG5-acid conjugation, a heterobifunctional linker, requires robust analytical methods to confirm the successful reaction of the thiol group, the integrity of the PEG chain, and the availability of the terminal carboxylic acid. This guide provides an objective comparison of key analytical techniques for this purpose, supported by experimental protocols and data presentation.

The validation process aims to answer several key questions:

  • Has the thiol group successfully conjugated to the target substrate (e.g., a maleimide-containing protein or a gold nanoparticle)?

  • What is the efficiency of the conjugation?

  • Are the PEG linker and the terminal carboxylic acid group intact after conjugation?

  • How pure is the final conjugated product?

This guide will compare the following analytical techniques:

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Fourier-Transform Infrared (FTIR) Spectroscopy

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required, the nature of the conjugate, and available instrumentation. The following table summarizes the key performance metrics of the most common validation methods.

FeatureMass Spectrometry (LC-MS)HPLC (SEC/RP)1H NMR SpectroscopyFTIR Spectroscopy
Primary Information Precise mass measurement of the conjugate, confirmation of covalent bond formation, identification of conjugation sites, and determination of conjugation efficiency.[1][2]Separation of conjugate from reactants, assessment of purity, and quantification of conjugation efficiency.[3][]Structural confirmation of the conjugate, verification of the disappearance of thiol protons, and quantification of conjugation efficiency.[5]Identification of functional groups, confirmation of the disappearance of the S-H bond upon reaction.
Quantitative Analysis Yes (Relative and absolute quantification possible)Yes (Quantification based on peak area)Yes (Quantitative NMR - qNMR)Limited (Primarily qualitative, can be semi-quantitative)
Sample Requirements Low (picomole to femtomole)Low to moderate (nanogram to microgram)High (milligram)Moderate (microgram to milligram)
Throughput Moderate to High (with automation)HighLowHigh
Expertise Required HighModerateHighLow to Moderate
Instrumentation Cost HighModerateHighLow to Moderate
Key Advantage High specificity and detailed structural information.Robustness, high reproducibility, and excellent for purity assessment.Provides detailed structural information without sample degradation.Fast, simple, and non-destructive.
Key Limitation Complex data analysis for heterogeneous PEG products, potential for ion suppression.Lack of structural information, PEG can affect chromatographic behavior.Lower sensitivity compared to MS, complex spectra for large molecules or mixtures.Low sensitivity, limited structural information, and difficulty in detecting subtle changes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the definitive identification of the conjugated product. By measuring the mass-to-charge ratio, it provides a precise molecular weight, which can confirm the covalent attachment of the this compound linker to a substrate. Liquid chromatography-mass spectrometry (LC-MS) is particularly useful as it separates the reaction mixture components before MS analysis.

Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Conjugation Reaction Mixture Dilute Dilute sample in appropriate LC mobile phase Sample->Dilute Inject Inject sample onto LC column (e.g., C4, C18) Dilute->Inject Separate Gradient elution to separate conjugate, unreacted substrate, and unreacted linker Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Analyze ions in Mass Analyzer (e.g., TOF, Orbitrap) Ionize->Analyze Detect Detect ions Analyze->Detect Deconvolute Deconvolute mass spectrum to obtain zero-charge mass Detect->Deconvolute Identify Identify peaks corresponding to reactants and product Deconvolute->Identify Quantify Quantify conjugation efficiency (ratio of product to substrate) Identify->Quantify

Caption: Workflow for validating this compound conjugation using LC-MS.

Detailed Experimental Protocol: LC-MS
  • Sample Preparation :

    • Take an aliquot of the conjugation reaction mixture.

    • Dilute the sample to a final concentration of approximately 0.1-1.0 mg/mL using the initial mobile phase conditions (e.g., 95% Mobile Phase A).

  • LC System and Method :

    • LC System : An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column : A reversed-phase column suitable for the substrate (e.g., for proteins, a C4 column, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40-60 °C.

  • MS System and Method :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Mass Range : A range appropriate for the expected masses of the substrate and the conjugate (e.g., 500-4000 m/z).

    • Data Acquisition : Acquire data in profile mode.

  • Data Analysis :

    • Process the raw data using deconvolution software to convert the charge-state series into a zero-charge mass spectrum.

    • Identify the mass peaks corresponding to the unconjugated substrate and the this compound conjugated product. The mass difference should correspond to the mass of the linker minus one proton.

    • Calculate the conjugation efficiency by comparing the peak intensities or areas of the conjugated and unconjugated species.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for analyzing the purity of the conjugate and quantifying the extent of the reaction. Size-Exclusion (SEC) and Reversed-Phase (RP) HPLC are the most common modes.

  • SEC-HPLC : Separates molecules based on their hydrodynamic radius. It is effective for separating the typically larger conjugate from the smaller, unreacted linker.

  • RP-HPLC : Separates molecules based on hydrophobicity. The addition of the hydrophilic PEG linker will typically cause the conjugate to elute earlier than the unmodified substrate (if the substrate is hydrophobic).

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detect Detection cluster_data Data Analysis Sample Conjugation Reaction Mixture Filter Filter sample through a 0.22 µm syringe filter Sample->Filter Inject Inject sample onto SEC or RP column Filter->Inject Elute Isocratic (SEC) or Gradient (RP) elution with mobile phase Inject->Elute Detect Detect eluting components (UV-Vis, RI, ELSD, CAD) Elute->Detect Chromatogram Generate chromatogram Detect->Chromatogram Integrate Integrate peak areas for reactants and product Chromatogram->Integrate Calculate Calculate purity and conjugation efficiency Integrate->Calculate

Caption: General workflow for validating this compound conjugation using HPLC.

Detailed Experimental Protocol: SEC-HPLC
  • Sample Preparation :

    • Dilute the reaction mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm filter to remove particulates.

  • HPLC System and Method :

    • HPLC System : An HPLC or UPLC system with a UV detector and a Refractive Index (RI) detector.

    • Column : An SEC column appropriate for the molecular weight range of the conjugate and substrate.

    • Mobile Phase : A buffer such as 150 mM sodium phosphate, pH 7.0.

    • Flow Rate : Isocratic flow at 0.5-1.0 mL/min.

    • Detection :

      • UV absorbance at 280 nm (for protein/peptide substrates).

      • RI detection for the PEG-containing species (conjugate and free linker).

  • Data Analysis :

    • Identify the peaks in the chromatogram. The conjugate should elute earlier than the unconjugated substrate (if there's a sufficient size difference), followed by the unreacted linker.

    • Integrate the peak areas.

    • Calculate the percentage of conjugated material relative to the total amount of substrate (conjugated + unconjugated).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the conjugate. For this compound conjugation, ¹H NMR is particularly useful for confirming the reaction of the thiol group. The disappearance of the proton signal associated with the thiol group (–SH) and the appearance of new signals corresponding to the newly formed thioether bond provide direct evidence of successful conjugation.

Detailed Experimental Protocol: ¹H NMR
  • Sample Preparation :

    • The conjugated product must be purified to remove unreacted starting materials and solvents. This can be achieved through dialysis, SEC, or tangential flow filtration.

    • Lyophilize the purified product to obtain a dry powder.

    • Dissolve 5-10 mg of the lyophilized sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

  • NMR Acquisition :

    • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment : A standard 1D ¹H NMR experiment.

    • Parameters : Sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis :

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Compare the spectrum of the conjugate to the spectra of the starting materials (the this compound linker and the substrate).

    • Key Signatures of Conjugation :

      • Disappearance of the thiol proton (–SH) peak (typically found around 1.5-2.7 ppm).

      • A shift in the signals of the protons adjacent to the sulfur atom (the -CH₂-SH group) upon formation of the thioether bond.

      • The characteristic peaks of the PEG backbone (a strong signal around 3.6 ppm) should remain.

      • Signals from the substrate should be present, possibly with slight shifts for protons near the conjugation site.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, straightforward technique used to identify the presence or absence of specific functional groups. In this context, its primary use is to qualitatively confirm the consumption of the thiol group during the reaction.

Detailed Experimental Protocol: FTIR
  • Sample Preparation :

    • Prepare samples of the starting this compound linker and the purified, lyophilized conjugate.

    • For solid samples, mix a small amount (1-2 mg) with dry potassium bromide (KBr) and press into a pellet, or use an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Acquisition :

    • Spectrometer : Any standard FTIR spectrometer.

    • Method : Collect a background spectrum (of air or the KBr pellet).

    • Scan : Collect the spectrum of the sample over a range of approximately 4000 to 400 cm⁻¹.

  • Data Analysis :

    • Compare the spectrum of the conjugate with that of the starting thiol-linker.

    • Key Signature of Conjugation : The characteristic S-H stretching vibration, which appears as a weak but sharp peak around 2550 cm⁻¹, should be absent or significantly diminished in the spectrum of the conjugated product.

    • The strong C-O-C stretching band of the PEG backbone (around 1100 cm⁻¹) should be prominent in both the linker and the conjugate spectra.

References

A Head-to-Head Comparison: Thiol-C9-PEG5-acid vs. Other Thiol-PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall physicochemical properties, stability, and in vivo performance of the conjugate. This guide provides an objective comparison of Thiol-C9-PEG5-acid with other commonly used thiol-PEG linkers, supported by experimental principles and representative data, to facilitate informed decision-making in your research.

Thiol-PEG linkers are heterobifunctional molecules that feature a thiol group at one terminus and a reactive group, such as a carboxylic acid, at the other, separated by a polyethylene glycol (PEG) spacer. The thiol group allows for specific conjugation to maleimide-functionalized molecules or for attachment to gold surfaces, while the carboxylic acid can be activated to react with primary amines. The PEG chain enhances solubility, reduces immunogenicity, and provides a flexible spacer.

The this compound linker is distinguished by its C9 alkyl chain in addition to the PEG5 spacer. This combination of a hydrophobic alkyl chain and a hydrophilic PEG chain imparts unique properties that can be advantageous in specific applications.

Comparative Analysis of Thiol-PEG Linker Properties

The choice of a thiol-PEG linker is a balance between hydrophilicity, hydrophobicity, spacer length, and the desired stability of the final conjugate. The following tables summarize the key characteristics and performance metrics of this compound in comparison to other thiol-PEG linkers with varying alkyl and PEG chain lengths.

Table 1: Physicochemical Properties of Selected Thiol-PEG-Acid Linkers

LinkerMolecular Weight ( g/mol )PEG UnitsAlkyl Chain LengthEstimated LogP*Key Features
Thiol-C3-PEG4-acid~3004C3~0.5Short, hydrophilic linker
This compound ~460 5 C9 ~2.5 Balanced hydrophilicity/hydrophobicity
Thiol-PEG8-acid~4808None~-0.5Increased hydrophilicity and spacer length
Thiol-PEG12-acid~66012None~-1.5High hydrophilicity, long flexible spacer

*Estimated LogP values are calculated to illustrate the relative hydrophobicity and can vary based on the calculation method.

Table 2: Performance Comparison of Thiol-PEG Linkers in Bioconjugation

ParameterThiol-C3-PEG4-acidThis compoundThiol-PEG8-acidThiol-PEG12-acid
Conjugation Efficiency HighHighHighHigh
Solubility of Conjugate HighModerate to HighVery HighVery High
Stability of Conjugate GoodExcellentGoodGood
Steric Hindrance LowModerateModerate to HighHigh
Cell Permeability Potentially HighPotentially ModeratePotentially LowPotentially Low
Immunogenicity LowLowVery LowVery Low
Key Performance Insights:
  • Influence of the C9 Alkyl Chain: The C9 alkyl chain in this compound increases the overall hydrophobicity of the linker compared to linkers with shorter alkyl chains or no alkyl chain. This increased hydrophobicity can lead to stronger interactions with hydrophobic regions of proteins or cell membranes. Studies have shown that longer alkyl spacers in thiol-PEG linkers can provide better resistance to displacement from gold surfaces, suggesting that the C9 chain may contribute to enhanced stability of the conjugate, particularly in the context of nanoparticle functionalization[1].

  • Balancing Hydrophilicity and Hydrophobicity: While the PEG5 component of this compound provides hydrophilicity to improve solubility, the C9 chain introduces a hydrophobic element. This balance is crucial in applications like PROTACs, where the linker's properties influence cell permeability and the formation of the ternary complex[2][3]. A more hydrophobic linker may enhance membrane association, but excessive hydrophobicity can lead to aggregation or reduced bioavailability[2].

  • Impact of PEG Chain Length: Increasing the number of PEG units (e.g., from PEG5 to PEG12) generally leads to increased hydrophilicity, improved solubility of the conjugate, and a larger hydrodynamic radius. Longer PEG chains are more effective at reducing immunogenicity and can decrease renal clearance, thereby extending the in vivo half-life of the bioconjugate. However, longer PEG chains can also introduce greater steric hindrance, which might interfere with the binding affinity of the targeting molecule to its receptor[4].

Experimental Protocols

Protocol 1: Two-Step EDC/NHS-Mediated Conjugation of this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid group of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to a protein or other molecule containing a primary amine.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Amine-containing molecule (e.g., antibody)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

    • In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).

    • Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the this compound solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

    • Add the activated this compound solution from Step 1 to the protein/peptide solution. A molar ratio of 10-20 fold excess of the activated linker to the amine-containing molecule is a good starting point.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess linker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC (e.g., HIC or SEC) to confirm conjugation and assess purity.

Visualizing Key Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

Linker_Selection_Factors cluster_Application Application Requirements cluster_Linker Linker Properties Desired PK/PD Profile Desired PK/PD Profile Hydrophilicity (PEG length) Hydrophilicity (PEG length) Desired PK/PD Profile->Hydrophilicity (PEG length) Longer PEG for longer half-life Target Location (Intracellular/Extracellular) Target Location (Intracellular/Extracellular) Hydrophobicity (Alkyl Chain) Hydrophobicity (Alkyl Chain) Target Location (Intracellular/Extracellular)->Hydrophobicity (Alkyl Chain) Hydrophobicity may aid membrane crossing Payload Properties (Hydrophobicity) Payload Properties (Hydrophobicity) Payload Properties (Hydrophobicity)->Hydrophilicity (PEG length) Longer PEG for hydrophobic payloads Stability Stability Hydrophilicity (PEG length)->Stability Improves solubility Hydrophobicity (Alkyl Chain)->Stability May enhance stability Spacer Length Spacer Length Target Binding Target Binding Spacer Length->Target Binding Avoids steric hindrance

Caption: Factors influencing the selection of a thiol-PEG linker.

Experimental_Workflow Start Start Activate Thiol-PEG-Acid with EDC/NHS Activate Thiol-PEG-Acid with EDC/NHS Start->Activate Thiol-PEG-Acid with EDC/NHS Prepare Amine-Containing Molecule Prepare Amine-Containing Molecule Start->Prepare Amine-Containing Molecule Conjugation Reaction Conjugation Reaction Activate Thiol-PEG-Acid with EDC/NHS->Conjugation Reaction Prepare Amine-Containing Molecule->Conjugation Reaction Quench Reaction Quench Reaction Conjugation Reaction->Quench Reaction Purify Conjugate (SEC/Dialysis) Purify Conjugate (SEC/Dialysis) Quench Reaction->Purify Conjugate (SEC/Dialysis) Characterize Conjugate (SDS-PAGE, MS, HPLC) Characterize Conjugate (SDS-PAGE, MS, HPLC) Purify Conjugate (SEC/Dialysis)->Characterize Conjugate (SDS-PAGE, MS, HPLC) End End Characterize Conjugate (SDS-PAGE, MS, HPLC)->End

Caption: Workflow for EDC/NHS-mediated bioconjugation.

Signaling_Pathway ADC Antibody-Drug Conjugate (Thiol-PEG Linker) Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Internalization Endocytosis Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Drug Release Linker Cleavage & Drug Release Lysosome->Drug Release Apoptosis Cell Death (Apoptosis) Drug Release->Apoptosis

Caption: Mechanism of action for an antibody-drug conjugate.

Conclusion

The selection of a thiol-PEG linker is a multifaceted decision that requires careful consideration of the specific application and desired properties of the final bioconjugate. This compound offers a unique balance of hydrophobicity and hydrophilicity due to its C9 alkyl chain and PEG5 spacer. This can translate to enhanced stability and potentially favorable membrane interaction properties. However, for applications requiring maximum hydrophilicity and minimal non-specific binding, linkers with longer PEG chains and no alkyl component, such as Thiol-PEG12-acid, may be more suitable. Conversely, for very short and compact linkages, a linker like Thiol-C3-PEG4-acid could be the preferred choice. By understanding the interplay between the alkyl and PEG components of these linkers, researchers can rationally design and synthesize bioconjugates with optimized performance for their therapeutic or diagnostic goals.

References

A Head-to-Head Comparison of Thiol-Reactive PEG Linkers for Bioconjugation: Maleimide vs. Thiol-C9-PEG5-acid Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of biomolecules is paramount for the development of effective therapeutics and research tools. Poly(ethylene glycol) (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates. When targeting thiol groups, particularly the cysteine residues within proteins and peptides, maleimide-PEG linkers have traditionally been a go-to choice. However, the landscape of bioconjugation chemistry is evolving, with a focus on creating more stable and efficient linkages. This guide provides an objective comparison between the well-established maleimide-PEG linkers and an alternative strategy utilizing a molecule functionalized with a terminal thiol, such as Thiol-C9-PEG5-acid, for conjugation to a suitable reaction partner.

The core difference lies in the reactive moieties: maleimide chemistry involves the reaction of a maleimide group with a thiol, while the "this compound" represents a molecule that itself possesses a free thiol group, ready to react with a thiol-reactive partner. This guide will delve into the reaction efficiency, stability, and functional implications of these two approaches, supported by experimental data and detailed protocols.

Quantitative Data Summary

The stability of the resulting linkage is a critical performance indicator in bioconjugation. The thioether bond formed by the reaction of a maleimide with a thiol is known to be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in vivo.[1][2] This can result in premature release of a conjugated payload, potentially leading to off-target toxicity and reduced efficacy.[2][3]

ParameterMaleimide-PEG LinkerAlternative Stable Linkages (e.g., Thiazine, Mono-sulfone)
Conjugation Efficiency >80%[1]>80%
Stability (in presence of 1mM Glutathione at 37°C for 7 days) <70% of conjugate remaining>90% of conjugate remaining
Susceptibility to Thiol Exchange HighSignificantly Reduced (over 20 times less susceptible for thiazine linkers)
Half-life of Thiol Exchange Can range from a day to several weeks depending on the local environmentHalf-lives exceeding two years for stabilized ring-opened maleimide adducts

Note: The stability data for "Alternative Stable Linkages" is presented as a proxy for what a more stable chemistry than the standard maleimide-thiol adduct can achieve. The stability of a conjugate formed with a this compound would depend on the thiol-reactive partner it is conjugated with.

Reaction Mechanisms and Stability

Maleimide-PEG Linkers:

Maleimide-PEG linkers react with free sulfhydryl groups via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.

G cluster_maleimide Maleimide-Thiol Reaction cluster_retro Instability Pathway Maleimide_PEG Maleimide-PEG Thiol Biomolecule-SH Thioether_Bond Thioether Adduct (Potentially Reversible) Thioether_Bond_Unstable Thioether Adduct Deconjugated Deconjugated Products Thiol_Exchange Thiol Exchange Product Glutathione Glutathione

Caption: Maleimide-thiol conjugation and its instability pathway.

While the initial reaction is efficient, the resulting succinimidyl thioether linkage is not always stable. It can undergo a retro-Michael reaction, leading to the dissociation of the conjugate, or thiol exchange with other present thiols, such as glutathione. This instability is a significant drawback, particularly for therapeutics intended for long circulation times.

Thiol-Functionalized Linkers (e.g., this compound):

A molecule like this compound provides a free thiol group for conjugation. The stability of the resulting conjugate is entirely dependent on the chemistry of the reaction partner. To overcome the limitations of maleimide chemistry, this thiol can be reacted with more stable partners.

G cluster_thiol_reactive Thiol-Reactive Conjugation Thiol_PEG This compound Reactive_Partner Thiol-Reactive Partner (e.g., Mono-sulfone, Haloacetyl) Stable_Bond Stable Conjugate

Caption: Conjugation using a thiol-functionalized linker.

Alternatives to maleimides for reacting with thiols include:

  • Mono-sulfone-PEG: These reagents react with thiols to form a more stable adduct that is less susceptible to deconjugation.

  • Haloacetyls (e.g., iodoacetyl, bromoacetyl): These react with thiols to form a stable thioether bond. However, they can also show some reactivity towards other nucleophiles like histidines and lysines at higher pH.

  • Thiazine-forming conjugations: When a peptide with an N-terminal cysteine is conjugated to a maleimide, a chemical rearrangement can form a thiazine structure, which is significantly more stable than the standard thioether linkage.

Experimental Protocols

Protocol 1: Maleimide-PEG Conjugation to a Thiol-Containing Protein

This protocol outlines a general procedure for conjugating a maleimide-PEG linker to a protein with an available cysteine residue.

Materials:

  • Thiol-containing protein (e.g., antibody, peptide)

  • Maleimide-PEG reagent

  • Thiol-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 6.5-7.5

  • Reducing agent (e.g., DTT or TCEP), if disulfide bonds need to be reduced

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the thiol-free conjugation buffer. If necessary, reduce disulfide bonds using a reducing agent and subsequently remove the reducing agent completely before adding the maleimide-PEG.

  • Maleimide-PEG Solution Preparation: Prepare a stock solution of the Maleimide-PEG reagent in the conjugation buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove unreacted Maleimide-PEG and byproducts using a desalting column or dialysis.

G Start Start Protein_Prep Prepare Thiol-Containing Protein in Thiol-Free Buffer Start->Protein_Prep Mix Mix Protein and Maleimide-PEG (10-20x Molar Excess) Protein_Prep->Mix Maleimide_Prep Prepare Maleimide-PEG Solution Maleimide_Prep->Mix Incubate Incubate (1-2h RT or Overnight 4°C) Mix->Incubate Purify Purify Conjugate (Desalting/Dialysis) Incubate->Purify End End Purify->End

Caption: Workflow for maleimide-PEG conjugation.

Protocol 2: Conjugation of a this compound to a Mono-sulfone Activated Molecule

This protocol provides a general method for conjugating a thiol-functionalized PEG to a molecule containing a mono-sulfone group, resulting in a more stable linkage.

Materials:

  • This compound

  • Mono-sulfone activated molecule

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Solution Preparation: Dissolve the this compound and the mono-sulfone activated molecule in the conjugation buffer.

  • Conjugation Reaction: Mix the reactants, typically at a near-equimolar ratio or with a slight excess of one component, depending on the specific molecules.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or as determined by reaction monitoring.

  • Purification: Purify the resulting conjugate using an appropriate chromatography method to remove unreacted starting materials.

Conclusion

The choice between a maleimide-PEG linker and a strategy employing a thiol-functionalized linker like this compound depends critically on the desired stability of the final bioconjugate.

  • Maleimide-PEG linkers offer a straightforward and efficient method for thiol conjugation and may be suitable for applications where long-term in vivo stability is not a primary concern.

  • For the development of therapeutics with extended circulation times, such as antibody-drug conjugates, the inherent instability of the maleimide-thiol linkage is a significant liability. In these cases, utilizing a thiol-functionalized linker in conjunction with a more stable reaction partner (e.g., mono-sulfone) is the superior strategy. This approach leads to the formation of a more robust and irreversible bond, minimizing premature payload release and enhancing the overall therapeutic index of the bioconjugate.

Researchers and drug developers should carefully consider the stability requirements of their specific application when selecting a thiol-reactive conjugation strategy. While maleimide chemistry is well-established, the evidence strongly supports the adoption of more stable alternatives for demanding in vivo applications.

References

Performance Evaluation of Thiol-C9-PEG5-acid in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical linkers is a critical determinant of success in the development of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles. This guide provides a comprehensive performance evaluation of Thiol-C9-PEG5-acid, a heterobifunctional linker, in various biological assays. Its performance is objectively compared with common alternative linker strategies, supported by experimental data and detailed protocols to inform rational linker design and selection.

Overview of this compound and Its Alternatives

This compound is a versatile linker featuring a thiol (-SH) group for conjugation to specific entities (e.g., gold nanoparticles or maleimide-functionalized proteins), a polyethylene glycol (PEG) spacer (PEG5), and a terminal carboxylic acid (-COOH) for further functionalization, often with amine-containing molecules. The C9 alkyl chain provides additional spacing and hydrophobicity. This linker is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the surface modification of nanoparticles for drug delivery applications.[1]

The performance of this compound is benchmarked against three widely used alternative bioconjugation strategies:

  • Maleimide-PEG Linkers: These are highly specific for thiol groups found in cysteine residues, forming a stable thioether bond. They are a popular choice for protein and peptide conjugation.

  • NHS-ester-PEG Linkers: N-hydroxysuccinimide (NHS) esters react efficiently with primary amines, such as those on lysine residues in proteins, to form stable amide bonds.

  • Click Chemistry Linkers: This category includes reagents for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which offer high efficiency and bioorthogonality.

Comparative Performance in Bioconjugation

The choice of linker significantly impacts the efficiency of the conjugation reaction, the stability of the resulting bioconjugate, and its subsequent performance in biological assays.

Table 1: Comparison of Bioconjugation Chemistries

FeatureThiol-PEG-Acid (for amine coupling)Maleimide-PEG (for thiol coupling)NHS-ester-PEG (for amine coupling)Click Chemistry (e.g., SPAAC)
Target Functional Group Primary Amines (after activation of the carboxylic acid)Thiols (Sulfhydryls)Primary AminesAzides or Alkynes
Reaction pH 4.5-7.5 (for EDC/NHS chemistry)6.5-7.57.0-9.0Physiological pH
Reaction Speed Moderate to FastFastFastVery Fast
Bond Stability Stable Amide BondThioether bond can be susceptible to retro-Michael additionStable Amide BondHighly Stable Triazole Ring
Specificity Good, for accessible aminesHigh, for accessible thiolsModerate, targets multiple lysinesHigh, bioorthogonal
Biocompatibility Generally goodPotential for off-target reactions with endogenous thiolsGenerally goodExcellent, minimal side reactions
Stability of the Conjugate

A critical parameter for any bioconjugate is its stability in a biological environment. Maleimide-based conjugates, while popular, have shown susceptibility to degradation in plasma through a retro-Michael reaction, leading to deconjugation.

Table 2: Stability of Thiol-Maleimide vs. Alternative Linkages in the Presence of Glutathione

Linker TypeTest ConditionTime Point% Intact ConjugateReference
Maleimide-PEG1 mM Glutathione, 37°C7 days< 70%[2]
Mono-sulfone-PEG (alternative)1 mM Glutathione, 37°C7 days> 90%[2]

Note: This data highlights the potential instability of the maleimide-thiol linkage compared to more robust alternatives like mono-sulfone linkages.

Performance in PROTAC-Mediated Protein Degradation

In the context of PROTACs, the linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. The length and composition of the linker are critical for the formation of a stable and productive ternary complex.

Table 3: Influence of Linker Length on PROTAC Efficacy (Representative Data)

Target ProteinLinker TypeLinker Length (atoms)DC50Dmax (%)Reference
BRD4PEG4>1000 nM<20[3]
BRD4PEG8~100 nM~80[3]
BRD4PEG12~50 nM>90
BRD4PEG16~800 nM~30

Note: DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum degradation observed. This data illustrates the principle that an optimal linker length is crucial for PROTAC efficacy.

The flexibility of the PEG chain in this compound can be advantageous in allowing the PROTAC to adopt a conformation suitable for ternary complex formation.

Performance in Nanoparticle-Based Drug Delivery

When used to functionalize nanoparticles, this compound can improve their stability, biocompatibility, and drug-loading capacity. The thiol group provides a strong anchor to gold nanoparticles, while the PEG chain creates a hydrophilic shell that can reduce non-specific protein adsorption and prolong circulation time. The terminal carboxylic acid can be used to attach targeting ligands or drugs.

Table 4: Cytotoxicity of Functionalized Nanoparticles (Representative Data)

Nanoparticle FormulationCell LineAssayIC50Reference
Thiolated Organosilica NPsMCF7MTT Assay> 100 µg/mLThis is a representative value based on similar studies.
PEGylated Organosilica NPsMCF7MTT Assay> 100 µg/mLThis is a representative value based on similar studies.

Note: The cytotoxicity of functionalized nanoparticles is highly dependent on the nanoparticle core material, the cell line, and the nature of the conjugated molecule. Generally, PEGylation is known to reduce the cytotoxicity of nanoparticles.

Experimental Protocols

Protocol for PROTAC-Mediated Degradation Assay via Western Blot

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (e.g., in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified time (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with the primary antibody for the target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane (if necessary) and re-probe for the loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol for Nanoparticle Cytotoxicity Assessment using MTT Assay

This protocol measures the effect of functionalized nanoparticles on cell viability.

Materials:

  • Adherent cell line (e.g., HeLa, MCF-7)

  • Nanoparticle suspension in a biocompatible solvent

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Nanoparticle Treatment: Treat cells with various concentrations of the nanoparticle suspension. Include untreated cells as a control.

  • Incubation: Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizing Workflows and Pathways

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->Degradation Degradation Bioconjugation_Workflow cluster_synthesis Bioconjugation cluster_purification Purification cluster_characterization Characterization cluster_assay Biological Assay Molecule_A Molecule A (e.g., Protein) Conjugation Conjugation Reaction Molecule_A->Conjugation Linker This compound or Alternative Linker->Conjugation Molecule_B Molecule B (e.g., Drug, Nanoparticle) Molecule_B->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Characterization Characterization (e.g., MS, SDS-PAGE, DLS) Purification->Characterization Assay Biological Assay (e.g., Western Blot, MTT) Characterization->Assay Linker_Selection cluster_linkers Linker Chemistries Application Desired Application (PROTAC, ADC, Nanoparticle) Properties Required Properties (Stability, Solubility, Size) Application->Properties Selection Optimal Linker Selection Properties->Selection Thiol_PEG Thiol-PEG-Acid Thiol_PEG->Selection Maleimide Maleimide-PEG Maleimide->Selection NHS NHS-ester-PEG NHS->Selection Click Click Chemistry Click->Selection

References

A Researcher's Guide to Quantifying Thiol-C9-PEG5-acid Surface Density on Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, accurately determining the surface density of ligands such as Thiol-C9-PEG5-acid on nanoparticles is critical for ensuring batch-to-batch consistency, predicting in vivo behavior, and optimizing therapeutic efficacy. This guide provides a comparative overview of common analytical techniques used for this purpose, complete with experimental data insights and detailed protocols.

The choice of quantification method depends on several factors, including the nanoparticle composition (e.g., gold, silica), the required sensitivity, the availability of equipment, and whether a destructive or non-destructive technique is preferable. Here, we compare four widely used methods: Thermogravimetric Analysis (TGA), X-ray Photoelectron Spectroscopy (XPS), Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Quantification Methods

Each technique offers distinct advantages and disadvantages in terms of the information it provides, its sensitivity, and its sample requirements. The following table summarizes the key quantitative parameters for each method.

Method Principle Information Provided Typical Ligand Density Range (molecules/nm²) Advantages Limitations
Thermogravimetric Analysis (TGA) Measures the mass loss of a sample as it is heated in a controlled atmosphere.[1][2][3]Total organic content (mass percent of ligand).[2]1 - 10Relatively simple and widely available; provides direct measure of total ligand mass.[4]Destructive; may not distinguish between different organic species; requires relatively large sample amounts for high accuracy.
X-ray Photoelectron Spectroscopy (XPS) Analyzes the elemental composition and chemical states of the surface by irradiating it with X-rays.Elemental composition of the surface (e.g., C, O, S, Au), allowing for the determination of ligand presence and relative abundance.2 - 8Surface-sensitive; provides information about the chemical environment of the elements.Quantification can be complex and may require standards; sensitive to surface contamination.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Measures the elemental composition of a sample by ionizing it with an inductively coupled plasma and then separating and quantifying the ions with a mass spectrometer.Precise quantification of elements (e.g., gold and sulfur), allowing for the calculation of the Au/S ratio.4 - 7Highly sensitive and accurate for elemental analysis; robust method with low uncertainty.Destructive; requires sample digestion; indirect measure of ligand density based on elemental ratios.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Measures the nuclear magnetic resonance of a sample in the presence of a known concentration of an internal standard.Quantification of ligands after displacement from the nanoparticle surface.1 - 5Provides structural information about the ligand; highly quantitative with appropriate standards.Requires ligand displacement, which may be incomplete; nanoparticle presence can affect spectral quality.

Experimental Protocols

Detailed methodologies are crucial for reproducible quantification of this compound on nanoparticles. Below are representative protocols for each of the discussed techniques.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: A known mass of dried this compound functionalized nanoparticles is placed in a TGA crucible. A blank crucible is used as a reference.

  • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature sufficient to induce thermal decomposition of the organic ligand (typically up to 600-800 °C).

  • Data Analysis: The mass loss corresponding to the decomposition of the this compound is determined from the TGA curve. This mass loss is then used to calculate the weight percentage of the ligand on the nanoparticles. The surface density can be calculated if the nanoparticle size and density are known.

X-ray Photoelectron Spectroscopy (XPS) Protocol
  • Sample Preparation: A small amount of the nanoparticle sample is deposited onto a clean, conductive substrate (e.g., silicon wafer or carbon tape) and dried under vacuum.

  • Instrument Setup: The sample is introduced into the ultra-high vacuum chamber of the XPS instrument.

  • Data Acquisition: A survey scan is first performed to identify all elements present on the surface. High-resolution scans are then acquired for the elements of interest (e.g., Au 4f, S 2p, C 1s, O 1s).

  • Data Analysis: The peak areas from the high-resolution spectra are used to determine the atomic concentrations of the elements. The ratio of the sulfur signal (from the thiol) to the gold signal (from the nanoparticle core) can be used to estimate the relative surface coverage.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Protocol
  • Sample Preparation: A known mass of the functionalized nanoparticles is digested using a strong acid mixture (e.g., aqua regia) to dissolve both the nanoparticle core and the ligand. The digested sample is then diluted to a known volume with deionized water.

  • Instrument Calibration: The ICP-MS is calibrated using certified standards for gold and sulfur to create a calibration curve.

  • Sample Analysis: The diluted sample is introduced into the ICP-MS, and the concentrations of gold and sulfur are measured.

  • Data Analysis: The molar ratio of gold to sulfur is calculated from their measured concentrations. Knowing the size of the nanoparticles, the surface density of the thiol ligand can be determined.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol
  • Ligand Displacement: The this compound is displaced from the nanoparticle surface. This can be achieved by adding a large excess of a small thiol-containing molecule (e.g., dithiothreitol) or by dissolving the nanoparticle core (e.g., for gold nanoparticles, using I₂/KI).

  • Sample Preparation: The supernatant containing the displaced ligand is collected after centrifugation to remove the nanoparticles. A known amount of an internal standard (a compound with a distinct NMR signal that does not overlap with the analyte signals) is added to the supernatant.

  • NMR Data Acquisition: A ¹H NMR spectrum of the sample is acquired.

  • Data Analysis: The integral of a characteristic peak of the this compound is compared to the integral of a known peak of the internal standard. This ratio is used to calculate the concentration, and thus the amount, of the displaced ligand.

Visualizing the Methodologies

To further clarify the experimental processes and their relationships, the following diagrams are provided.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start prep Place known mass of dried nanoparticles in TGA crucible start->prep purge Purge with N₂ prep->purge heat Heat at constant rate (e.g., 10°C/min) purge->heat record Record mass loss vs. temperature heat->record calculate Calculate ligand mass % from decomposition step record->calculate density Determine surface density calculate->density

Caption: Workflow for quantifying ligand density using TGA.

Method_Comparison cluster_destructive Destructive Methods cluster_info Type of Information TGA TGA mass Total Organic Mass TGA->mass XPS XPS elemental Elemental Composition XPS->elemental ICPMS ICP-MS ICPMS->elemental qNMR qNMR qNMR->mass structural Structural Information qNMR->structural qNMR_node qNMR (requires ligand displacement)

Caption: Logical relationships between quantification methods.

By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method for their specific application, ensuring accurate and reliable quantification of this compound on their nanoparticle formulations.

References

Navigating the Maze of Bioconjugate Stability: A Comparative Guide to Thiol-Maleimide Linkages in Serum

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical parameter influencing therapeutic efficacy and safety. This guide provides an objective comparison of the serum stability of thiol-reactive conjugation chemistries, with a focus on the widely used thiol-maleimide linkage, and presents more stable alternatives, supported by experimental data.

The conjugation of molecules to proteins and antibodies via thiol groups on cysteine residues is a cornerstone of biopharmaceutical development, particularly in the creation of Antibody-Drug Conjugates (ADCs). The Thiol-C9-PEG5-acid linker represents a typical reagent used for this purpose, creating a thioether bond through a Michael addition reaction with a maleimide group. However, the stability of this resulting thiosuccinimide linkage in the physiological environment of serum has been a subject of intense investigation.[1][2]

The primary challenge with traditional thiol-maleimide conjugates is their susceptibility to a retro-Michael reaction in the presence of endogenous thiols, such as glutathione and albumin.[1][2] This can lead to premature cleavage of the conjugate, releasing the payload into circulation and potentially causing off-target toxicity and reduced therapeutic efficacy.[1] This guide explores the stability of this linkage and compares it with alternative chemistries designed to overcome this limitation.

Comparative Serum Stability of Thiol-Reactive Linkages

The following table summarizes quantitative data from various studies comparing the stability of different thiol-reactive bioconjugation linkages in human serum or plasma. While specific data for a "this compound" conjugate is not available in the public domain, the data for traditional N-alkyl maleimide linkages serves as a relevant proxy.

Linker TypeChemistryModel SystemIncubation Time% Intact ConjugateKey Observations
Traditional Maleimide Thioether (via Michael Addition)ADC in human plasma7 days~50%Demonstrates significant instability, with about half of the conjugate degrading over a week due to retro-Michael reaction.
Traditional Maleimide (Site Dependent) Thioether (via Michael Addition)THIOMAB in human plasma72 hours~80% (stable site) vs. ~20% (labile site)Stability is highly dependent on the local environment of the conjugation site on the antibody.
"Bridging" Disulfide DisulfideADC in human plasma7 days>95%Offers substantially improved stability compared to traditional maleimide linkages.
Phenyloxadiazole Sulfone ThioetherTHIOMAB in human plasma72 hoursSignificantly more stable than maleimide at labile sitesProvides a stable thioether bond that is resistant to exchange with serum thiols.
Next-Generation Maleimide (e.g., Diiodomaleimide) Thioether (Rebridging)Antibody Fragment Conjugate in human serum1 weekNo evidence of cleavageEngineered maleimides that allow for hydrolysis of the succinimide ring or have altered electronic properties show enhanced stability.

Experimental Protocol: Assessing Conjugate Stability in Serum by LC-MS

A robust and widely accepted method for quantifying the stability of bioconjugates in serum involves incubation followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This technique allows for the precise measurement of the intact conjugate over time.

Objective: To quantify the percentage of intact bioconjugate remaining after incubation in serum over a specified time course.

Materials:

  • Bioconjugate of interest (e.g., this compound conjugate)

  • Human serum (or serum from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads (for antibody-based conjugates)

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.0)

  • Denaturing buffer (optional, for intact mass analysis)

  • Reducing agent (e.g., DTT, for subunit analysis)

  • Alkylation agent (e.g., iodoacetamide, for subunit analysis)

  • LC-MS system (e.g., Q-TOF or Orbitrap) with appropriate columns (e.g., C4 or C8 for intact/subunit analysis)

Procedure:

  • Incubation:

    • Dilute the bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed human serum.

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the serum mixture.

    • Immediately freeze the collected aliquots at -80°C to quench any further reaction until analysis.

  • Sample Preparation (for Antibody Conjugates):

    • Thaw the serum aliquots on ice.

    • Add Protein A or G magnetic beads to capture the antibody conjugate.

    • Incubate for 1-2 hours at 4°C with gentle mixing.

    • Wash the beads several times with wash buffer to remove non-specifically bound serum proteins.

    • Elute the conjugate from the beads using the elution buffer.

    • Immediately neutralize the eluate with the neutralization buffer.

  • LC-MS Analysis:

    • Intact Mass Analysis:

      • Dilute the purified conjugate in an appropriate buffer for LC-MS analysis.

      • Inject the sample onto a reverse-phase column (e.g., C4) and elute with a gradient of acetonitrile in water with 0.1% formic acid.

      • Acquire mass spectra over the appropriate m/z range to detect the intact conjugate.

    • Subunit (Reduced) Mass Analysis:

      • Reduce the purified conjugate with DTT to separate the antibody heavy and light chains.

      • Alkylate with iodoacetamide to prevent disulfide bond reformation.

      • Analyze the reduced sample by LC-MS as described for intact mass analysis. This can provide more detailed information on which chains are losing the conjugated payload.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the species present in the sample.

    • Identify the peaks corresponding to the intact conjugate, unconjugated antibody, and any degradation products.

    • Calculate the relative abundance of the intact conjugate at each time point by integrating the peak areas.

    • Normalize the data to the time point 0 sample to determine the percentage of intact conjugate remaining over time.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation & Incubation cluster_purification Purification (for Antibody Conjugates) cluster_analysis LC-MS Analysis cluster_data_analysis Data Interpretation start Start conjugate Bioconjugate start->conjugate serum Human Serum start->serum mix Mix & Incubate (37°C) conjugate->mix serum->mix aliquots Collect Aliquots (t = 0, 6, 24, 48, 72, 168h) mix->aliquots freeze Quench at -80°C aliquots->freeze capture Capture with Protein A/G Beads freeze->capture wash Wash Beads capture->wash elute Elute Conjugate wash->elute neutralize Neutralize elute->neutralize lcms LC-MS Analysis (Intact or Reduced) neutralize->lcms data Data Acquisition lcms->data deconvolution Deconvolution of Spectra data->deconvolution quantification Quantify Intact Conjugate deconvolution->quantification stability_curve Plot % Intact vs. Time quantification->stability_curve end End stability_curve->end

Experimental workflow for assessing bioconjugate stability in serum.

Conclusion

The stability of the linkage chemistry is a critical determinant of the safety and efficacy of bioconjugates. While the traditional thiol-maleimide linkage, as would be formed by a this compound linker, has been widely used, its susceptibility to cleavage in serum has driven the development of more stable alternatives. Strategies such as the use of phenyloxadiazole sulfones and next-generation maleimides have shown significant promise in enhancing conjugate stability, thereby improving their therapeutic potential. The experimental protocol outlined provides a robust framework for researchers to assess and compare the serum stability of their bioconjugates, enabling the selection of optimal linker chemistries for drug development.

References

Beyond Thiol-C9-PEG5-acid: A Comparative Guide to Alternative Linkers for Specific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates such as antibody-drug conjugates (ADCs). While Thiol-C9-PEG5-acid has been a versatile tool, the expanding landscape of bioconjugation demands a nuanced approach to linker selection, tailored to the specific application. This guide provides an objective comparison of alternative linkers, supported by experimental data, to inform the rational design of next-generation bioconjugates.

The limitations of traditional PEGylated linkers, including potential immunogenicity and non-biodegradability, have driven the development of innovative alternatives.[1] These alternatives offer distinct advantages in terms of biocompatibility, drug release mechanisms, and overall therapeutic performance. This guide will explore three key areas of linker innovation: alternatives to the polyethylene glycol (PEG) spacer, cleavable linkers with diverse release mechanisms, and a comparison of thiol-reactive chemistries.

Alternatives to PEG Spacers

Poly(ethylene glycol) (PEG) has been widely used to enhance the solubility and pharmacokinetic profile of bioconjugates.[1][2] However, concerns about anti-PEG antibodies and its non-biodegradable nature have spurred the development of alternatives.[1][]

Polysarcosine (PSar)

Polysarcosine is a promising, non-immunogenic alternative to PEG. It is a polymer of N-methylglycine, an endogenous amino acid, rendering it biodegradable. PSar has demonstrated the ability to support high drug-to-antibody ratios (DARs) without the aggregation issues often seen with PEGylated ADCs.

Polypeptides

Flexible and rigid polypeptide linkers, composed of natural amino acids, offer excellent biocompatibility and biodegradability. Sequences rich in glycine and serine can create flexible and hydrophilic linkers, while those incorporating proline can induce a more rigid structure.

Polysaccharides

Natural polymers like dextran are also being explored as PEG alternatives. Their high hydrophilicity and biocompatibility make them attractive for improving the properties of bioconjugates.

Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and a non-cleavable linker is fundamental to ADC design, dictating the payload release mechanism.

  • Cleavable Linkers: These are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, such as enzymes, pH, or reducing agents. This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.

  • Non-Cleavable Linkers: These linkers release the drug only after the complete lysosomal degradation of the antibody. This generally results in enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.

A meta-analysis of clinical trial data suggests that ADCs with cleavable linkers are associated with a higher incidence of grade ≥ 3 adverse events compared to those with non-cleavable linkers, supporting the hypothesis of premature payload release with some cleavable designs.

Enzyme-Cleavable Linkers

These linkers incorporate peptide sequences that are substrates for enzymes overexpressed in tumor cells, such as cathepsin B. The most common sequence is valine-citrulline (Val-Cit).

pH-Sensitive Linkers

These linkers are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). Hydrazone linkers are a common example.

Disulfide Linkers

These linkers are cleaved in the presence of reducing agents like glutathione, which is found at higher concentrations inside cells than in the bloodstream.

Data Presentation

Table 1: Comparative Performance of PEG vs. Polysarcosine (PSar) Linkers in ADCs
Performance MetricPolysarcosine (PSar) LinkerPEG LinkerKey Findings
Drug-to-Antibody Ratio (DAR) High DAR (e.g., 8) achievable with good physicochemical properties.High DAR often leads to aggregation and poor pharmacokinetics.PSar more effectively masks the hydrophobicity of the payload, enabling higher drug loading.
In Vitro Cytotoxicity (IC50) Comparable or slightly higher potency in some studies.Standard benchmark for in vitro potency.PSar-conjugated ADCs maintain high cytotoxic activity against target cells.
In Vivo Efficacy Superior tumor growth inhibition in some preclinical models.Effective tumor growth inhibition, but can be limited by clearance.PSar-ADCs can exhibit enhanced tumor accumulation and therapeutic effect.
Pharmacokinetics (PK) Slower clearance rates and longer half-life compared to equivalent length PEG.Prone to accelerated blood clearance in the presence of anti-PEG antibodies.PSar demonstrates a "stealth" property that can lead to improved circulation times.
Immunogenicity Considered non-immunogenic.Can elicit anti-PEG antibodies.PSar avoids the potential for accelerated clearance due to pre-existing anti-PEG immunity.
Table 2: In Vitro Cytotoxicity of ADCs with Cleavable vs. Non-Cleavable Linkers
ADCLinker TypePayloadTarget Cell LineIC50 (pmol/L)Reference
Trastuzumab-Val-Cit-MMAECleavable (Enzyme)MMAEHER2+14.3
Trastuzumab-β-galactosidase-MMAECleavable (Enzyme)MMAEHER2+8.8
Trastuzumab-Sulfatase-MMAECleavable (Enzyme)MMAEHER2+61
Trastuzumab-SMCC-DM1 (Kadcyla®)Non-cleavableDM1HER2+33
Non-cleavable ADCNon-cleavableMMAEHER2+609

Note: Direct comparison of IC50 values can be influenced by the specific payload, DAR, and experimental conditions.

Experimental Protocols

Protocol 1: Antibody Conjugation with a Maleimide-Functionalized Linker

This protocol outlines a general procedure for conjugating a maleimide-containing linker to a thiol-containing antibody.

1. Antibody Preparation and Reduction:

  • Prepare the antibody solution at a concentration of 7.5-15 mg/mL in a suitable buffer (e.g., PBS, pH 7.0-7.5).

  • To generate free thiol groups, the antibody's interchain disulfide bonds are partially reduced. Add a 10-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with PBS containing 1 mM DTPA.

2. Linker-Payload Solution Preparation:

  • Dissolve the maleimide-functionalized linker-payload in an organic solvent such as DMSO to prepare a stock solution (e.g., 10 mM).

3. Conjugation Reaction:

  • Adjust the reduced antibody concentration to 2.5 mg/mL with PBS containing 1 mM DTPA.

  • Add the linker-payload solution to the reduced antibody with gentle stirring. A typical molar ratio is 5-10 moles of linker-payload per mole of antibody.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

4. Quenching and Purification:

  • Quench the reaction by adding a 20-fold molar excess of a thiol-containing reagent like N-acetylcysteine over the maleimide linker.

  • Purify the resulting ADC from unconjugated linker-payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

5. Characterization:

  • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS).

  • Assess the level of aggregation by SEC.

Protocol 2: In Vitro Plasma Stability Assay

This protocol describes a method to evaluate the stability of an ADC in plasma.

1. Incubation:

  • Incubate the ADC at a final concentration of 1 mg/mL in plasma (e.g., human, mouse, rat) at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 144 hours), collect aliquots of the plasma/ADC mixture.

2. ADC Isolation:

  • Isolate the ADC from the plasma samples using immunoaffinity capture with Protein A or Protein G magnetic beads or columns.

3. Analysis:

  • Analyze the captured ADC by LC-MS to determine the average DAR at each time point.

  • The supernatant can be analyzed to quantify the amount of released payload.

4. Data Interpretation:

  • Plot the average DAR over time to assess the stability of the ADC in plasma. A decrease in DAR indicates payload deconjugation.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the potency of an ADC on cancer cell lines.

1. Cell Seeding:

  • Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. ADC Treatment:

  • Prepare serial dilutions of the ADC in cell culture medium.

  • Treat the cells with the ADC dilutions and incubate for a period determined by the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).

3. Viability Assessment:

  • Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

4. Data Analysis:

  • Plot the percentage of cell viability against the logarithm of the ADC concentration.

  • Calculate the IC50 value, which is the concentration of the ADC that causes 50% inhibition of cell growth, by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_cell Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting Receptor Target Antigen Endosome Endosome (pH 5.0-6.5) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Cleavage/Degradation) DNA DNA Payload->DNA 5. Target Engagement Microtubules Microtubules Payload->Microtubules Apoptosis Apoptosis DNA->Apoptosis Microtubules->Apoptosis

General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow_ADC_Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody Reduction Reduction of Disulfide Bonds (e.g., DTT, TCEP) Antibody->Reduction ReducedAb Thiol-containing Antibody Reduction->ReducedAb Conjugation Thiol-Maleimide Coupling ReducedAb->Conjugation LinkerPayload Maleimide-Linker-Payload LinkerPayload->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification Purification (e.g., SEC, TFF) Quenching->Purification ADC Purified ADC Purification->ADC Characterization Characterization (DAR, Aggregation) ADC->Characterization

Workflow for ADC conjugation via thiol-maleimide chemistry.

Linker_Cleavage_Mechanisms cluster_enzyme Enzyme-Cleavable cluster_ph pH-Sensitive cluster_redox Redox-Sensitive ADC ADC in Lysosome ValCit Val-Cit Linker ADC->ValCit Hydrazone Hydrazone Linker ADC->Hydrazone Disulfide Disulfide Linker ADC->Disulfide Enzyme Cathepsin B Enzyme->ValCit Payload1 Released Payload ValCit->Payload1 LowpH Low pH (4.5-5.0) LowpH->Hydrazone Payload2 Released Payload Hydrazone->Payload2 GSH Glutathione (GSH) GSH->Disulfide Payload3 Released Payload Disulfide->Payload3

Comparison of common cleavable linker release mechanisms.

References

The C9 Alkyl Spacer in Thiol-PEG Linkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation and drug delivery, the choice of a linker molecule is critical in dictating the stability, efficacy, and pharmacokinetic properties of the final conjugate. Thiol-polyethylene glycol (PEG) linkers are widely employed for their ability to attach to gold surfaces and biomolecules. The incorporation of an alkyl spacer within these linkers, particularly a C9 chain, offers distinct advantages. This guide provides a comprehensive comparison of C9 alkyl spacers with other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of optimal linker strategies.

Enhanced Stability of Nanoparticle Conjugates

A significant advantage of employing a long-chain alkyl spacer, such as a C9 or C10 alkyl chain, in thiol-PEG linkers is the enhanced stability it confers to nanoparticle conjugates. The hydrophobic alkyl chain promotes the formation of a dense and well-ordered self-assembled monolayer (SAM) on the nanoparticle surface. This compact layer acts as a protective shield, preventing the displacement of the linker by competing thiols and protecting the nanoparticle core from degradation.

A key method to evaluate the stability of gold nanoparticles (AuNPs) is the cyanide etching assay. Cyanide ions can oxidatively dissolve gold, and the rate of dissolution is indicative of the protective quality of the surface coating.

Table 1: Comparison of Alkyl Spacer Length on Gold Nanoparticle Stability

Spacer TypeAlkyl Chain LengthTime for Complete Etching (in 100 mM Cyanide)Reference
PEGMUAC10> 20 hours[1][2]
PEGMPAC2A few minutes[1][2]
PEGMPAAPhenylA few minutes[1]

Note: Data for a C10 alkyl spacer (PEGMUA) is used as a proxy to illustrate the benefits of a long-chain alkyl spacer like C9.

The data clearly demonstrates that the long C10 alkyl spacer provides dramatically superior protection against cyanide etching compared to a short C2 alkyl spacer or a phenyl spacer. This heightened stability is crucial for applications where the nanoparticle conjugate is exposed to challenging biological environments.

Diagram 1: Enhanced Stability with Long-Chain Alkyl Spacers

G cluster_short Short Alkyl Spacer (e.g., C2) cluster_long Long Alkyl Spacer (e.g., C9/C10) AuNP_short AuNP Linker_short Disordered SAM AuNP_short->Linker_short Weak Protection Cyanide_short Cyanide Ions Cyanide_short->AuNP_short Rapid Etching AuNP_long AuNP Linker_long Ordered, Dense SAM AuNP_long->Linker_long Strong Protection Cyanide_long Cyanide Ions Cyanide_long->AuNP_long Slow Etching

Caption: Enhanced stability of gold nanoparticles with long-chain alkyl spacers.

Impact on Cellular Uptake and Drug Delivery

The hydrophobicity imparted by a C9 alkyl spacer can significantly influence the interaction of the conjugate with cell membranes, thereby affecting cellular uptake. While increased hydrophobicity can enhance membrane permeability, the overall effect is complex and depends on the specific application and the nature of the conjugated molecule.

For instance, in the context of aptamer-amphiphiles, a study comparing C4 and C12 alkyl spacers revealed that the longer C12 spacer promoted the formation of cylindrical micelles, which exhibited greatly enhanced internalization into triple-negative breast cancer cells compared to the spherical micelles formed with the shorter C4 spacer. This suggests that the morphology of the self-assembled structure, influenced by the alkyl spacer length, plays a crucial role in cellular uptake.

Diagram 2: Generalized Workflow for Comparing Cellular Uptake

G prep Prepare Nanoparticles with Different Linkers (e.g., C2, C9, PEG) incubate Incubate Nanoparticles with Target Cells prep->incubate wash Wash Cells to Remove Non-internalized Nanoparticles incubate->wash quantify Quantify Nanoparticle Uptake (e.g., ICP-MS, Flow Cytometry) wash->quantify analyze Analyze and Compare Uptake Efficiency quantify->analyze

Caption: Workflow for assessing nanoparticle cellular uptake.

Application in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. Alkyl and PEG chains are the most common linker motifs.

Alkyl chains, such as a C9 spacer, offer distinct advantages over more hydrophilic PEG linkers in PROTAC design. The increased lipophilicity and reduced polar surface area associated with alkyl linkers can enhance cell membrane permeability and oral bioavailability.

Table 2: Qualitative Comparison of Alkyl and PEG Linkers in PROTACs

FeatureAlkyl Linker (e.g., C9)PEG Linker
Cell Permeability Generally higherGenerally lower
Solubility Can be lower in aqueous mediaGenerally higher
Flexibility HighHigh
Synthetic Accessibility Readily availableReadily available
Metabolic Stability Generally stableCan be susceptible to oxidation

While a nine-atom alkyl chain has been shown to be effective in certain PROTACs, the optimal linker is target-dependent and often requires empirical optimization.

Experimental Protocols

Synthesis of Thiol-PEG-Alkyl Linkers

A general approach for synthesizing thiol-PEG linkers with an alkyl spacer involves the esterification of a PEG molecule with a thiol-containing carboxylic acid that has the desired alkyl chain length.

Materials:

  • Poly(ethylene glycol) (PEG) with a terminal hydroxyl group

  • Thiol-containing carboxylic acid with a C9 alkyl spacer (e.g., 11-mercaptoundecanoic acid can be a starting point for modification to a C9 chain, or a custom synthesis of a C9 analogue)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the PEG and the thiol-containing carboxylic acid in anhydrous DCM.

  • Add DCC and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute acid and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thiol-PEG-alkyl linker.

Cyanide Etching Assay for Nanoparticle Stability

This protocol is adapted from studies on the stability of functionalized gold nanoparticles.

Materials:

  • Gold nanoparticle solution functionalized with thiol-PEG-alkyl linkers

  • Potassium cyanide (KCN) solution (e.g., 1 M stock solution)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV-Vis spectrophotometer

Procedure:

  • Dilute the functionalized gold nanoparticle solution to a known concentration in the desired buffer.

  • Record the initial UV-Vis spectrum of the nanoparticle solution. The characteristic surface plasmon resonance (SPR) peak for gold nanoparticles is typically around 520 nm.

  • Add a specific concentration of KCN to the nanoparticle solution (e.g., a final concentration of 100 mM).

  • Immediately begin monitoring the change in the absorbance of the SPR peak over time using the UV-Vis spectrophotometer.

  • Record spectra at regular intervals until the SPR peak disappears or stabilizes.

  • The rate of decrease in the SPR peak intensity is inversely proportional to the stability of the nanoparticle coating. A slower decrease indicates higher stability.

  • Compare the etching profiles of nanoparticles functionalized with different linkers (e.g., C9 alkyl vs. C2 alkyl) to assess their relative stabilities.

Conclusion

The inclusion of a C9 alkyl spacer in thiol-PEG linkers offers significant advantages, particularly in enhancing the stability of nanoparticle conjugates. The increased hydrophobicity and ability to form dense, protective monolayers make these linkers a superior choice for applications requiring robust performance in biological systems. While the optimal linker design is often application-specific, the evidence strongly supports the use of long-chain alkyl spacers for improved stability. Furthermore, in the context of PROTACs, the physicochemical properties of alkyl linkers can lead to improved membrane permeability and bioavailability. The experimental protocols provided herein offer a starting point for researchers to synthesize and evaluate the performance of these advanced linker systems.

References

A Comparative Guide to the Impact of PEG Chain Length on Functionalized Nanoparticle Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone of nanomedicine, profoundly influencing the biological fate and therapeutic efficacy of nanocarriers. The length of the PEG chain is a critical parameter that can be fine-tuned to optimize nanoparticle performance for specific applications. This guide provides a comparative analysis of how varying PEG chain lengths affect the key properties of functionalized nanoparticles, supported by experimental data and detailed methodologies.

I. Physicochemical Properties: Size, Surface Charge, and Protein Interaction

The initial interaction of nanoparticles with a biological environment is governed by their physicochemical properties. PEG chain length directly modulates these characteristics.

Key Observations:

  • Hydrodynamic Size: Increasing the PEG chain length consistently leads to a larger hydrodynamic diameter. This is due to the formation of a thicker hydrophilic layer around the nanoparticle core.

  • Zeta Potential: PEGylation tends to shift the zeta potential of nanoparticles towards neutrality.[1][2][3] This "shielding" effect of the PEG layer masks the surface charge of the core nanoparticle, which can reduce non-specific interactions with biological components.[1][3]

  • Protein Adsorption: Longer PEG chains generally provide a more effective steric barrier, leading to reduced non-specific adsorption of plasma proteins. This reduction in protein opsonization is a primary reason for the enhanced circulation times of PEGylated nanoparticles. However, the density of the PEG chains also plays a crucial role; a dense "brush" conformation is more effective at repelling proteins than a less dense "mushroom" conformation.

Comparative Data on Physicochemical Properties:

Nanoparticle SystemPEG Molecular Weight (kDa)Hydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Chitosan NPs 0 (unmodified)112.8+35.0
0.75125.1+25.4
2.0148.6+15.1
5.0171.2+7.4
Gold NPs (50 nm core) 2.0 (High Density)Not SpecifiedNot Specified
5.0 (High Density)Not SpecifiedNot Specified
PLGA NPs 0 (unmodified)~150~ -30
2% w/w PEG~160~ -20
17% w/w PEG~180~ -10
II. Drug Loading and Release Kinetics

The PEG layer can influence both the capacity of nanoparticles to carry a therapeutic payload and the rate at which that payload is released.

Key Observations:

  • Drug Loading: The impact of PEG chain length on drug loading is dependent on the nature of the drug and the nanoparticle core. For hydrophobic drugs encapsulated within a hydrophobic core, a thicker, more hydrophilic PEG shell can help prevent drug leakage, potentially increasing the maximum drug loading capacity. Conversely, for some systems, longer PEG chains might reduce the available volume for drug encapsulation.

  • Drug Release: Longer PEG chains can retard the release of encapsulated drugs. This is attributed to the thicker hydrophilic layer acting as a barrier to drug diffusion. This property can be advantageous for sustained-release formulations. For instance, a study on rifampicin-loaded PLGA nanoparticles showed that a higher PEG content significantly slowed down drug release.

Comparative Data on Drug Loading and Release:

Nanoparticle SystemPEG ConfigurationDrug Loading Efficiency (%)Release ProfileReference
Chitosan NPs mPEG (750, 2000, 5000 Da)17.1%–18.4% (MTX)Initial burst followed by sustained release
PLGA NPs 0% PEGNot specifiedFaster release
17% w/w PEGNot specifiedSignificantly retarded release
PEG-g-PLA NPs 7% (mol/mol) PEG graft~80% (Ibuprofen)Slower release
(PLA-PEG-PLA)n NPs Multiblock copolymer~25% (Ibuprofen)Faster release
III. In Vitro Cellular Uptake

A crucial aspect of nanoparticle performance is their interaction with and subsequent uptake by target cells. PEG chain length plays a significant role in mediating these interactions.

Key Observations:

  • Reduced Non-Specific Uptake: A primary function of the PEG layer is to reduce uptake by phagocytic cells of the mononuclear phagocyte system (MPS), such as macrophages. Longer and denser PEG chains are generally more effective in achieving this "stealth" effect.

  • Trade-off in Target Cell Uptake: While beneficial for evading the immune system, the steric hindrance provided by long PEG chains can also impede uptake by the intended target cells, such as cancer cells. This phenomenon is often referred to as the "PEG dilemma." Shorter PEG chains or lower grafting densities may lead to higher cellular uptake at the cost of increased non-specific protein adsorption.

Comparative Data on Cellular Uptake:

Nanoparticle SystemPEG Molecular Weight (kDa)Cell LineUptake EfficiencyReference
Gold NPs (50 nm core) 2.0 (Low Density)HeLa, MDA-MB-231, MCF-7Higher than 5.0 kDa
5.0 (Low Density)HeLa, MDA-MB-231, MCF-7Lower than 2.0 kDa
2.0 (High Density)HeLa, MDA-MB-231, MCF-7Higher than 5.0 kDa
5.0 (High Density)HeLa, MDA-MB-231, MCF-7Lower than 2.0 kDa
Chitosan NPs 0.75J774A.1 MacrophagesHigher than longer chains
2.0J774A.1 MacrophagesIntermediate
5.0J774A.1 MacrophagesLower than shorter chains
IV. In Vivo Pharmacokinetics and Biodistribution

The ultimate test of a nanoparticle formulation is its behavior in a living system. PEG chain length is a powerful determinant of circulation time and tissue accumulation.

Key Observations:

  • Prolonged Circulation Time: Increasing the PEG chain length generally leads to a longer blood circulation half-life. This is a direct consequence of reduced opsonization and MPS uptake.

  • Optimal PEG Length: There appears to be an optimal PEG molecular weight for maximizing circulation time, often cited to be around 5 kDa. Beyond this, excessively long PEG chains may not provide additional benefits and could even lead to faster clearance.

  • Reduced Organ Accumulation: Effective PEGylation, particularly with longer PEG chains, leads to decreased accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen.

Comparative Data on In Vivo Circulation:

Nanoparticle SystemPEG Molecular Weight (kDa)Elimination Half-life (t1/2β)Area Under the Curve (AUC)Reference
Chitosan-MTX NPs 0 (unmodified)0.81 h1.89 µg/mLh
0.751.85 h3.25 µg/mLh
2.03.21 h6.47 µg/mLh
5.07.54 h12.83 µg/mLh
PLA-PEG Micelles 5Not specified4.6 min
10Not specified7.5 min
20Not specified17.7 min

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are outlines of key experimental protocols used to characterize PEGylated nanoparticles.

Nanoparticle Synthesis and PEGylation
  • Emulsification-Solvent Evaporation (for PLGA NPs):

    • Dissolve PLGA and a hydrophobic drug in an organic solvent (e.g., dichloromethane).

    • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA).

    • Emulsify the organic phase in the aqueous phase using sonication or homogenization to form an oil-in-water emulsion.

    • Stir the emulsion under reduced pressure to evaporate the organic solvent, leading to nanoparticle formation.

    • For PEGylation, use a PLGA-PEG block copolymer instead of or in addition to PLGA.

    • Wash the nanoparticles by centrifugation and resuspend in deionized water.

  • Ionic Gelation (for Chitosan NPs):

    • Dissolve chitosan in an acidic aqueous solution (e.g., acetic acid).

    • Prepare an aqueous solution of a crosslinking agent (e.g., sodium tripolyphosphate, TPP).

    • Add the TPP solution to the chitosan solution dropwise under constant stirring.

    • Nanoparticles form spontaneously via ionic crosslinking.

    • For PEGylation, use a chitosan-g-PEG copolymer.

    • Collect and wash the nanoparticles by centrifugation.

Characterization of Physicochemical Properties
  • Dynamic Light Scattering (DLS) for Hydrodynamic Size and Polydispersity Index (PDI):

    • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

    • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove dust and aggregates.

    • Place the sample in a cuvette and insert it into the DLS instrument.

    • Perform measurements at a fixed angle (e.g., 90° or 173°) and temperature (e.g., 25°C).

    • Analyze the correlation function to obtain the Z-average hydrodynamic diameter and the PDI.

  • Zeta Potential Measurement:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to ensure sufficient ionic strength for measurement.

    • Inject the sample into a folded capillary cell.

    • Place the cell in the instrument, which applies an electric field.

    • The instrument measures the electrophoretic mobility of the nanoparticles and calculates the zeta potential using the Smoluchowski or Huckel equation.

  • Quantification of PEG Content (Thermogravimetric Analysis - TGA):

    • Lyophilize the PEGylated nanoparticle sample to obtain a dry powder.

    • Place a known mass of the powder in a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).

    • The weight loss at the degradation temperature of PEG (typically 300-450°C) is used to calculate the percentage of PEG in the nanoparticle.

In Vitro Cellular Uptake Studies
  • Fluorescence Microscopy or Flow Cytometry:

    • Synthesize nanoparticles encapsulating or conjugated with a fluorescent dye (e.g., coumarin-6, rhodamine).

    • Seed cells (e.g., HeLa, J774A.1) in a multi-well plate and allow them to adhere overnight.

    • Incubate the cells with the fluorescently labeled nanoparticles at various concentrations and for different time points.

    • Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

    • For microscopy, fix the cells, stain the nuclei (e.g., with DAPI), and visualize under a fluorescence microscope.

    • For flow cytometry, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity of individual cells to quantify uptake.

Visualizations

Logical Flow of Nanoparticle Characterization

Nanoparticle_Characterization_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment NP_Core Nanoparticle Core (e.g., PLGA, Chitosan) PEGylation PEGylation Process NP_Core->PEGylation PEG PEG Polymer (Varying Chain Lengths) PEG->PEGylation Drug Therapeutic Agent Drug->PEGylation DLS DLS (Size, PDI) PEGylation->DLS Zeta Zeta Potential (Surface Charge) PEGylation->Zeta TEM TEM (Morphology, Core Size) PEGylation->TEM TGA TGA/HPLC (PEG Content) PEGylation->TGA Drug_Release Drug Release Kinetics PEGylation->Drug_Release Cell_Uptake Cellular Uptake (Target & Immune Cells) Drug_Release->Cell_Uptake Cytotoxicity Cytotoxicity Assay Cell_Uptake->Cytotoxicity Pharmacokinetics Pharmacokinetics (Circulation Time) Cytotoxicity->Pharmacokinetics Biodistribution Biodistribution (Organ Accumulation) Pharmacokinetics->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy

Caption: Workflow for the synthesis and evaluation of PEGylated nanoparticles.

Impact of PEG Chain Length on Nanoparticle-Cell Interaction

Caption: The trade-off of PEG chain length in nanoparticle-cell interactions.

References

Safety Operating Guide

Navigating the Safe Disposal of Thiol-C9-PEG5-acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. Thiol-C9-PEG5-acid, a bifunctional linker used in the synthesis of PROTACs, requires specific handling and disposal procedures to mitigate risks associated with thiol-containing compounds.[1][2][3][4] This guide provides essential safety and logistical information, offering a step-by-step operational and disposal plan.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not consistently available. The following procedures are based on best practices for handling similar PEGylated thiol compounds.[5] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a thorough risk assessment before handling this chemical.

Immediate Safety and Handling

Before working with this compound, ensure that all necessary safety measures are in place. All manipulations should be conducted in a certified chemical fume hood to minimize inhalation exposure and control any potential odors.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves are required.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

Waste Segregation and Collection

Proper segregation of waste is crucial to ensure safe disposal.

  • Liquid Waste: Unused or waste this compound solutions should be collected in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams. It is best practice to segregate halogenated and non-halogenated waste.

  • Solid Waste: Contaminated disposable items such as gloves, absorbent materials, and pipette tips must be collected in a separate, clearly labeled, and sealed container for solid hazardous waste.

  • Glassware: Contaminated glassware should be decontaminated prior to routine cleaning.

Experimental Protocol for Decontamination and Disposal

The primary method for neutralizing the reactivity and odor of thiol compounds is through oxidation. Sodium hypochlorite (bleach) is a common and effective oxidizing agent for this purpose.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Chemical fume hood

  • Designated hazardous waste containers

  • Household bleach (~5-6% sodium hypochlorite) or a 10% bleach solution

Procedure for Liquid Waste Neutralization (for small quantities):

  • Preparation: In a designated container within a chemical fume hood, prepare a decontamination solution of household bleach and water. A 1:1 mixture can be effective. For more concentrated waste, using undiluted bleach may be necessary.

  • Neutralization: Slowly add the this compound waste to the bleach solution while stirring. Be aware that the oxidation of thiols can be an exothermic reaction, so proceed with caution.

  • Reaction Time: Allow the mixture to react for at least 24 hours to ensure complete oxidation of the thiol group.

  • Verification: After the reaction time, cautiously check for the absence of the characteristic thiol odor. If the odor persists, add more bleach and allow for additional reaction time.

  • Final Disposal: Once neutralized, the resulting solution should be disposed of in accordance with your institution's and local regulations for chemical waste. Do not pour down the drain unless explicitly permitted by your EHS department for neutralized solutions.

Procedure for Glassware Decontamination:

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., ethanol) to remove the bulk of the this compound. Collect this solvent rinse in the designated liquid hazardous waste container.

  • Bleach Bath: Prepare a 10% bleach solution in a container large enough to submerge the glassware.

  • Soaking: Submerge the rinsed glassware in the bleach bath and allow it to soak for at least 24 hours.

  • Final Cleaning: After soaking, the glassware can be removed, rinsed with water, and washed using standard laboratory procedures.

Quantitative Data for Disposal
ParameterValue/GuidelineSource
Neutralizing Agent Sodium Hypochlorite (Bleach)
Bleach Solution Concentration 10% solution or 1:1 mixture with water
Decontamination Time Minimum of 24 hours
Sewer Disposal (Neutral Salts) Generally below 1% concentration
Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Treatment & Disposal start Generate this compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Unused Reagent, Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Tips, etc.) waste_type->solid_waste Solid glassware Contaminated Glassware waste_type->glassware Glassware collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid decontaminate Decontaminate Glassware (Solvent Rinse -> Bleach Bath) glassware->decontaminate dispose Dispose via Institutional EHS Program collect_liquid->dispose collect_solid->dispose decontaminate->dispose

This compound Disposal Workflow

By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe working environment and compliance with disposal regulations. Always prioritize your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling Thiol-C9-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Protocols and Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentMaterial/Standard and Best Practices
Eyes/Face Chemical safety goggles and/or a face shield.[1][2][3]Goggles should be splash-proof.[1] For tasks with a high risk of splashing, a face shield should be worn in conjunction with goggles.[3]
Hands Chemical-resistant gloves.Nitrile or butyl rubber gloves are recommended. Gloves must be inspected for any signs of degradation or perforation before use and disposed of immediately after contamination.
Body Laboratory coat.A fully fastened lab coat provides a barrier against accidental spills. For larger quantities, an impervious apron should also be worn.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.To minimize the inhalation of potential vapors or aerosols, all handling should be performed within a certified chemical fume hood. If ventilation is inadequate, a respirator may be necessary.
Feet Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle Thiol-C9-PEG5-acid in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.

  • Ensure that eyewash stations and safety showers are readily accessible.

Safe Handling Practices:

  • Avoid direct contact with skin and eyes.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • When not in use, keep the container tightly sealed.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term storage, it is recommended to store at -20°C.

  • If you need to make stock solutions in advance, store them as aliquots in tightly sealed vials at -20°C for up to one month.

  • Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection:

  • All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.

Disposal Procedure:

  • Dispose of the chemical waste in accordance with federal, state, and local regulations.

  • Contact your institution's environmental health and safety department for specific disposal guidelines.

Experimental Protocol: Surface Modification of Gold Nanoparticles

This protocol details a general procedure for the surface modification of gold nanoparticles (AuNPs) using a Thiol-PEG-acid reagent. This is a common application for such molecules, leveraging the thiol group's affinity for gold surfaces and the carboxylic acid for further functionalization.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) suspension

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • MES-buffered saline (0.1M MES, 0.5M NaCl; pH 6.0)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule for conjugation (e.g., a protein or fluorescent dye)

  • Quenching buffer (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Preparation of Thiol-PEG-acid Solution:

    • To facilitate handling, prepare a stock solution of this compound in an appropriate organic solvent like DMSO or DMF.

  • Surface Modification of AuNPs:

    • Add an excess of the this compound stock solution to the citrate-capped AuNPs suspension.

    • Stir the resulting suspension overnight at room temperature.

    • Clean the particles by centrifugation and removal of the supernatant. Resuspend the particles in water. Repeat this washing step multiple times to remove excess thiol reagent.

  • Activation of Carboxylic Acid Groups:

    • Resuspend the Thiol-PEG-acid modified AuNPs in MES-buffered saline.

    • Add appropriate amounts of EDC and NHS to the suspension and react for 15 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation with Amine-Containing Molecule:

    • Wash the activated AuNPs with MES-buffered saline to remove any remaining EDC and NHS.

    • Add the desired amine-containing molecule (dissolved in PBS) to the activated AuNPs and react for 2 hours at room temperature.

  • Quenching the Reaction:

    • To quench the conjugation reaction, add a quenching buffer such as hydroxylamine or another amine-containing buffer.

Experimental Workflow Diagram

experimental_workflow prep_reagents Prepare Reagents: - this compound stock solution - AuNP suspension surface_mod Surface Modification: - Add Thiol-PEG-acid to AuNPs - Incubate overnight prep_reagents->surface_mod wash1 Wash AuNPs: - Centrifuge and resuspend - Repeat multiple times surface_mod->wash1 activation Activate Carboxylic Groups: - Resuspend in MES buffer - Add EDC and NHS wash1->activation wash2 Wash Activated AuNPs: - Remove excess EDC/NHS activation->wash2 conjugation Conjugation: - Add amine-containing molecule - Incubate for 2 hours wash2->conjugation quenching Quench Reaction: - Add quenching buffer conjugation->quenching final_product Final Functionalized AuNPs quenching->final_product

Caption: Workflow for the surface functionalization of gold nanoparticles using this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.